Product packaging for Bay 2416964(Cat. No.:CAS No. 2242464-44-2)

Bay 2416964

Cat. No.: B2698469
CAS No.: 2242464-44-2
M. Wt: 387.8 g/mol
InChI Key: YAGSZKAJPHGVOV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ilantimod is an orally available formulation containing a small molecule antagonist of the aryl hydrocarbon receptor (AhR;  class E basic helix-loop-helix protein 76;  bHLHe76) with potential immunomodulating and antineoplastic activities. Upon oral administration, ilantimod specifically binds to AhR, inhibits AhR activation, and prevents AhR-mediated signaling. Abrogation of AhR activation prevents the activation of immune-tolerant dendritic cells (DCs) and regulatory T-cells (Tregs) in the tumor microenvironment (TME). This may restore the immune response against tumor cells. AhR, a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors, has important roles in regulating immunity and cellular differentiation. AhR can exhibit both pro-oncogenic and tumor suppressor-like functions depending on the tumor type;  therefore, its expression may serve as a negative or positive prognostic factor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClN5O3 B2698469 Bay 2416964 CAS No. 2242464-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGSZKAJPHGVOV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bay 2416964: A Deep Dive into its Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bay 2416964, a novel small molecule inhibitor, is carving a significant niche in cancer immunotherapy by targeting the Aryl Hydrocarbon Receptor (AhR). This technical guide synthesizes the current understanding of this compound's mechanism of action, offering a comprehensive overview of its preclinical and clinical data, experimental validation, and the signaling pathways it modulates.

Core Mechanism: Inhibition of the Aryl Hydrocarbon Receptor

This compound functions as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] The AhR is a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.[1][4] In the tumor microenvironment, the metabolism of tryptophan by enzymes like indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) leads to the production of kynurenine (KYN). Kynurenine acts as an endogenous ligand for AhR.

Upon activation by ligands such as kynurenine, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the ARNT protein (AhR Nuclear Translocator). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, including CYP1A1, leading to their transcription. The activation of the AhR signaling pathway in immune cells, such as dendritic cells and T cells, results in a broad immunosuppressive effect, thereby allowing cancer cells to evade immune destruction.

This compound directly competes with AhR ligands, preventing the receptor's activation and subsequent nuclear translocation. This blockade inhibits the transcription of AhR target genes and, consequently, reverses the immunosuppressive effects within the tumor microenvironment. By doing so, this compound restores the function of immune cells, leading to an enhanced anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Value Assay/Cell Line Reference
IC50 (AhR Antagonism) 341 nMCell-free assay
IC50 (CYP1A1 Expression) 4.30 nMHuman monocytic U937 cells
EC50 (Target Engagement) 200 nMCellular Thermal Shift Assay (CETSA)
Cell Line Assay Ligand IC50 / Effect of this compound Reference
Human U87Luciferase Reporter AssayKynurenic Acid (150 µM)Potent inhibition of AhR activation
Mouse Hepa-1c1c7Luciferase Reporter AssayKynurenic Acid (200 µM)Potent inhibition of AhR activation
Human Hep G2Nuclear Translocation AssayTCDDInhibited TCDD-induced AhR translocation
In Vivo Model Treatment Effect Reference
Syngeneic B16F10-OVA melanoma model in miceOral administration of this compound (30 mg/kg, once daily for seven days)Demonstrated antitumor efficacy and induced a proinflammatory tumor microenvironment.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approaches, the following diagrams are provided.

Bay2416964_Mechanism_of_Action This compound Mechanism of Action cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Cytoplasm cluster_Nucleus Nucleus Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Metabolism Kynurenine Kynurenine IDO1/TDO2->Kynurenine AhR_complex AhR (inactive complex) Kynurenine->AhR_complex Ligand Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Bay2416964 This compound Bay2416964->AhR_complex Inhibition AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Nuclear Translocation DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Immunosuppression Immunosuppression Gene_Transcription->Immunosuppression

This compound inhibits the AhR signaling pathway.

Cellular_Screening_Workflow Cellular Screening Cascade for AhR Inhibitors Start Start: Compound Library Primary_Screen Primary Screen: Luciferase Reporter Assay (e.g., U87 or Hepa-1c1c7 cells) Start->Primary_Screen Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Selectivity_Assay Selectivity Assays (against other receptors) Dose_Response->Selectivity_Assay Endogenous_Ligand_Assay Inhibition of Endogenous Ligand-Induced AhR Activation Selectivity_Assay->Endogenous_Ligand_Assay Nuclear_Translocation Nuclear Translocation Assay (e.g., Hep G2 cells) Endogenous_Ligand_Assay->Nuclear_Translocation Target_Engagement Target Engagement Assay (e.g., CETSA) Nuclear_Translocation->Target_Engagement Lead_Candidate Lead Candidate: This compound Target_Engagement->Lead_Candidate

Workflow for the identification of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

AhR Reporter Gene Assay
  • Objective: To quantify the antagonistic activity of this compound on AhR activation.

  • Cell Lines: Human U87 glioblastoma cells or mouse Hepa-1c1c7 hepatoma cells, stably transfected with a luciferase reporter gene under the control of a DRE promoter.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound in the presence of an AhR agonist, such as kynurenic acid (e.g., 150 µM for U87, 200 µM for Hepa-1c1c7).

    • Control wells include cells treated with agonist alone (positive control) and vehicle alone (negative control).

    • After a 20-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Nuclear Translocation Assay
  • Objective: To visually and quantitatively assess the inhibition of ligand-induced AhR nuclear translocation by this compound.

  • Cell Line: Human Hep G2 liver cancer cells.

  • Procedure:

    • Hep G2 cells are cultured on coverslips or in imaging-compatible plates.

    • Cells are pre-treated with this compound or vehicle control.

    • Cells are then stimulated with an AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to induce AhR nuclear translocation.

    • Following incubation, cells are fixed and permeabilized.

    • Immunofluorescence staining is performed using an antibody specific for the AhR protein.

    • The subcellular localization of AhR is visualized and quantified using fluorescence microscopy.

In Vivo Antitumor Efficacy Study
  • Objective: To evaluate the antitumor activity of this compound in a syngeneic mouse model.

  • Animal Model: C57BL/6 mice bearing B16F10 melanoma cells engineered to express ovalbumin (B16-OVA).

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg, once daily).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors and relevant tissues (e.g., spleens, lymph nodes) are harvested for further analysis, such as flow cytometry to assess immune cell populations and cytokine profiling.

Immunomodulatory Effects

Preclinical studies have demonstrated that this compound has significant immunomodulatory effects, leading to a more pro-inflammatory tumor microenvironment. In vitro, this compound has been shown to:

  • Restore the function of human and mouse immune cells.

  • Enhance antigen-specific cytotoxic T cell responses.

  • Increase the production of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α in co-culture systems mimicking the tumor microenvironment.

In vivo, treatment with this compound resulted in an increase in pro-inflammatory CD8+ T cells and NK cells within the tumor.

Clinical Development

This compound has progressed to Phase I clinical trials in patients with advanced solid tumors (NCT04069026). Initial results indicate that the drug is well-tolerated and shows evidence of target engagement and immune activation. The manageable safety profile supports its further development, both as a monotherapy and in combination with other cancer treatments, such as PD-1 checkpoint inhibitors.

Conclusion

This compound represents a promising therapeutic agent that targets a key mechanism of tumor immune evasion. By potently and selectively inhibiting the Aryl Hydrocarbon Receptor, it reverses immunosuppression in the tumor microenvironment and unleashes the patient's own immune system to fight cancer. The robust preclinical data, coupled with encouraging early clinical findings, underscore the potential of this compound to become a valuable component of the cancer immunotherapy arsenal. Further clinical investigation is ongoing to fully elucidate its efficacy across various cancer types and in combination with other therapies.

References

The Role of BAY 2416964 in Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY 2416964, a novel, potent, and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). It details the molecule's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used to evaluate its immunomodulatory and anti-tumor effects.

Introduction: Targeting a Key Immune Resistance Pathway

The metabolism of the amino acid tryptophan into kynurenine (KYN) by enzymes like indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) is a critical pathway of tumor immune resistance.[1][2][3][4] The immunosuppressive effects of KYN and other metabolites within the tumor microenvironment are largely mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor found in the cytoplasm of immune and tumor cells.[1] Upon binding to ligands such as KYN, AhR translocates to the nucleus, where it drives the expression of genes that suppress the function of various immune cells, including T cells and antigen-presenting cells.

This compound is an orally available AhR inhibitor designed to block this immunosuppressive signaling at its convergence point. By antagonizing the activation of AhR, this compound aims to restore and enhance anti-tumor immunity, offering a promising therapeutic strategy to overcome immune resistance in various cancers.

Mechanism of Action

This compound functions as a direct antagonist of the AhR. In the tumor microenvironment, tryptophan metabolites (e.g., kynurenine) act as endogenous ligands for AhR. Ligand binding triggers a conformational change in the AhR complex, leading to its translocation from the cytoplasm into the nucleus. Inside the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences, driving the transcription of target genes, such as CYP1A1, which leads to broad immunosuppression.

This compound competitively binds to AhR, preventing its activation by endogenous ligands. This inhibition blocks the nuclear translocation of AhR and the subsequent transcription of its target genes. The result is a reversal of the immunosuppressive tumor microenvironment, characterized by:

  • Enhanced Proinflammatory Activity: It promotes a proinflammatory phenotype in monocytes and dendritic cells.

  • Restored T-Cell Function: It directly increases the activity and cytokine production (e.g., IFN-γ, IL-2) of CD4+ and CD8+ T cells, even in the presence of suppressive factors like TGF-β.

  • Increased Cytotoxicity: It enhances antigen-specific cytotoxic T-cell responses and their ability to kill tumor cells.

G cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Cytoplasm cluster_Nucleus Nucleus cluster_Outcome Therapeutic Outcome Trp Tryptophan IDO1/TDO2 IDO1/TDO2 Enzymes Trp->IDO1/TDO2 Kyn Kynurenine (AhR Ligand) IDO1/TDO2->Kyn AhR_complex AhR Complex (inactive) Kyn->AhR_complex Activates AhR_active AhR-ARNT Complex (active) AhR_complex->AhR_active Nuclear Translocation Bay2416964 This compound Bay2416964->AhR_complex Inhibits Restoration Restoration of Anti-Tumor Immunity Bay2416964->Restoration Gene_Expression Transcription of Immunosuppressive Genes (e.g., CYP1A1) AhR_active->Gene_Expression Suppression Immune Suppression Gene_Expression->Suppression Suppression->Restoration

Caption: Signaling pathway of AhR inhibition by this compound.

Quantitative Data Summary

The potency and activity of this compound have been characterized through various preclinical and clinical evaluations.

ParameterValueAssay SystemReference
IC₅₀ 341 nMCell-free AhR antagonist assay
IC₅₀ 4.30 nMCYP1A1 expression in human U937 cells
Table 1: In Vitro Potency of this compound.
FindingModel SystemTreatmentReference
Increased Cytokines Co-culture of H1299 NSCLC cells, PBMCs, and fibroblasts0.37 - 3.3 µM this compound
Reversed Suppression KA-treated, LPS-stimulated human primary monocytes300 nM this compound
Enhanced T-Cell Activity Stimulated human naïve CD4⁺ and CD8⁺ T cellsThis compound (dose-dependent)
Table 2: Key Preclinical In Vitro Immunomodulatory Effects.
ParameterDetailsReference
Study Phase I, First-in-Human (NCT04069026)
Patient Population 72 patients with advanced solid tumors (heavily pretreated)
Most Common Tumors Colorectal, Breast, Pancreatic, NSCLC, HNSCC
Drug-Related AEs (≥10%) Nausea (13.9%), Fatigue (11.1%) - Mostly Grade 1-2
Dose-Limiting Toxicities None observed
Preliminary Efficacy Stable Disease: 32.8% (22 of 67 evaluable patients)
Partial Response (iRECIST): 1 patient (thymoma)
Conclusion Well-tolerated with evidence of target engagement and preliminary anti-tumor activity.
Table 3: Summary of Phase I Clinical Trial Results (as of Nov 4, 2022).

Experimental Protocols

Detailed methodologies are crucial for interpreting the significance of the presented data. Below are protocols for key experiments cited in the evaluation of this compound.

AhR Activation Assay (CYP1A1 Expression)

This assay quantifies the ability of this compound to inhibit ligand-induced AhR activation by measuring the expression of a primary AhR target gene, CYP1A1.

  • Cell Line: Human monocytic U937 cells.

  • Culture Conditions: Cells are maintained in tryptophan-free RPMI medium supplemented with 1% FCS and 2mM L-glutamine.

  • Protocol:

    • Seed cells in appropriate culture plates.

    • Induce AhR activation by adding an AhR agonist, such as 150 µM kynurenic acid (KA).

    • Concurrently treat cells with increasing concentrations of this compound (e.g., 72 pM to 20 µM).

    • Incubate for 20 hours.

    • Harvest cells, extract RNA, and perform RT-qPCR to quantify CYP1A1 mRNA levels.

    • Normalize CYP1A1 expression to a housekeeping gene.

    • Calculate IC₅₀ values by plotting the dose-response curve of this compound concentration versus CYP1A1 expression.

T-Cell Mediated Tumor Spheroid Killing Assay

This protocol assesses how this compound enhances the ability of antigen-specific T cells to recognize and kill tumor cells in a 3D culture model.

  • Components:

    • Tumor Spheroids: e.g., Human H1299 NSCLC cells.

    • Effector Cells: Tumor antigen-specific T cells (e.g., MART-1 T cells).

    • Test Compound: this compound.

  • Protocol:

    • Generate tumor spheroids by seeding tumor cells in ultra-low attachment plates.

    • Once spheroids are formed, co-culture them with the antigen-specific T cells.

    • Treat the co-cultures with vehicle control or varying concentrations of this compound.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Assess tumor cell killing by measuring the size and viability of the spheroids using imaging techniques or viability assays (e.g., CellTiter-Glo®).

    • Supernatants can be collected to measure cytokine release (e.g., IFN-γ) by ELISA or multiplex assay to assess T-cell activation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Generate Tumor Spheroids (e.g., H1299 cells) p3 3. Co-culture Spheroids and T-Cells p1->p3 p2 2. Culture Antigen-Specific T-Cells (e.g., MART-1) p2->p3 p4 4. Add this compound (or Vehicle Control) p3->p4 a1 5a. Image Spheroids (Measure Size/Viability) p4->a1 Incubate 48-72h a2 5b. Collect Supernatant (Measure Cytokines, e.g., IFN-γ) p4->a2 Incubate 48-72h

Caption: Experimental workflow for T-cell mediated tumor spheroid killing assay.
In Vivo Syngeneic Mouse Model Study

This protocol evaluates the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.

  • Model: C57BL/6 mice bearing syngeneic ovalbumin-expressing B16F10 melanoma tumors.

  • Protocol:

    • Implant B16F10-OVA tumor cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound).

    • Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 30 mg/kg, once daily).

    • Monitor tumor volume regularly using caliper measurements.

    • At the end of the study, harvest tumors and spleens for analysis.

    • Perform flow cytometry on dissociated tumors to characterize changes in tumor-infiltrating immune cells (e.g., CD8+ T cells, NK cells).

    • Analyze gene expression in the tumor microenvironment via RT-qPCR or RNAseq.

Conclusion

This compound is a selective AhR inhibitor that effectively reverses a key metabolic pathway of immune suppression in the tumor microenvironment. Preclinical data demonstrate its ability to restore the function of multiple immune cell types, leading to enhanced anti-tumor activity both in vitro and in vivo. Early clinical data from the Phase I trial show that this compound is well-tolerated and demonstrates signs of biological activity and preliminary efficacy in a heavily pretreated patient population. These findings establish AhR inhibition as a viable therapeutic strategy. The manageable safety profile supports its further development, particularly in combination with other immunotherapies like PD-1 checkpoint inhibitors, which is currently under investigation.

References

Bay 2416964: A Selective Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bay 2416964, a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). This document details its mechanism of action, preclinical efficacy in various cancer models, and key experimental protocols to facilitate further research and development.

Core Concepts: The Aryl Hydrocarbon Receptor in Oncology

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1] In the tumor microenvironment, the activation of AhR by various ligands, including tryptophan catabolites like kynurenine, leads to immunosuppression, thereby promoting tumor growth and resistance to immunotherapy.[1][2] AhR activation suppresses the function of various immune cells, including T cells and dendritic cells, and promotes the differentiation of regulatory T cells. Consequently, inhibiting the AhR signaling pathway presents a promising strategy to restore anti-tumor immunity. This compound has been developed as a selective inhibitor to block this immunosuppressive pathway.

Mechanism of Action of this compound

This compound is a potent and selective antagonist of the AhR.[1][3] Its primary mechanism of action involves competitively binding to the AhR, thereby preventing the binding of endogenous and exogenous ligands. This inhibition blocks the subsequent translocation of the AhR to the nucleus and the transcription of its target genes, such as Cytochrome P450 1A1 (CYP1A1) and AhR Repressor (AHRR). By blocking AhR activation, this compound effectively reverses the immunosuppressive effects mediated by this pathway, leading to the restoration of immune cell function and enhanced anti-tumor responses.

Data Presentation

In Vitro Activity of this compound

The in vitro efficacy of this compound has been demonstrated through its ability to inhibit AhR activation and restore immune cell function.

ParameterCell Line/SystemAgonistIC50 ValueReference
AhR AntagonismHuman U87 glioblastoma cellsKynurenic Acid22 nM
AhR AntagonismMouse Hepa-1c1c7 cellsKynurenic AcidNot Specified
CYP1A1 Expression InhibitionHuman monocytic U937 cellsKynurenic Acid4.3 nM
CYP1A1 Expression InhibitionHuman monocytic U937 cells6-formylindolo[3,2-b]carbazole (FICZ)11 nM
CYP1A1 Expression InhibitionHuman monocytic U937 cellsBenzo[a]pyrene (BaP)45 nM
CYP1A1 Expression InhibitionHuman monocytic U937 cellsIndole-3-pyruvate (I3P)290 nM
CYP1A1 Expression InhibitionFreshly isolated mouse splenocytesKynurenic Acid18 nM
Immunomodulatory Effects of this compound

This compound has been shown to reverse the immunosuppressive effects of AhR activation and promote a pro-inflammatory phenotype in various immune cell subsets.

Experimental SystemTreatmentEffectReference
KA-treated, LPS-stimulated human primary monocytesThis compound (300 nM)Decreased expression of AhR target genes (AHRR, CYP1A1, TIPARP) and increased expression of pro-inflammatory cytokines and chemokines.
Human naïve CD4+ T cells stimulated with CD3, CD28, and IL-2This compound (30-1000 nM)Increased IFN-γ production.
Coculture of H1299 NSCLC cells, primary human PBMCs, and fibroblastsThis compound (0.37, 1.1, or 3.3 µM)Increased production of IFN-γ, IL-2, and TNF-α.
COLO-800 melanoma tumor spheroids with MART-1 T cellsThis compound (0.1 nM–10 µM)Dose-dependently enhanced IL-2 and granzyme B production by MART-1 T cells.
In Vivo Efficacy of this compound

The anti-tumor efficacy of this compound has been evaluated in a syngeneic mouse melanoma model.

Animal ModelTreatmentKey FindingsReference
B16/F10-OVA murine melanoma modelThis compound (30 mg/kg, p.o., daily)Reduced tumor volume, increased infiltration of CD8+ T cells and NK cells, and decreased infiltration of GR1+ myeloid cells and CD206+ M2 macrophages in tumors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

AhR Transactivation Assay (Luciferase Reporter Assay)

This assay assesses the ability of this compound to antagonize ligand-induced AhR activation.

  • Cell Lines: Human U87 glioblastoma cells or mouse Hepa1c1c7 hepatoma cells stably transfected with an AhR-responsive luciferase reporter construct.

  • Procedure:

    • Seed the cells in appropriate culture plates.

    • For antagonism assessment, stimulate the cells with an AhR agonist (e.g., 150–200 µM kynurenic acid) in the presence or absence of a serial dilution of this compound (e.g., 72 pM–20 µM).

    • For agonism assessment, incubate the cells with a serial dilution of this compound alone.

    • Incubate the plates for 20 hours.

    • Measure luciferase activity using a suitable luciferase assay system (e.g., Steady-Glo Luciferase Assay System).

    • Determine IC50 (for antagonism) or EC50 (for agonism) values from the dose-response curves.

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the effect of this compound on the expression of AhR target genes.

  • Cells: Human primary monocytes or other relevant cell types.

  • Procedure:

    • Isolate total RNA from cells treated with AhR agonists and/or this compound using a suitable RNA isolation kit.

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for the target genes (e.g., CYP1A1, AHRR) and a housekeeping gene for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Cytokine Production Assays

These assays measure the impact of this compound on the production of key immunomodulatory cytokines.

  • Cells: Human peripheral blood mononuclear cells (PBMCs), isolated T cells, or co-culture systems.

  • Procedure:

    • Culture the cells under appropriate stimulation conditions (e.g., with anti-CD3/CD28 antibodies for T cells, or LPS for monocytes) in the presence or absence of this compound.

    • Collect the cell culture supernatants after a defined incubation period.

    • Measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatants using ELISA or multiplex bead-based assays.

In Vivo Murine Tumor Model

This protocol evaluates the anti-tumor efficacy and immunomodulatory effects of this compound in a preclinical cancer model.

  • Animal Model: C57BL/6 mice bearing subcutaneously implanted B16/F10-OVA melanoma cells.

  • Procedure:

    • Once tumors are established, randomize the mice into treatment and vehicle control groups.

    • Administer this compound orally at a specified dose and schedule (e.g., 30 mg/kg, daily).

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, excise the tumors for analysis.

    • Prepare single-cell suspensions from the tumors and analyze the immune cell infiltrates by flow cytometry using antibodies against various immune cell markers (e.g., CD8, NK1.1, Gr-1, CD206).

Tumor Spheroid Co-culture Assay

This assay assesses the ability of this compound to enhance T cell-mediated killing of tumor cells in a 3D culture model.

  • Cells: Tumor cell line that forms spheroids (e.g., COLO-800 melanoma) and tumor antigen-specific T cells (e.g., MART-1 T cells).

  • Procedure:

    • Generate tumor spheroids in ultra-low attachment plates.

    • Co-culture the tumor spheroids with the antigen-specific T cells.

    • Treat the co-cultures with a dose range of this compound.

    • After a defined incubation period (e.g., 4 days), assess T cell activity by measuring cytokine production (e.g., IL-2, granzyme B) in the culture supernatant.

    • Analyze the expression of AhR target genes in the co-cultures by qRT-PCR.

Visualizations

Signaling Pathways and Experimental Workflows

Bay_2416964_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR Ligand AhR Ligand AhR AhR AhR Ligand->AhR Activates AhR-HSP90 Complex AhR-HSP90 Complex AhR->AhR-HSP90 Complex HSP90 HSP90 HSP90->AhR-HSP90 Complex This compound This compound This compound->AhR Inhibits AhR-ARNT Complex AhR-ARNT Complex AhR-HSP90 Complex->AhR-ARNT Complex Translocates to Nucleus ARNT ARNT ARNT->AhR-ARNT Complex DRE DRE AhR-ARNT Complex->DRE Binds to Target Gene Transcription Target Gene Transcription DRE->Target Gene Transcription Initiates Immunosuppression Immunosuppression Target Gene Transcription->Immunosuppression Leads to

Caption: Mechanism of Action of this compound as an AhR Inhibitor.

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Cell_Implantation B16/F10-OVA cells implanted subcutaneously in C57BL/6 mice Tumor_Establishment Tumors allowed to establish Tumor_Cell_Implantation->Tumor_Establishment Randomization Mice randomized into treatment groups Tumor_Establishment->Randomization Vehicle_Group Oral administration of vehicle (daily) Randomization->Vehicle_Group Bay2416964_Group Oral administration of this compound (30 mg/kg, daily) Randomization->Bay2416964_Group Tumor_Volume_Measurement Tumor volume measured regularly Vehicle_Group->Tumor_Volume_Measurement Bay2416964_Group->Tumor_Volume_Measurement Tumor_Excision Tumors excised at study endpoint Tumor_Volume_Measurement->Tumor_Excision Flow_Cytometry Analysis of tumor-infiltrating immune cells Tumor_Excision->Flow_Cytometry Efficacy_Evaluation Evaluation of anti-tumor efficacy and immune modulation Flow_Cytometry->Efficacy_Evaluation

Caption: Workflow for In Vivo Efficacy Study of this compound.

Conclusion

This compound is a promising selective AhR inhibitor with demonstrated preclinical activity in cancer immunotherapy models. Its ability to block AhR-mediated immunosuppression and promote a pro-inflammatory tumor microenvironment highlights its potential as a novel therapeutic agent, both as a monotherapy and in combination with other immunotherapies. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound.

References

The Discovery and Development of Bay 2416964: A Selective Aryl Hydrocarbon Receptor (AhR) Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tryptophan metabolic pathway and its downstream effector, the Aryl Hydrocarbon Receptor (AhR), have emerged as critical regulators of immune tolerance in the tumor microenvironment. Constitutive activation of AhR by tryptophan catabolites, such as kynurenine, leads to the suppression of anti-tumor immunity, thereby promoting cancer progression. Bay 2416964 is a novel, potent, and selective small molecule inhibitor of the AhR, developed by Bayer, that aims to reverse this immunosuppressive effect and unleash the patient's immune system against cancer cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound.

Discovery and Synthesis

This compound was identified through a comprehensive cellular screening cascade from a library of 3.2 million compounds. The screening process aimed to identify compounds that could inhibit the kynurenine (KYN) pathway-mediated activation of AhR.[1] This effort led to the identification of a lead series of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides with promising inhibitory potential and evidence of direct, competitive binding to the AhR.[1] Subsequent optimization of this series resulted in the selection of this compound for further development.[1]

The synthesis of this compound is detailed in the patent WO2018146010A1. The core structure is a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide. While the patent covers a broad class of related compounds, this compound is specifically described as an example within this patent. The general synthetic route involves the construction of the dihydropyridazinone core followed by the amidation to introduce the carboxamide side chain.

Mechanism of Action

This compound is a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AhR).[2] Its mechanism of action involves competitively binding to the AhR, thereby preventing the binding of its natural ligands, such as kynurenic acid (KA), a downstream product of tryptophan metabolism.[1] This inhibition of ligand binding prevents the translocation of the AhR from the cytoplasm to the nucleus.

In the absence of nuclear translocation, the AhR cannot form a heterodimer with the AhR Nuclear Translocator (ARNT), which is necessary for binding to Dioxin Response Elements (DREs) in the promoter regions of target genes. Consequently, this compound blocks the transcription of AhR target genes, including the cytochrome P450 enzyme CYP1A1, which is a well-established marker of AhR activation. By inhibiting the AhR signaling pathway, this compound effectively reverses the immunosuppressive effects mediated by AhR activation in the tumor microenvironment. This leads to the restoration of immune cell function, including enhanced activity of dendritic cells (DCs), CD4+ and CD8+ T cells, and a reduction in the activity of immunosuppressive regulatory T cells (Tregs) and myeloid cells.

AhR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Cytoplasm cluster_Nucleus Nucleus Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Metabolism Kynurenine Kynurenine AhR_complex AhR-Hsp90-XAP2-p23 Kynurenine->AhR_complex Ligand Binding IDO1/TDO2->Kynurenine AhR_active Activated AhR AhR_complex->AhR_active Translocation This compound This compound This compound->AhR_complex Inhibition ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT Complex DRE Dioxin Response Element AhR_ARNT->DRE Binding Target_Genes CYP1A1, etc. DRE->Target_Genes Gene Transcription Immunosuppression Immunosuppression Target_Genes->Immunosuppression

Caption: AhR Signaling Pathway and Inhibition by this compound.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective inhibition of AhR activation induced by both exogenous and endogenous ligands in various human and mouse cell lines.

AssayCell LineAgonistIC50 (nM)Reference
AhR-mediated CYP1A1 expressionHuman monocytic U937 cellsKynurenic Acid (KA)21
AhR-mediated CYP1A1 expressionHuman monocytic U937 cells6-formylindolo[3,2-b]carbazole (FICZ)11
AhR-mediated CYP1A1 expressionHuman monocytic U937 cellsIndole-3-pyruvate (I3P)290
AhR-mediated CYP1A1 expressionHuman monocytic U937 cellsBenzo[a]pyrene (BaP)45
AhR-mediated CYP1A1 expressionMouse splenocytesKynurenic Acid (KA)18
AhR Antagonism (Cell-free assay)--341
AhR-regulated CYP1A1 expressionHuman monocytic U937 cells-4.3

In vitro studies have shown that this compound restores immune cell function. In co-cultures of human immune cells, it enhanced the production of pro-inflammatory cytokines such as IFN-γ and IL-2, and reversed the anti-inflammatory phenotype of monocytes exposed to AhR activation. Furthermore, this compound enhanced antigen-specific cytotoxic T cell responses and the killing of tumor spheroids.

In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was evaluated in the syngeneic B16F10-OVA melanoma mouse model. Oral administration of this compound was well-tolerated and resulted in a significant reduction in tumor growth. This anti-tumor effect was associated with a pro-inflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T cells and natural killer (NK) cells, and a decrease in immunosuppressive myeloid cells.

Animal ModelTreatmentOutcomeReference
B16F10-OVA melanoma mouse model30 mg/kg, once daily, oralSignificant inhibition of tumor growth
B16F10-OVA melanoma mouse model30 mg/kg, once daily, oralIncreased tumor-infiltrating CD8+ T cells and NK cells

Clinical Development

This compound is currently being investigated in a first-in-human, open-label, Phase I clinical trial (NCT04069026) in patients with advanced solid tumors. The primary objectives of this dose-escalation and expansion study are to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, as well as to determine the recommended Phase II dose.

Initial results from this trial have shown that this compound is well-tolerated, with most treatment-related adverse events being of low grade. Pharmacokinetic analyses demonstrated that plasma exposure to this compound increased with the dose. Importantly, biomarker analyses have provided evidence of target engagement and immune activation at the doses tested. Preliminary anti-tumor activity, including stable disease and one partial response, has been observed in heavily pretreated patients.

A second Phase I trial (NCT04999202) is underway to evaluate this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. This study aims to determine the safety and efficacy of the combination therapy.

Experimental Protocols

Luciferase Reporter Gene Assay for AhR Activation

This assay quantitatively measures the activation of the AhR signaling pathway.

Luciferase_Assay_Workflow Start Start Cell_Culture Culture U87 or Hepa1c1c7 cells with AhR-inducible luciferase reporter gene Start->Cell_Culture Treatment Treat cells with AhR agonist (e.g., KA) and varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for 20 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Measurement Measure luciferase activity using a luminometer Lysis->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for the Luciferase Reporter Gene Assay.

Protocol:

  • Human U87 or mouse Hepa1c1c7 cells, stably transfected with an AhR-inducible firefly luciferase reporter gene construct, are cultured in appropriate media.

  • For antagonism assessment, cells are stimulated with an AhR agonist (e.g., 150-200 µM kynurenic acid) and co-incubated with a dilution series of this compound (typically ranging from pM to µM).

  • For agonism assessment, cells are incubated with a dilution series of this compound alone.

  • The cells are incubated for 20 hours.

  • After incubation, the cells are lysed, and firefly luciferase activity is measured using a luminometer and a suitable luciferase assay system (e.g., Steady-Glo® Luciferase Assay System).

  • The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are calculated from the dose-response curves.

In Vivo Antitumor Efficacy Study

This study assesses the ability of this compound to inhibit tumor growth in a mouse model.

InVivo_Efficacy_Workflow Start Start Tumor_Implantation Implant B16F10-OVA melanoma cells subcutaneously into C57BL/6 mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Treatment_Initiation Randomize mice into treatment groups (Vehicle control, this compound) Tumor_Growth->Treatment_Initiation Dosing Administer this compound (e.g., 30 mg/kg) orally, once daily Treatment_Initiation->Dosing Tumor_Measurement Measure tumor volume regularly Dosing->Tumor_Measurement Endpoint Euthanize mice at the end of the study Tumor_Measurement->Endpoint Analysis Analyze tumor growth inhibition and immune cell infiltration in tumors Endpoint->Analysis End End Analysis->End

Caption: Workflow for the In Vivo Antitumor Efficacy Study.

Protocol:

  • C57BL/6 mice are subcutaneously inoculated with B16F10-OVA melanoma cells.

  • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • The treatment group receives this compound orally, typically at a dose of 30 mg/kg, once daily. The control group receives the vehicle.

  • Tumor volumes are measured at regular intervals throughout the study.

  • At the end of the study, tumors are excised, and the tissue is processed for analysis of immune cell populations by flow cytometry.

Conclusion

This compound is a promising, first-in-class, selective AhR inhibitor with a well-defined mechanism of action. Preclinical data have demonstrated its ability to reverse AhR-mediated immunosuppression and promote anti-tumor immunity, leading to significant tumor growth inhibition in vivo. Early clinical data suggest that this compound is safe and well-tolerated, with evidence of target engagement and preliminary signs of clinical activity. Ongoing and future clinical studies, particularly in combination with immune checkpoint inhibitors, will be crucial in determining the full therapeutic potential of this compound in the treatment of advanced cancers. The development of this molecule represents a significant step forward in the field of immuno-oncology, targeting a key metabolic pathway that governs immune tolerance in the tumor microenvironment.

References

Preclinical Profile of BAY 2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on BAY 2416964, a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The immunosuppressive effects of the tryptophan-to-kynurenine metabolic pathway, predominantly mediated by AhR, represent a significant mechanism of tumor immune evasion.[1][2][3][4] this compound is designed to counteract this immunosuppression by blocking AhR activation, thereby restoring and enhancing anti-tumor immune responses.[1] This document details the mechanism of action, summarizes key in vitro and in vivo data, outlines experimental methodologies, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action

This compound functions as a direct antagonist of the Aryl Hydrocarbon Receptor. In the tumor microenvironment, tryptophan metabolism by enzymes like IDO1 and TDO2 produces kynurenine (KYN) and other metabolites that act as endogenous ligands for AhR. Ligand-induced activation of AhR, a cytosolic transcription factor, leads to its translocation into the nucleus, where it regulates the transcription of target genes, such as CYP1A1, promoting an immunosuppressive environment. This compound competitively binds to AhR, preventing ligand-induced nuclear translocation and subsequent downstream signaling. This blockade reverses the immunosuppressive effects on various immune cells, including T cells, NK cells, and antigen-presenting cells, and fosters a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Activity
ParameterCell Line / SystemLigand / StimulusValueReference
AhR Antagonism (IC₅₀) Cell-free assayN/A341 nM
AhR Antagonism (IC₅₀) Human U87 cellsKynurenic Acid (KA)22 nM
CYP1A1 Expression Inhibition (IC₅₀) Human U937 cellsKynurenic Acid (KA)4.3 nM
TNF-α Production Rescue LPS-stimulated human monocytesKynurenic Acid (KA)Dose-dependent rescue
IL-2 Production Enhancement Human T cellsN/ADose-dependent increase
IFN-γ Production Enhancement CD3/CD28/IL-2 stimulated human naïve CD4+ T cellsN/AIncrease at 30-1,000 nM
Table 2: In Vivo Immunomodulatory Effects and Efficacy
Animal ModelTreatment RegimenKey FindingQuantitative ChangeReference
B16F10-OVA Melanoma 30 mg/kg, p.o., dailyReduced Tumor VolumeSignificant reduction vs. vehicle
B16F10-OVA Melanoma 30 mg/kg, p.o., dailyIncreased CD8+ T cell infiltrationFrequency increased in tumor
B16F10-OVA Melanoma 30 mg/kg, p.o., dailyIncreased NK cell infiltrationFrequency increased in tumor
B16F10-OVA Melanoma 30 mg/kg, p.o., dailyDecreased GR1+ myeloid cell infiltrationFrequency decreased in tumor
B16F10-OVA Melanoma 30 mg/kg, p.o., dailyDecreased CD206+ M2 macrophage infiltrationFrequency decreased in tumor

Signaling and Experimental Workflow Diagrams

Signaling Pathway of AhR Inhibition by this compound

AhR_Pathway cluster_TME Tumor Microenvironment cluster_Cell Immune Cell Cytoplasm cluster_Nucleus Nucleus cluster_Outcome Functional Outcome Tryptophan Tryptophan IDO1_TDO2 IDO1/TDO2 Enzymes Tryptophan->IDO1_TDO2 Kynurenine Kynurenine (KYN) (AhR Ligand) IDO1_TDO2->Kynurenine Kynurenine_cyto KYN AhR_complex AhR Complex (inactive) AhR_active Active AhR Translocation AhR_complex->AhR_active BAY2416964 This compound BAY2416964->AhR_complex Inhibits Immune_Activation Immune Activation BAY2416964->Immune_Activation Promotes Kynurenine_cyto->AhR_complex Activates Transcription Gene Transcription AhR_active->Transcription Target_Genes Target Genes (e.g., CYP1A1) Immunosuppression Immunosuppression Target_Genes->Immunosuppression Transcription->Target_Genes

Caption: Mechanism of this compound in blocking AhR-mediated immunosuppression.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start: Syngeneic Mouse Model (C57BL/6 mice) tumor_implant Tumor Cell Implantation (B16F10-OVA) start->tumor_implant randomization Tumor Growth & Randomization into Groups tumor_implant->randomization treatment_vehicle Group 1: Vehicle (Oral Gavage, Daily) randomization->treatment_vehicle treatment_bay Group 2: this compound (30 mg/kg, p.o., Daily) randomization->treatment_bay monitoring Monitor Tumor Volume and Body Weight treatment_vehicle->monitoring treatment_bay->monitoring endpoint Study Endpoint: Tumor Collection monitoring->endpoint analysis Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells endpoint->analysis

Caption: Workflow for assessing in vivo anti-tumor efficacy of this compound.

Logical Relationship: From AhR Inhibition to Anti-Tumor Effect

Logical_Flow A This compound Administration B AhR Inhibition in Immune & Tumor Cells A->B C Reversal of KYN-mediated Immunosuppression B->C D Increased Pro-inflammatory Cytokines (IFN-γ, IL-2, TNF-α) C->D E Enhanced Function of CD8+ T Cells & NK Cells C->E F Decreased Immunosuppressive Cells (M2 Macrophages, Myeloid Cells) C->F G Pro-inflammatory Tumor Microenvironment D->G E->G F->G H Enhanced Tumor Cell Killing & Reduced Tumor Growth G->H

Caption: Logical cascade from AhR inhibition to the resulting anti-tumor response.

Detailed Experimental Protocols

A. In Vitro AhR Transactivation Assay
  • Objective: To determine the potency of this compound in inhibiting ligand-induced AhR activation.

  • Cell Lines: Human U87 or mouse Hepa-1c1c7 cells are commonly used.

  • Methodology:

    • Cells are seeded in appropriate multi-well plates and cultured overnight.

    • Cells are treated with increasing concentrations of this compound for a defined pre-incubation period.

    • An AhR agonist, such as Kynurenic Acid (KA), is added to induce AhR activation.

    • Following incubation, cells are lysed, and the activity of a reporter gene under the control of an AhR-responsive element (e.g., luciferase) is measured.

    • Alternatively, the expression of endogenous AhR target genes like CYP1A1 is quantified using qRT-PCR.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

B. Immune Cell Function Assays
  • Objective: To assess the effect of this compound on the function of various immune cell subsets.

  • Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, from which specific subsets like monocytes or T cells can be further purified.

  • Monocyte Activation Assay:

    • Primary human monocytes are treated with this compound in the presence or absence of an AhR agonist (e.g., KA).

    • Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.

    • Supernatants are collected to measure cytokine production (e.g., TNF-α) by ELISA or other multiplex immunoassay.

    • Cell lysates can be collected for RNA sequencing or qRT-PCR to analyze gene expression changes.

  • T Cell Activation Assay:

    • Purified T cells (e.g., naïve CD4+ T cells) are stimulated with anti-CD3/CD28 antibodies and IL-2.

    • Cells are co-treated with varying concentrations of this compound.

    • Cytokine production (e.g., IL-2, IFN-γ) in the supernatant is measured after a 48-72 hour culture period.

C. Tumor Spheroid Co-culture Assay
  • Objective: To evaluate the ability of this compound to enhance T-cell-mediated killing of tumor cells in a 3D model.

  • Methodology:

    • Tumor spheroids are generated from a suitable cancer cell line (e.g., COLO-800 melanoma).

    • Tumor antigen-specific T cells (e.g., MART-1 T cells) are added to the culture.

    • The co-culture is treated with different doses of this compound.

    • T cell activity is assessed by measuring the release of effector molecules like Granzyme B and IL-2 into the supernatant.

    • Tumor cell killing is quantified by imaging the spheroid integrity or using cell viability assays.

D. In Vivo Syngeneic Mouse Model
  • Objective: To determine the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent host.

  • Animal Model: C57BL/6 mice are subcutaneously inoculated with B16F10-OVA melanoma cells.

  • Treatment:

    • Once tumors are established, mice are randomized into treatment and vehicle control groups.

    • This compound is administered orally, typically at a dose of 30 mg/kg, once daily.

    • Tumor growth is monitored regularly by caliper measurements.

  • Analysis:

    • At the end of the study, tumors are excised, dissociated into single-cell suspensions.

    • The composition of tumor-infiltrating immune cells (CD8+ T cells, NK cells, myeloid cells, macrophages) is analyzed by multi-color flow cytometry.

Conclusion

The preclinical data for this compound robustly demonstrate its intended mechanism of action as a potent and selective AhR inhibitor. In vitro, it effectively reverses AhR ligand-induced immunosuppression, restoring the pro-inflammatory functions of monocytes and enhancing the activity of T cells. These findings translate to significant in vivo anti-tumor efficacy in syngeneic mouse models, which is shown to be immune-mediated. Specifically, treatment with this compound remodels the tumor microenvironment from an immunosuppressive to a pro-inflammatory state, characterized by an influx of cytotoxic lymphocytes and a reduction in suppressive myeloid populations. These comprehensive preclinical results establish a strong rationale for the clinical investigation of this compound as a novel cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents like checkpoint inhibitors.

References

Bay 2416964: A Deep Dive into its Aryl Hydrocarbon Receptor Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bay 2416964 is an orally available, potent, and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] This technical guide delineates the signaling pathway of this compound, summarizing key quantitative data, experimental protocols, and visualizing the underlying mechanisms. Emerging as a promising agent in cancer immunotherapy, this compound targets a critical hub in tumor immune evasion.[3]

Core Mechanism of Action: AhR Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the Aryl Hydrocarbon Receptor.[4] AhR is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses.[5] In the tumor microenvironment, the metabolism of tryptophan by enzymes such as indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) leads to the production of kynurenine (KYN). Kynurenine and its metabolites, such as kynurenic acid (KA), act as endogenous ligands for AhR.

Upon ligand binding in the cytoplasm, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, upregulating their expression. Key target genes include cytochrome P450 enzymes like CYP1A1 and the AhR repressor (AhRR), which creates a negative feedback loop. The activation of the AhR signaling pathway by tumor-derived metabolites leads to a broad suppression of the anti-tumor immune response. This includes inhibiting the function of dendritic cells (DCs), promoting the differentiation of regulatory T cells (Tregs), and suppressing the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.

This compound directly binds to AhR, preventing the binding of endogenous ligands like kynurenine. This blockade inhibits the nuclear translocation of AhR and the subsequent transcription of its target genes. By antagonizing AhR, this compound effectively reverses the immunosuppressive effects mediated by the kynurenine pathway. This leads to the restoration of immune cell function, including enhanced activity of antigen-presenting cells and T cells, and a reduction in immunosuppressive myeloid cells. The ultimate outcome is a shift towards a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

ParameterCell Line/SystemValueReference
IC50 (AhR Antagonism) Cell-free assay341 nM
Human monocytic U937 cells (CYP1A1 expression)4.30 nM
Human monocytic U937 cells (KA-induced CYP1A1 expression)21 nM
Mouse splenocytes (KA-induced CYP1A1 expression)18 nM
U87 cells22 nM

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

Bay2416964_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Cytoplasm cluster_Nucleus Nucleus Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Metabolism Kynurenine (KYN) Kynurenine (KYN) IDO1/TDO2->Kynurenine (KYN) AhR_inactive AhR (inactive) Kynurenine (KYN)->AhR_inactive Binds AhR_active AhR-Ligand Complex AhR_inactive->AhR_active Activation Bay2416964 This compound Bay2416964->AhR_inactive Inhibits ARNT ARNT AhR_active->ARNT Dimerizes AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Promotes Immunosuppression Immunosuppression Target_Genes->Immunosuppression

This compound Signaling Pathway

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Immune_Cells Human/Mouse Immune Cells (e.g., Monocytes, T cells) AhR_Agonist AhR Agonist (e.g., Kynurenic Acid) Immune_Cells->AhR_Agonist Tumor_Cells Tumor Cell Lines (e.g., U87, Hepa-1c1c7) Tumor_Cells->AhR_Agonist Bay2416964_treatment This compound (Dose Response) AhR_Agonist->Bay2416964_treatment CYP1A1_Expression CYP1A1 Expression (qPCR/RNAseq) Bay2416964_treatment->CYP1A1_Expression Nuclear_Translocation AhR Nuclear Translocation Assay Bay2416964_treatment->Nuclear_Translocation Cytokine_Production Cytokine Production (e.g., IFN-γ) Bay2416964_treatment->Cytokine_Production T_Cell_Killing Tumor Spheroid Co-culture with T cells Bay2416964_treatment->T_Cell_Killing

In Vitro Experimental Workflow

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

CYP1A1 Expression Assay in Human Monocytic U937 Cells
  • Objective: To determine the potency of this compound in inhibiting AhR-mediated gene expression.

  • Cell Line: Human monocytic U937 cells.

  • Methodology:

    • Cells are cultured in tryptophan-free RPMI medium supplemented with 1% FCS and 2mM Glutamine.

    • Cells are stimulated with 150 µM kynurenic acid to induce AhR activation.

    • Increasing concentrations of this compound (typically ranging from pM to µM) are added to the cell cultures in duplicates.

    • The cells are incubated for 20 hours.

    • Following incubation, total RNA is isolated from the cells.

    • The expression level of CYP1A1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

    • The IC50 value is calculated by plotting the percentage of inhibition of CYP1A1 expression against the concentration of this compound.

In Vivo Antitumor Efficacy in Syngeneic Mouse Model
  • Objective: To evaluate the in vivo anti-tumor activity of this compound.

  • Animal Model: C57BL/6 mice bearing B16F10-OVA melanoma tumors.

  • Methodology:

    • B16F10-OVA cells are implanted subcutaneously into the mice.

    • Once tumors are established, mice are randomized into treatment and vehicle control groups.

    • This compound is administered orally at a dose of 30 mg/kg once daily for a specified duration (e.g., seven days).

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study, tumors are excised for analysis.

    • Tumor-infiltrating immune cells are analyzed by flow cytometry to quantify populations such as CD8+ T cells, NK cells, GR1+ myeloid cells, and CD206+ M2 macrophages.

    • Bodyweight of the animals is monitored to assess tolerability.

T-cell Mediated Tumor Spheroid Killing Assay
  • Objective: To assess the ability of this compound to enhance antigen-specific cytotoxic T-cell responses against tumors.

  • Methodology:

    • Tumor spheroids are generated from a human cancer cell line (e.g., COLO-800 melanoma).

    • The tumor spheroids are co-cultured with tumor antigen-specific T cells (e.g., MART-1 T cells).

    • The co-cultures are treated with different concentrations of this compound.

    • The viability of the tumor spheroids is monitored over time using imaging or other cell viability assays.

    • The extent of T-cell-mediated killing is quantified and compared between treated and untreated groups.

Clinical Development

A first-in-human, Phase I clinical trial (NCT04069026) has evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors. The study included a dose-escalation phase followed by expansion cohorts in non-small-cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). As of November 2022, 72 patients had been treated. The drug was generally well-tolerated, with the most common drug-related treatment-emergent adverse events being nausea and fatigue, mostly of grade 1 or 2. Of 67 evaluable patients, 32.8% achieved stable disease. While the monotherapy response rates were modest, the safety profile and evidence of target engagement support further investigation of this compound in combination with other therapies, such as immune checkpoint inhibitors.

References

Bay 2416964: A Technical Overview of Its Impact on Tryptophan Metabolism in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The catabolism of tryptophan is a critical pathway in cancer immune evasion. Tumors exploit this pathway to create an immunosuppressive microenvironment, primarily through the production of kynurenine and other metabolites that activate the Aryl Hydrocarbon Receptor (AhR). Bay 2416964 is a novel, potent, and selective small molecule inhibitor of AhR. By antagonizing AhR, this compound blocks the downstream immunosuppressive effects of tryptophan metabolites, thereby restoring anti-tumor immune responses. This technical guide provides an in-depth analysis of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction: The Tryptophan-Kynurenine-AhR Axis in Cancer

The enzymatic degradation of the essential amino acid tryptophan is a key metabolic pathway that tumors co-opt to suppress the immune system. The enzymes indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) initiate this cascade, converting tryptophan into kynurenine (KYN).[1][2] Elevated kynurenine levels in the tumor microenvironment lead to the suppression of T-cell and natural killer (NK) cell function, and the promotion of regulatory T cells (Tregs).[1]

These immunosuppressive effects are largely mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Kynurenine and its derivatives are endogenous ligands for AhR. Upon binding, AhR translocates to the nucleus and drives the expression of genes that orchestrate an immunosuppressive program.

While direct inhibition of IDO1 has been a therapeutic strategy, clinical trial results have been disappointing, potentially due to compensatory mechanisms like TDO2 activity. Targeting the downstream effector, AhR, offers a more comprehensive approach to block the immunosuppressive signals originating from tryptophan metabolism.

This compound: Mechanism of Action

This compound is an orally available, potent, and selective antagonist of the Aryl Hydrocarbon Receptor. It directly competes with endogenous and exogenous ligands for binding to AhR, thereby preventing its activation and subsequent nuclear translocation. This blockade of AhR signaling reverses the immunosuppressive effects of tryptophan catabolites, leading to enhanced pro-inflammatory activity of immune cells.

The mechanism involves:

  • Direct AhR Antagonism: this compound binds to AhR, preventing the binding of ligands like kynurenine.

  • Inhibition of Nuclear Translocation: By keeping AhR in the cytoplasm, it prevents the transcription of target genes.

  • Restoration of Immune Function: This leads to increased activity of antigen-presenting cells (APCs) and T cells, and reduced activity of immunosuppressive myeloid cells.

Bay_2416964_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell, DC) Tryptophan Tryptophan IDO1_TDO2 IDO1 / TDO2 Tryptophan->IDO1_TDO2 Kynurenine Kynurenine (AhR Ligand) AhR_inactive AhR (inactive) - Cytoplasm - Kynurenine->AhR_inactive Activates IDO1_TDO2->Kynurenine AhR_active AhR (active) - Nucleus - AhR_inactive->AhR_active Translocation Gene_Expression Immunosuppressive Gene Expression AhR_active->Gene_Expression Drives Immune_Suppression Immune Suppression Gene_Expression->Immune_Suppression Bay2416964 This compound Bay2416964->AhR_inactive Inhibits

Caption: Mechanism of action of this compound as an AhR antagonist.

Quantitative Data Summary

In Vitro Activity
ParameterCell Line / SystemValueReference
AhR Antagonism (IC50) Cell-free assay341 nM
CYP1A1 Expression Inhibition (IC50) Human monocytic U937 cells4.30 nM
AhR Target Engagement (EC50) Cellular Thermal Shift Assay (CETSA)200 nM
Preclinical In Vivo Efficacy
ModelTreatmentOutcomeReference
Syngeneic B16F10 melanoma modelThis compound (oral)Antitumor efficacy, proinflammatory tumor microenvironment
Solid tumor modelsThis compound (30 mg/kg, QD, p.o.)Potential for solid tumor treatment
Phase I Clinical Trial (NCT04069026) - Advanced Solid Tumors
ParameterValueReference
Patients Treated (as of Nov 4, 2022) 72
Most Common Tumor Types Colorectal, Breast, Pancreatic
Drug-related Grade 3 TEAEs 12.5% (9 patients)
Drug-related Grade ≥4 TEAEs 0%
Most Common Drug-related TEAEs (all grades) Nausea (13.9%), Fatigue (11.1%)
Stable Disease (evaluable patients) 32.8% (22 of 67)
Partial Response (iRECIST) 1 patient (thymoma)

Experimental Protocols

AhR Transactivation Assay

This assay quantifies the ability of a compound to inhibit ligand-induced AhR activation.

  • Cell Line: Human U87 or mouse Hepa-1c1c7 cells.

  • Stimulation: Cells are treated with an AhR agonist (e.g., kynurenic acid) in the presence or absence of varying concentrations of this compound.

  • Readout: Measurement of the expression of an AhR target gene, such as Cytochrome P450 1A1 (CYP1A1). This can be done via qPCR for mRNA levels or using a reporter gene assay (e.g., luciferase) under the control of a dioxin response element (DRE).

  • Analysis: The IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the agonist-induced AhR activity.

Nuclear Translocation Assay

This method visualizes the inhibition of AhR movement from the cytoplasm to the nucleus.

  • Cell Line: Human HepG2 liver cancer cells.

  • Treatment: Cells are treated with an AhR agonist (e.g., TCDD) with or without this compound.

  • Methodology: Immunofluorescence staining for AhR. The subcellular localization of AhR is observed using microscopy.

  • Outcome: In untreated or agonist-only treated cells, AhR is observed to translocate to the nucleus. In the presence of this compound, AhR remains in the cytoplasm.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of this compound with AhR in a cellular context.

  • Principle: Ligand binding to a protein stabilizes it against thermal denaturation.

  • Procedure:

    • Intact cells are treated with this compound.

    • The cells are heated to various temperatures.

    • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble AhR remaining at each temperature is quantified by Western blot or other protein detection methods.

  • Result: A shift in the melting curve of AhR to a higher temperature in the presence of this compound indicates direct binding. The EC50 for target engagement was determined to be 200 nM.

Experimental_Workflow_CETSA cluster_workflow CETSA Workflow for this compound step1 Treat intact cells with This compound step2 Heat cells to a range of temperatures step1->step2 step3 Lyse cells and centrifuge to separate soluble proteins step2->step3 step4 Quantify soluble AhR (e.g., Western Blot) step3->step4 step5 Analyze thermal shift to confirm binding step4->step5

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Human Mixed Lymphocyte Reaction (MLR)

This assay assesses the impact of this compound on T cell responses induced by mature dendritic cells (DCs).

  • Cell Co-culture: Monocyte-derived DCs (moDCs) are matured with IFN-γ and LPS (which upregulates IDO1) and then co-cultured with allogeneic T cells.

  • Treatment: The co-culture is treated with this compound, a comparator (e.g., the IDO1 inhibitor epacadostat), or vehicle control.

  • Readout: T cell activity is measured by quantifying the production of cytokines such as IL-2 and IFN-γ in the culture supernatant using ELISA or other immunoassays.

  • Observation: this compound was shown to enhance T cell activity, as indicated by increased IL-2 production.

Discussion and Future Directions

This compound represents a promising therapeutic strategy by targeting the downstream effector of the immunosuppressive tryptophan catabolism pathway. Preclinical data robustly demonstrates its ability to inhibit AhR, restore pro-inflammatory immune cell function, and exert anti-tumor activity.

Initial results from the Phase I clinical trial indicate that this compound is well-tolerated in patients with advanced solid tumors. While monotherapy showed modest clinical activity with a significant number of patients achieving stable disease, the primary value of AhR inhibition may lie in combination therapies. The immunosuppressive tumor microenvironment, partly driven by the kynurenine-AhR axis, is a known mechanism of resistance to immune checkpoint inhibitors. Therefore, combining this compound with anti-PD-1/PD-L1 therapies is a rational approach that is currently being explored in ongoing clinical trials.

Future research will focus on identifying patient populations most likely to benefit from AhR inhibition, potentially through biomarker strategies related to AhR expression or tryptophan metabolism. The ongoing and future combination studies will be critical in defining the role of this compound in the landscape of cancer immunotherapy.

Conclusion

This compound is a first-in-class AhR inhibitor that effectively counteracts the immunosuppressive effects of tryptophan metabolism in the tumor microenvironment. By blocking the downstream signaling of kynurenine and other metabolites, it restores anti-tumor immunity. With a manageable safety profile and a strong mechanistic rationale for combination therapy, this compound holds significant promise as a novel immunotherapeutic agent.

References

An In-depth Technical Guide to BAY 2416964: A Potent and Selective Aryl Hydrocarbon Receptor (AhR) Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2416964 is a potent, orally available small molecule antagonist of the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in tumor immune evasion. By inhibiting AhR, this compound has been shown to restore anti-tumor immune responses, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(4-chlorophenyl)-2,3-dihydro-N-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-4-pyridazinecarboxamide, is a novel heteroaryl-oxo-dihydropyridazine-carboxamide derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 6-(4-chlorophenyl)-2,3-dihydro-N-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-4-pyridazinecarboxamide[1]
CAS Number 2242464-44-2[1][2]
Molecular Formula C₁₈H₁₈ClN₅O₃[1][2]
SMILES CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 387.82 g/mol
Topological Polar Surface Area (TPSA) 100 Ų
Lipophilicity (logD) 2.4
Solubility Soluble in DMSO (≥10 mg/mL); Slightly soluble in Ethanol (0.1-1 mg/mL)

Pharmacological Properties

This compound is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Its primary mechanism of action involves binding to AhR and preventing its activation by endogenous and exogenous ligands, thereby inhibiting the downstream signaling cascade that often leads to an immunosuppressive tumor microenvironment.

Table 3: Pharmacological Activity of this compound
ParameterCell LineLigandIC₅₀ Value
AhR Antagonism Human U87 glioblastomaKynurenic Acid22 nM
Mouse Hepa-1c1c7 hepatomaKynurenic Acid15 nM
General-341 nM
CYP1A1 Inhibition Human U937 monocyticKynurenic Acid4.3 nM

Signaling Pathway and Mechanism of Action

This compound acts by directly competing with AhR ligands, preventing the conformational change required for AhR to translocate to the nucleus and initiate the transcription of target genes, such as CYP1A1, which is a well-established biomarker of AhR activation. The inhibition of this pathway by this compound leads to the restoration of immune cell function within the tumor microenvironment.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_inactive Inactive AhR Complex (with Hsp90, XAP2, p23) AhR_active Active AhR AhR_inactive->AhR_active Conformational Change Dissociation of Chaperones Ligand AhR Ligand (e.g., Kynurenine) Ligand->AhR_inactive Binds and Activates BAY2416964 This compound BAY2416964->AhR_inactive Inhibits (Antagonist) ARNT ARNT AhR_active->ARNT Translocates and Dimerizes AhR_ARNT AhR/ARNT Complex DRE Dioxin Response Element (DRE) on DNA AhR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1, immunosuppressive genes) DRE->Gene_Transcription Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

AhR Antagonist Luciferase Reporter Gene Assay

This assay quantitatively determines the antagonistic potency of this compound on AhR activation.

Experimental Workflow:

Luciferase_Assay_Workflow Cell_Seeding Seed U87 or Hepa-1c1c7 cells in 96-well plates Compound_Addition Add this compound at varying concentrations Cell_Seeding->Compound_Addition Ligand_Stimulation Add AhR agonist (e.g., Kynurenic Acid) Compound_Addition->Ligand_Stimulation Incubation Incubate for 20-24 hours Ligand_Stimulation->Incubation Lysis_and_Reagent Lyse cells and add luciferase assay reagent Incubation->Lysis_and_Reagent Measurement Measure luminescence using a plate reader Lysis_and_Reagent->Measurement Data_Analysis Calculate IC₅₀ values Measurement->Data_Analysis

Caption: Workflow for the AhR antagonist luciferase reporter gene assay.

Detailed Protocol:

  • Cell Culture: U87 or Hepa-1c1c7 cells stably transfected with an AhR-responsive luciferase reporter construct are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the cells.

  • Ligand Stimulation: An AhR agonist, such as kynurenic acid, is added to the wells to induce AhR activation.

  • Incubation: The plates are incubated for 20-24 hours at 37°C in a humidified incubator.

  • Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a microplate luminometer.

  • Data Analysis: The luminescence data is normalized to controls, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

CYP1A1 Expression Assay

This assay measures the inhibition of the expression of CYP1A1, a direct target gene of AhR, by this compound.

Experimental Workflow:

CYP1A1_Assay_Workflow Cell_Culture Culture U937 cells Treatment Treat cells with this compound and an AhR agonist Cell_Culture->Treatment Incubation Incubate for a specified time Treatment->Incubation RNA_Extraction Extract total RNA from cells Incubation->RNA_Extraction cDNA_Synthesis Synthesize cDNA from RNA RNA_Extraction->cDNA_Synthesis qPCR Perform quantitative PCR (qPCR) for CYP1A1 and a reference gene cDNA_Synthesis->qPCR Data_Analysis Analyze relative gene expression qPCR->Data_Analysis

Caption: Workflow for the CYP1A1 expression assay.

Detailed Protocol:

  • Cell Culture and Treatment: U937 cells are cultured and treated with various concentrations of this compound in the presence of an AhR agonist.

  • RNA Isolation: Following incubation, total RNA is isolated from the cells using a suitable RNA purification kit.

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): qPCR is performed using primers and probes specific for CYP1A1 and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method, and the inhibitory effect of this compound is determined.

In Vivo Antitumor Efficacy in B16F10-OVA Syngeneic Mouse Model

This experiment evaluates the in vivo antitumor activity of this compound.

Experimental Workflow:

InVivo_Workflow Tumor_Implantation Implant B16F10-OVA tumor cells subcutaneously into C57BL/6 mice Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Treatment_Initiation Administer this compound orally (e.g., 30 mg/kg, daily) Tumor_Growth->Treatment_Initiation Monitoring Monitor tumor growth and body weight regularly Treatment_Initiation->Monitoring Endpoint At study endpoint, euthanize mice and excise tumors Monitoring->Endpoint Analysis Analyze tumor weight and volume, and perform immune cell profiling Endpoint->Analysis

Caption: Workflow for the in vivo antitumor efficacy study.

Detailed Protocol:

  • Animal Model: C57BL/6 mice are used for this syngeneic tumor model.

  • Tumor Cell Implantation: B16F10-OVA melanoma cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors are established, mice are randomized into treatment groups and receive daily oral administration of this compound or a vehicle control.

  • Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumors can be further processed for immunological analysis, such as flow cytometry to characterize the immune cell infiltrate.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the Aryl Hydrocarbon Receptor with demonstrated preclinical anti-tumor activity. Its ability to reverse AhR-mediated immunosuppression makes it a compelling candidate for further development as a cancer immunotherapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this promising molecule.

References

Bay 2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor for Reversing Tumor-Induced Immunosuppression

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment is characterized by a complex network of immunosuppressive mechanisms that enable cancer cells to evade immune surveillance. A key player in this process is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that, upon activation by metabolites such as kynurenine, drives a broad suppression of anti-tumor immunity.[1][2] Bay 2416964 is a potent and selective, orally available small molecule inhibitor of AhR that has shown promise in preclinical and early clinical studies for its ability to reverse this immunosuppression and promote a pro-inflammatory tumor microenvironment.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Role of the Aryl Hydrocarbon Receptor in Immuno-Oncology

The tryptophan-to-kynurenine metabolic pathway is a critical axis of tumor immune escape. Enzymes such as indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) convert tryptophan into kynurenine, which acts as an endogenous ligand for the AhR. Activation of AhR in various immune cells, including T cells, dendritic cells (DCs), and myeloid cells, leads to a tolerogenic state characterized by:

  • Suppression of T cell and Natural Killer (NK) cell activity: AhR activation can directly and indirectly modulate the function and differentiation of T cells, leading to reduced anti-tumor cytotoxicity.

  • Promotion of immunosuppressive cell types: It fosters the differentiation of regulatory T cells (Tregs) and M2-like macrophages, which further dampen the immune response.

  • Inhibition of pro-inflammatory cytokine production: AhR signaling can suppress the secretion of key pro-inflammatory cytokines required for a robust anti-tumor response.

This compound is designed to block these immunosuppressive effects by competitively inhibiting the AhR, thereby restoring the function of tumor-infiltrating immune cells and enhancing anti-tumor immunity.

Mechanism of Action of this compound

This compound acts as a direct antagonist of the AhR. Its mechanism involves preventing the translocation of the ligand-activated AhR from the cytoplasm to the nucleus, which is a critical step for its function as a transcription factor. By blocking this nuclear translocation, this compound inhibits the transcription of AhR target genes, such as CYP1A1, and reverses the immunosuppressive phenotype induced by AhR agonists like kynurenic acid (KA).

Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway and the inhibitory action of this compound.

cluster_extracellular Extracellular Space / Cytoplasm cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Ligands (e.g., Kynurenine) AhR_complex Inactive AhR Complex Ligand->AhR_complex Binds and Activates Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change Bay2416964 This compound Bay2416964->AhR_complex Inhibits Activation DRE Dioxin Response Elements (DRE) Activated_AhR->DRE Translocates to Nucleus and Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1, Immunosuppressive genes) DRE->Gene_Transcription Initiates Immunosuppression Immunosuppression Gene_Transcription->Immunosuppression Leads to

Caption: Mechanism of Action of this compound on the AhR Signaling Pathway.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent and selective inhibition of AhR activation induced by both exogenous and endogenous ligands in various human and mouse cell lines.

Table 1: In Vitro Activity of this compound

AssayCell LineLigandIC50Reference
AhR AntagonismHuman U87Kynurenic Acid (150 µM)Not specified
AhR AntagonismMouse Hepa1c1c7Kynurenic Acid (200 µM)Not specified
AhR Antagonism (Cell-free)--341 nM
CYP1A1 Expression InhibitionHuman monocytic U937Kynurenic Acid (150 µM)4.30 nM

Studies using human primary immune cells have shown that this compound can reverse the immunosuppressive effects of AhR activation. For instance, in lipopolysaccharide (LPS)-stimulated human primary monocytes treated with kynurenic acid, this compound restored the production of the pro-inflammatory cytokine TNF-α in a dose-dependent manner. Furthermore, it upregulated genes associated with pro-inflammatory cytokines and chemokines. In co-culture systems mimicking the tumor microenvironment, this compound increased the production of IFN-γ, IL-2, and TNF-α.

Experimental Protocol: Monocyte Cytokine Production Assay
  • Cell Isolation: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) using CD14 magnetic beads.

  • Cell Culture: Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment:

    • Pre-treat the monocytes with varying concentrations of this compound for 1 hour.

    • Add an AhR agonist, such as 200 µM kynurenic acid (KA).

    • Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Collect the supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Studies

In syngeneic mouse models, oral administration of this compound has been shown to be well-tolerated and to exert anti-tumor efficacy.

Table 2: In Vivo Efficacy of this compound in a B16F10-OVA Melanoma Model

TreatmentDoseOutcomeReference
This compound30 mg/kg, QD, p.o.Suppressed tumor growth
Increased frequency of CD8+ T cells and NK cells
Decreased frequency of GR1-positive myeloid cells and CD206+ M2 macrophages

Experimental Workflow: Syngeneic Mouse Model Efficacy Study

Start Start: C57BL/6 Mice Tumor_Implantation Subcutaneous Implantation of B16F10-OVA cells Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., to ~50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment_Vehicle Vehicle Control (p.o., QD) Randomization->Treatment_Vehicle Treatment_Bay2416964 This compound (30 mg/kg, p.o., QD) Randomization->Treatment_Bay2416964 Monitoring Monitor Tumor Volume and Body Weight Treatment_Vehicle->Monitoring Treatment_Bay2416964->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume > 2000 mm³) Monitoring->Endpoint Analysis Tumor Excision and Immune Cell Analysis (FACS) Endpoint->Analysis End End of Study Analysis->End

Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.

Clinical Data

A first-in-human, Phase I clinical trial (NCT04069026) has evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.

Table 3: Overview of Phase I Clinical Trial of this compound (as of Nov 4, 2022)

ParameterDetailsReference
Study Design Dose-escalation and expansion cohorts
Patient Population 72 patients with advanced solid tumors (e.g., colorectal, breast, pancreatic, NSCLC, HNSCC)
Treatment Oral administration of this compound
Safety and Tolerability Generally well-tolerated. Most common drug-related treatment-emergent adverse events (TEAEs) were nausea (13.9%) and fatigue (11.1%), mostly grade 1 or 2. No dose-limiting toxicities were observed.
Pharmacokinetics Plasma exposure increased with dose and food intake.
Pharmacodynamics Biomarker analysis showed evidence of target engagement and increased immune activation.
Preliminary Efficacy Of 67 evaluable patients, 22 (32.8%) had stable disease. One patient with thymoma achieved a partial response (iRECIST).

These initial findings suggest that this compound has a manageable safety profile and demonstrates on-target activity, supporting further development, potentially in combination with other immunotherapies like PD-1 checkpoint inhibitors.

Conclusion

This compound is a promising novel immuno-oncology agent that targets the AhR, a key regulator of the immunosuppressive tumor microenvironment. By inhibiting AhR, this compound has been shown to restore the function of various immune cells, promote a pro-inflammatory milieu, and exert anti-tumor effects in preclinical models. Early clinical data indicate that the drug is well-tolerated and shows signs of biological activity. Further investigation, particularly in combination with checkpoint inhibitors, is warranted to fully elucidate the therapeutic potential of this compound in reversing immunosuppression and improving outcomes for cancer patients.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Bay 2416964

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vitro studies involving Bay 2416964, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] This document is intended to guide researchers in designing and executing experiments to evaluate the biological activity and mechanism of action of this compound in various cell-based assays.

Introduction

This compound is an orally active small molecule inhibitor that targets the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in tumorigenesis and immune suppression.[5] The immunosuppressive effects of kynurenine, a metabolite of tryptophan, in the tumor microenvironment are primarily mediated by AhR. By inhibiting AhR, this compound aims to restore immune cell function and promote anti-tumor immune responses. In vitro studies have demonstrated that this compound potently and selectively inhibits both exogenous and endogenous ligand-induced AhR activation, leading to restored immune cell function and enhanced cytotoxic T cell responses.

Mechanism of Action

Upon ligand binding, the AhR translocates from the cytoplasm into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription. This compound acts as an antagonist, preventing this ligand-induced nuclear translocation and subsequent gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies with this compound.

Table 1: IC50 Values for this compound

Assay TypeCell Line/SystemAgonistIC50 ValueReference
AhR AntagonismCell-free assay-341 nM
AhR AntagonismHuman U87 glioblastoma cellsKynurenic Acid22 nM
CYP1A1 ExpressionHuman U937 monocytic cells-4.30 nM
CYP1A1 ExpressionHuman U937 monocytic cellsKynurenic Acid21 nM
CYP1A1 ExpressionMouse splenocytesKynurenic Acid18 nM

Table 2: Effects of this compound on Immune Cell Function

Cell TypeTreatment ConditionsEffectReference
Human Primary MonocytesLPS + Kynurenic Acid + 300 nM this compoundUpregulation of proinflammatory cytokine and chemokine genes
Human Naïve CD4+ and CD8+ T cellsCD3/CD28/IL-2 stimulation + this compoundDose-dependent increase in IFN-γ production
Human PBMCs and Fibroblasts Co-culture with H1299 NSCLC cells0.37, 1.1, or 3.3 µM this compoundIncreased production of IFN-γ, IL-2, and TNF-α
MART-1 T cells co-cultured with COLO-800 melanoma spheroidsIncreasing doses of this compoundEnhanced IL-2 and granzyme B production

Experimental Protocols

This section details the methodologies for key in vitro experiments to characterize the activity of this compound.

AhR Transactivation Assay

This assay determines the ability of this compound to inhibit ligand-induced AhR-dependent gene expression. The expression of CYP1A1, a well-known AhR target gene, is a common readout.

Materials:

  • Human monocytic U937 cells

  • RPMI medium (tryptophan-free), 1% FCS, 2mM L-glutamine

  • Kynurenic acid (AhR agonist)

  • This compound

  • Reagents for RNA isolation and RT-qPCR

Protocol:

  • Seed U937 cells in a 96-well plate.

  • Grow cells for 20 hours in tryptophan-free RPMI medium supplemented with 150 µM kynurenic acid.

  • Treat cells with increasing concentrations of this compound (e.g., 72 pM to 20 µM) in duplicates. Include a vehicle control (e.g., DMSO).

  • Incubate for a defined period (e.g., 6 hours).

  • Isolate total RNA from the cells.

  • Perform RT-qPCR to quantify the mRNA levels of CYP1A1.

  • Normalize CYP1A1 expression to a housekeeping gene (e.g., GAPDH).

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Immune Cell Cytokine Production Assay

This protocol assesses the effect of this compound on the production of proinflammatory cytokines by human immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Reagents for isolation of specific immune cell subsets (e.g., monocytes, T cells)

  • Lipopolysaccharide (LPS)

  • Kynurenic acid

  • This compound

  • ELISA kits for detecting cytokines (e.g., TNF-α, IFN-γ, IL-2)

Protocol:

  • Isolate human primary monocytes from PBMCs.

  • Plate the monocytes and stimulate them with LPS (e.g., 10 ng/mL) and an AhR agonist like kynurenic acid (e.g., 200 µM).

  • Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines like TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.

Tumor Spheroid Co-culture Assay

This assay evaluates the ability of this compound to enhance T-cell mediated killing of tumor cells in a 3D culture model.

Materials:

  • Human melanoma cell line (e.g., COLO-800)

  • Tumor antigen-specific T cells (e.g., MART-1 T cells)

  • This compound

  • Reagents for measuring T cell activity (e.g., ELISA for IL-2 and granzyme B)

  • Reagents for assessing tumor cell viability (e.g., CellTiter-Glo®)

Protocol:

  • Generate tumor spheroids from COLO-800 melanoma cells.

  • Co-culture the tumor spheroids with MART-1 T cells.

  • Treat the co-culture with different doses of this compound.

  • After a suitable incubation period, collect the supernatant to measure IL-2 and granzyme B production by ELISA.

  • Assess the viability of the tumor spheroids to determine the extent of T-cell mediated killing.

Cell Proliferation Assay

This assay investigates the long-term effects of this compound on cancer cell proliferation.

Materials:

  • PyMT murine mammary cancer cells

  • Cell culture medium

  • This compound (1 µM)

  • IncuCyte instrument or similar for real-time cell confluence measurement

Protocol:

  • Plate PyMT cells in a 96-well plate at a low density (e.g., 5x10^2 cells/well).

  • For long-term treatment, expose the cells to 1 µM this compound for at least 6 weeks, creating "LT-BAY" cells.

  • For short-term treatment, add 1 µM this compound to wildtype cells 24 hours after plating.

  • Place the plate in an IncuCyte instrument.

  • Measure cell confluency every 6 hours for 96 hours to monitor cell proliferation.

Visualizations

Signaling Pathway of AhR Inhibition by this compound

Bay2416964_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Ligand (e.g., Kynurenine) AhR_complex AhR Complex (AhR, HSP90, etc.) Ligand->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization Bay2416964 This compound Bay2416964->AhR_complex Inhibits ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activates Immune_Suppression Immune Suppression Target_Genes->Immune_Suppression

Caption: Mechanism of AhR antagonism by this compound.

Experimental Workflow for AhR Transactivation Assay

AhR_Transactivation_Workflow start Start seed_cells Seed U937 cells in 96-well plate start->seed_cells add_agonist Add AhR agonist (Kynurenic Acid) seed_cells->add_agonist add_bay2416964 Add this compound (various concentrations) add_agonist->add_bay2416964 incubate Incubate for 6 hours add_bay2416964->incubate isolate_rna Isolate Total RNA incubate->isolate_rna rt_qpcr Perform RT-qPCR (measure CYP1A1 mRNA) isolate_rna->rt_qpcr analyze Analyze Data (Calculate IC50) rt_qpcr->analyze end_node End analyze->end_node

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship in Tumor Microenvironment

TME_Logical_Relationship cluster_tumor Tumor Microenvironment Tryptophan Tryptophan IDO_TDO IDO/TDO Enzymes Tryptophan->IDO_TDO Metabolized by Kynurenine Kynurenine IDO_TDO->Kynurenine Produces AhR_activation AhR Activation in Immune Cells Kynurenine->AhR_activation Activates Immune_Suppression Immune Suppression AhR_activation->Immune_Suppression Restored_Immunity Restored Anti-Tumor Immunity Bay2416964 This compound Bay2416964->AhR_activation Inhibits Bay2416964->Restored_Immunity Leads to

Caption: this compound restores anti-tumor immunity.

References

Application Notes and Protocols for Bay 2416964 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 2416964 is a potent and selective small molecule antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] The AhR is a ligand-activated transcription factor involved in regulating immune responses, and its activation in the tumor microenvironment can lead to immunosuppression.[4][5] this compound exerts its effect by inhibiting the nuclear translocation of AhR, thereby blocking the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1). These application notes provide detailed protocols for utilizing this compound in various cell culture assays to study its effects on cancer cells and immune cells.

Mechanism of Action: AhR Signaling Pathway

The tryptophan metabolic pathway plays a crucial role in tumor immune resistance through the production of kynurenine (KYN), which acts as an endogenous ligand for AhR. Upon binding to ligands like KYN or kynurenic acid (KA), the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. This compound competitively inhibits this process, leading to a restoration of immune cell function and enhanced anti-tumor responses.

AhR_Signaling_Pathway This compound Mechanism of Action in the AhR Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptophan Tryptophan Kynurenine (KYN) Kynurenine (KYN) Tryptophan->Kynurenine (KYN) IDO1/TDO2 AhR_complex AhR Complex Kynurenine (KYN)->AhR_complex Ligand Binding AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation Bay_2416964 This compound Bay_2416964->AhR_complex Inhibition DRE DRE AhR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Initiates Luciferase_Assay_Workflow Luciferase Assay Workflow A Seed U87 or Hepa-1c1c7 cells stably expressing AhR-responsive firefly luciferase reporter B Incubate for 24 hours A->B C Treat cells with this compound (e.g., 72 pM to 20 µM) B->C D Add AhR agonist Kynurenic Acid (KA) (e.g., 150-200 µM) C->D E Incubate for 20 hours D->E F Lyse cells and measure luciferase activity E->F G Analyze data and determine IC50 F->G

References

Application Notes and Protocols for BAY 2416964 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel Aryl Hydrocarbon Receptor (AhR) inhibitor, BAY 2416964, in preclinical animal models. The information is compiled from published research to guide the design and execution of in vivo studies.

Introduction

This compound is a potent and selective orally available antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the activation of AhR by ligands such as kynurenine, a metabolite of tryptophan, leads to immunosuppression and promotes tumor growth. By inhibiting AhR, this compound aims to restore anti-tumor immunity. Preclinical studies in syngeneic mouse models have demonstrated its anti-tumor efficacy.[1][3]

Mechanism of Action: AhR Signaling Pathway

This compound functions by directly targeting and inhibiting the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand (e.g., kynurenine), the receptor translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. These target genes are often involved in immunosuppression. This compound competitively binds to the AhR, preventing ligand binding and subsequent nuclear translocation and transcriptional activity. This blockade of AhR signaling leads to a more pro-inflammatory tumor microenvironment, characterized by increased activity of cytotoxic T cells and other immune effector cells, ultimately resulting in tumor growth inhibition.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR Complex (inactive) AhR_active Active AhR-Ligand Complex AhR_complex->AhR_active activates Ligand Ligand (e.g., Kynurenine) Ligand->AhR_complex binds BAY2416964 This compound BAY2416964->AhR_complex inhibits AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE binds to Target_Genes Target Gene Transcription (Immunosuppression) XRE->Target_Genes activates

Figure 1: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.

Dosage and Administration in Animal Models

Published studies have primarily utilized a syngeneic mouse melanoma model (B16F10-OVA) to evaluate the in vivo efficacy of this compound. The following tables summarize the key dosage and administration parameters.

Table 1: Dosage and Administration of this compound in a Syngeneic Mouse Model

ParameterDetailsReference
Animal Model C57BL/6 mice bearing B16F10-OVA melanoma tumors[1]
Dosage 30 mg/kg
Administration Route Oral (p.o.)
Dosing Frequency Once daily (QD)
Vehicle Ethanol/Solutol/Water (10/40/50 v/v/v)

Pharmacokinetic Profile

A favorable pharmacokinetic profile for this compound has been reported, supporting a once-daily dosing regimen in mice. The following table summarizes the available pharmacokinetic parameters.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelDosingReference
Cmax (Maximum Concentration) Data not explicitly provided in public sourcesMouse30 mg/kg, p.o.
Tmax (Time to Cmax) Data not explicitly provided in public sourcesMouse30 mg/kg, p.o.
Half-life (t1/2) Data not explicitly provided in public sourcesMouse30 mg/kg, p.o.
AUC (Area Under the Curve) Data not explicitly provided in public sourcesMouse30 mg/kg, p.o.

Note: While the primary literature states a favorable pharmacokinetic profile is detailed in supplemental tables, these tables were not publicly available at the time of this writing. Researchers should refer to the supplemental information of Kober et al., 2023 for specific values.

In Vivo Efficacy

Oral administration of this compound has been shown to suppress tumor growth in the B16F10-OVA melanoma model.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelTreatmentOutcomeReference
B16F10-OVA tumor-bearing C57BL/6 miceThis compound (30 mg/kg, p.o., QD) vs. VehicleStatistically significant suppression of tumor growth

Note: Specific percentages of tumor growth inhibition were not detailed in the primary publication. The efficacy was demonstrated through graphical representation of tumor volume over time.

Experimental Protocols

Protocol 1: B16F10-OVA Syngeneic Mouse Model for Efficacy Studies

This protocol outlines the key steps for establishing the B16F10-OVA tumor model and evaluating the efficacy of this compound.

Materials:

  • B16F10-OVA cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle (Ethanol, Solutol HS 15, sterile water)

  • Calipers for tumor measurement

  • Syringes and needles for injection and oral gavage

Workflow:

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture B16F10-OVA cells Harvest 2. Harvest and wash cells Cell_Culture->Harvest Resuspend 3. Resuspend cells in sterile PBS Harvest->Resuspend Inject 4. Subcutaneously inject cells into the flank of C57BL/6 mice Resuspend->Inject Tumor_Growth 5. Allow tumors to establish (e.g., to 50-100 mm³) Inject->Tumor_Growth Randomize 6. Randomize mice into treatment groups Tumor_Growth->Randomize Treat 7. Administer this compound (30 mg/kg, p.o., QD) or vehicle Randomize->Treat Monitor 8. Monitor tumor volume and body weight Treat->Monitor Endpoint 9. Euthanize mice at study endpoint Monitor->Endpoint Analysis 10. Excise tumors and perform downstream analysis (e.g., flow cytometry) Endpoint->Analysis

Figure 2: Experimental workflow for an in vivo efficacy study of this compound in the B16F10-OVA mouse model.

Detailed Steps:

  • Cell Culture: Culture B16F10-OVA cells in appropriate media until they reach 70-80% confluency.

  • Cell Preparation:

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Wash the cell pellet with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width²).

    • Once the tumors reach a mean volume of approximately 50-100 mm³, randomize the mice into treatment and vehicle control groups.

  • Drug Administration:

    • Prepare the this compound formulation in Ethanol/Solutol/Water (10/40/50).

    • Administer this compound (30 mg/kg) or vehicle to the respective groups via oral gavage once daily.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • At the endpoint, mice are euthanized, and tumors can be excised for further analysis, such as flow cytometry to assess the immune cell infiltrate.

Protocol 2: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of the Ethanol/Solutol/Water vehicle for the oral administration of this compound.

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Solutol HS 15

  • Sterile water for injection

Procedure:

  • Calculate the required amount of this compound based on the number of animals and the 30 mg/kg dose.

  • Prepare the vehicle by mixing ethanol, Solutol HS 15, and sterile water in a 10:40:50 volume ratio.

  • Dissolve the calculated amount of this compound in the prepared vehicle. Gentle warming or vortexing may be required to achieve complete dissolution.

  • The final concentration of the dosing solution should be calculated based on the average weight of the mice and the desired dosing volume (typically 100-200 µL for a mouse).

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough review of the primary literature. Researchers should always adhere to institutional and national guidelines for animal welfare and experimental procedures.

References

Application Notes and Protocols for Bay 2416964 Treatment in B16F10-OVA Melanoma Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Bay 2416964, a potent Aryl Hydrocarbon Receptor (AhR) inhibitor, in the widely used B16F10-OVA syngeneic mouse model of melanoma. This model is instrumental for preclinical immuno-oncology studies due to the expression of the model antigen ovalbumin (OVA), which allows for the tracking of antigen-specific immune responses.

Mechanism of Action of this compound

This compound is a small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. In the tumor microenvironment, the tryptophan catabolite kynurenine, produced by the enzyme IDO1, can activate AhR in immune cells, leading to immunosuppression. By blocking AhR, this compound aims to reverse this immunosuppressive effect, thereby enhancing anti-tumor immunity.[1][2][3] Preclinical studies have shown that this compound can restore immune cell function and promote an anti-tumor immune response.[1][2]

Signaling Pathway of this compound

Bay2416964_Mechanism_of_Action This compound Signaling Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cell Immune Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolism Kynurenine Kynurenine IDO1->Kynurenine AhR AhR Kynurenine->AhR Activates Immunosuppression Immunosuppression AhR->Immunosuppression Leads to Anti-tumor Immunity Anti-tumor Immunity Bay2416964 This compound Bay2416964->AhR Inhibits

Caption: Mechanism of this compound in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo evaluation of this compound in the B16F10-OVA melanoma model.

Table 1: In Vivo Study Parameters

ParameterDetails
Cell Line B16F10-OVA (Clone 5 recommended)
Mouse Strain C57BL/Ly5.1 or NSG mice
Tumor Inoculation 3 x 10⁵ cells per mouse, subcutaneous
Treatment This compound
Dosage 30 mg/kg
Administration Oral (p.o.), once daily (QD)
Vehicle Ethanol/Solutol/Water (10/40/50)
Control Group Vehicle control
Primary Endpoint Tumor volume
Secondary Endpoints Analysis of tumor-infiltrating lymphocytes

Table 2: Flow Cytometry Panel for Tumor-Infiltrating Lymphocytes

MarkerCell Type
CD45 Pan-leukocyte marker
CD3 T cells
CD8 Cytotoxic T cells
NK1.1 Natural Killer (NK) cells
Gr-1 (Ly-6G/Ly-6C) Myeloid-derived suppressor cells (MDSCs)
F4/80 Macrophages
CD11b Myeloid cells
CD206 M2-like tumor-associated macrophages (TAMs)

Experimental Protocols

1. B16F10-OVA Cell Culture

  • 1.1. Media and Reagents:

    • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • 1.2. Cell Thawing:

    • Rapidly thaw the cryovial of B16F10-OVA cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • 1.3. Cell Maintenance:

    • Monitor cell growth daily and subculture when the cells reach 80-90% confluency.

    • To subculture, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium and centrifuge the cells.

    • Resuspend the cell pellet and seed new flasks at the desired density.

2. In Vivo B16F10-OVA Tumor Model

  • 2.1. Animals:

    • Male C57BL/Ly5.1 or NSG mice, 6-8 weeks old.

  • 2.2. Tumor Cell Inoculation:

    • Harvest B16F10-OVA cells during their logarithmic growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 3 x 10⁶ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (3 x 10⁵ cells) into the right flank of each mouse.

  • 2.3. Treatment Administration:

    • Prepare the this compound formulation in Ethanol/Solutol/Water (10/40/50) at the desired concentration for a 30 mg/kg dosage.

    • Prepare the vehicle control using the same Ethanol/Solutol/Water mixture.

    • Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle daily via oral gavage.

  • 2.4. Tumor Monitoring and Endpoint:

    • Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²).

    • Monitor the body weight and overall health of the mice regularly.

    • The study should be terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or based on ethical considerations such as tumor ulceration or significant body weight loss.

3. Analysis of Tumor-Infiltrating Lymphocytes (TILs)

  • 3.1. Tumor Digestion:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Mechanically dissociate the tumors and digest them using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, hyaluronidase, and DNase I) to obtain a single-cell suspension.

  • 3.2. Staining for Flow Cytometry:

    • Filter the single-cell suspension through a 70 µm cell strainer.

    • Perform red blood cell lysis if necessary.

    • Count the viable cells and adjust the concentration.

    • Stain the cells with a viability dye to exclude dead cells from the analysis.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain the cells with a cocktail of fluorescently labeled antibodies as outlined in Table 2.

    • Wash the cells and resuspend them in an appropriate buffer for flow cytometry analysis.

  • 3.3. Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on viable, single cells, and then on CD45+ leukocytes to identify the different immune cell populations.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for evaluating this compound in the B16F10-OVA model.

Experimental_Workflow Experimental Workflow for this compound in B16F10-OVA Model Cell_Culture B16F10-OVA Cell Culture & Expansion Tumor_Inoculation Subcutaneous Inoculation in C57BL/6 Mice Cell_Culture->Tumor_Inoculation Tumor_Growth Tumor Growth & Measurement Tumor_Inoculation->Tumor_Growth Treatment Oral Administration of This compound (30 mg/kg, QD) or Vehicle Tumor_Growth->Treatment Endpoint Study Endpoint & Tumor Excision Tumor_Growth->Endpoint Treatment->Tumor_Growth Flow_Cytometry Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes Endpoint->Flow_Cytometry Data_Analysis Data Analysis & Interpretation Flow_Cytometry->Data_Analysis

Caption: A streamlined workflow for the in vivo study.

References

Application Notes and Protocols for Bay 2416964 in Human Primary Immune Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 2416964 is a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating immune responses. In the tumor microenvironment, the activation of AhR by tryptophan metabolites like kynurenine can lead to immunosuppression, hindering anti-tumor immunity. This compound reverses these immunosuppressive effects by blocking AhR signaling, thereby restoring and enhancing the function of human primary immune cells.[1][2][3][4]

These application notes provide detailed protocols for utilizing this compound in key human primary immune cell assays to study its immunomodulatory effects.

Mechanism of Action

This compound acts as an AhR antagonist. Upon ligand binding (e.g., by kynurenine), the AhR translocates from the cytoplasm to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT) and initiates the transcription of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to an immunosuppressive phenotype. This compound prevents this nuclear translocation and subsequent gene transcription, thereby blocking the downstream effects of AhR activation.[2] This restores the pro-inflammatory functions of immune cells like monocytes and T cells.

Bay2416964_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Ligand (e.g., Kynurenine) AhR_complex AhR Complex Ligand->AhR_complex Activates AhR_translocation Activated AhR AhR_complex->AhR_translocation Translocation Bay2416964 This compound Bay2416964->AhR_complex Inhibits AhR_ARNT AhR-ARNT Complex AhR_translocation->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, TIPARP) DRE->Target_Genes Promotes Immunosuppression Immunosuppression Target_Genes->Immunosuppression

Mechanism of Action of this compound as an AhR Inhibitor.

Data Presentation

In Vitro Potency of this compound
Cell Line/TypeAgonistAssayIC50 ValueReference
Human Monocytic U937 CellsKynurenic Acid (KA)CYP1A1 Expression21 nM
Human Monocytic U937 Cells6-formylindolo[3,2-b]carbazole (FICZ)CYP1A1 Expression11 nM
Human Monocytic U937 CellsIndole-3-pyruvate (I3P)CYP1A1 Expression290 nM
Human Monocytic U937 CellsBenzo[a]pyrene (BaP)CYP1A1 Expression45 nM
Mouse SplenocytesKynurenic Acid (KA)CYP1A1 Expression18 nM
Effects of this compound on Human Primary Immune Cells
Cell TypeStimulation ConditionsThis compound ConcentrationObserved EffectReference
Primary MonocytesLPS + Kynurenic Acid (KA)300 nMUpregulation of pro-inflammatory genes; Downregulation of AhR target genes.
Primary MonocytesLPS + Kynurenic Acid (KA)1 nM - 10 µM (Dose-dependent)Rescued TNF-α production.
Naïve CD4+ T Cellsanti-CD3/CD28 + IL-2 (with or without TGF-β)30 - 1000 nMIncreased IFN-γ production.
Naïve CD8+ T Cellsanti-CD3/CD28 + IL-2Dose-dependentIncreased IFN-γ production.
PBMC Co-culture with NSCLC cells and Fibroblasts-0.37, 1.1, 3.3 µMIncreased production of IFN-γ, IL-2, and TNF-α.

Experimental Protocols

Protocol 1: Assessing this compound Activity in Human Primary Monocytes

This protocol details the isolation of human primary monocytes and their stimulation to assess the effect of this compound on reversing AhR-mediated immunosuppression.

1. Isolation of Primary Human Monocytes from PBMCs

  • Materials: Ficoll-Paque PLUS, PBS, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Human CD14 MicroBeads or other monocyte isolation kits (negative selection is recommended).

  • Procedure:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing Peripheral Blood Mononuclear Cells (PBMCs).

    • Wash PBMCs twice with PBS.

    • Isolate CD14+ monocytes from the PBMC population using a magnetic-activated cell sorting (MACS) system with CD14 MicroBeads or a negative selection kit, following the manufacturer’s instructions. Purity should be >95%.

2. Monocyte Stimulation and Treatment

  • Materials: RPMI-1640 with 10% FBS, Lipopolysaccharide (LPS), Kynurenic Acid (KA), this compound, DMSO (vehicle control).

  • Procedure:

    • Plate the isolated monocytes at a density of 1 x 10^6 cells/mL in a 12-well plate.

    • Allow cells to adhere for 1-2 hours at 37°C, 5% CO2.

    • Prepare treatment conditions. A typical setup includes:

      • Vehicle Control (DMSO)

      • LPS only (e.g., 10 ng/mL)

      • LPS + KA (e.g., 200 µM)

      • LPS + KA + this compound (at desired concentrations, e.g., 1 nM to 10 µM)

    • Pre-treat cells with this compound or vehicle for 1 hour.

    • Add KA to the respective wells and incubate for 30 minutes.

    • Add LPS to stimulate the cells.

    • Incubate for 24 hours at 37°C, 5% CO2.

3. Analysis

  • Cytokine Analysis (TNF-α): Collect the cell culture supernatant and measure TNF-α concentration using an ELISA kit according to the manufacturer's protocol.

  • Gene Expression Analysis (CYP1A1, AHRR): Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of AhR target genes.

Monocyte_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Blood Whole Blood PBMC PBMC Isolation (Ficoll) Blood->PBMC Monocytes CD14+ Monocyte Isolation (MACS) PBMC->Monocytes Plating Plate Monocytes (1x10^6/mL) Monocytes->Plating Pretreat Pre-treat with This compound Plating->Pretreat Stimulate Stimulate with KA + LPS Pretreat->Stimulate Incubate Incubate 24h Stimulate->Incubate ELISA TNF-α ELISA (Supernatant) Incubate->ELISA qPCR qRT-PCR (Cell Lysate) Incubate->qPCR

Workflow for assessing this compound in primary monocytes.
Protocol 2: Naïve T Cell Activation and Cytokine Production Assay

This protocol is designed to evaluate the direct effects of this compound on naïve T cell activation and function.

1. Isolation of Naïve CD4+ and CD8+ T Cells

  • Materials: PBMC isolation reagents (as in Protocol 1), Naïve CD4+ or CD8+ T Cell Isolation Kit (negative selection).

  • Procedure:

    • Isolate PBMCs as described previously.

    • Isolate naïve CD4+ or CD8+ T cells from the PBMC fraction using a negative selection-based MACS kit. These kits typically deplete memory T cells, B cells, NK cells, monocytes, and other non-target cells.

2. T Cell Activation and Treatment

  • Materials: 96-well flat-bottom plate, anti-human CD3 antibody, anti-human CD28 antibody, recombinant human IL-2, recombinant human TGF-β (optional), this compound.

  • Procedure:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

    • Wash the plate twice with sterile PBS to remove unbound antibody.

    • Seed the isolated naïve T cells at 1 x 10^5 cells/well in complete RPMI medium.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) and IL-2 (e.g., 10 ng/mL) to all wells.

    • For assessing activity in an immunosuppressive context, add TGF-β (e.g., 5 ng/mL) to a subset of wells.

    • Add this compound at various concentrations (e.g., 3 nM to 1 µM) or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

3. Analysis of IFN-γ Production

  • Method 1: ELISA: Collect supernatant and measure IFN-γ concentration by ELISA.

  • Method 2: Intracellular Cytokine Staining (ICS):

    • About 4-6 hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells.

    • Harvest the cells and stain for surface markers (e.g., CD4, CD8).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular IFN-γ with a fluorescently-labeled antibody.

    • Analyze the percentage of IFN-γ-positive cells by flow cytometry.

Protocol 3: Tumor Microenvironment Co-culture Assay

This protocol establishes an in vitro model mimicking the tumor microenvironment to assess the effect of this compound on immune cell function in the presence of tumor cells.

1. Cell Preparation

  • Cell Types: A human cancer cell line (e.g., H1299 NSCLC), primary human fibroblasts, and human PBMCs.

  • Procedure:

    • Culture the cancer cells and fibroblasts to ~80% confluency under standard conditions.

    • Isolate fresh human PBMCs as described in Protocol 1.

2. Co-culture Setup

  • Materials: 96-well plate, appropriate culture media for all cell types.

  • Procedure:

    • Seed the fibroblasts and allow them to adhere overnight.

    • Seed the cancer cells onto the fibroblast layer and allow them to form a stromal-like base.

    • Add freshly isolated PBMCs on top of the cancer cell/fibroblast layer.

    • Add this compound at desired concentrations (e.g., 0.3 µM to 3.3 µM) or vehicle control.

    • Co-culture the cells for 3-5 days at 37°C, 5% CO2.

3. Analysis

  • Multiplex Cytokine Analysis: Collect the culture supernatant and analyze the concentration of multiple cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-6, IL-17) using a multiplex immunoassay platform (e.g., Luminex, Meso Scale Discovery). This provides a broader profile of the immune response modulation.

CoCulture_Workflow cluster_setup Co-Culture Setup cluster_analysis Analysis Fibroblasts 1. Seed Fibroblasts TumorCells 2. Add Tumor Cells Fibroblasts->TumorCells PBMCs 3. Add PBMCs TumorCells->PBMCs Treatment 4. Add this compound PBMCs->Treatment Incubate 5. Incubate 3-5 Days Treatment->Incubate Supernatant Collect Supernatant Incubate->Supernatant Multiplex Multiplex Cytokine Analysis (IFN-γ, IL-2, TNF-α) Supernatant->Multiplex

Workflow for the Tumor Microenvironment Co-culture Assay.

References

Application Notes and Protocols for Assessing Bay 2416964 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 2416964 is a potent and selective small molecule inhibitor of the aryl hydrocarbon receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the activation of AhR, often by tryptophan catabolites like kynurenine, leads to immunosuppression, thereby facilitating tumor growth.[1][3] this compound antagonizes this pathway, preventing AhR translocation to the nucleus and subsequent transcription of its target genes, such as CYP1A1.[1] This inhibition reverses the immunosuppressive effects within the tumor, leading to enhanced anti-tumor immunity. Preclinical studies have demonstrated that this compound can induce a pro-inflammatory tumor microenvironment and exhibit anti-tumor efficacy in syngeneic mouse models.

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using a syngeneic mouse melanoma model. The described methods cover study design, tumor growth monitoring, and detailed immunological analysis of the tumor microenvironment.

Signaling Pathway of this compound

Bay2416964_Mechanism_of_Action cluster_extracellular Tumor Microenvironment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptophan Tryptophan IDO/TDO IDO/TDO Tryptophan->IDO/TDO Kynurenine Kynurenine AhR_complex AhR Complex Kynurenine->AhR_complex Activates IDO/TDO->Kynurenine AhR_translocation AhR Translocation AhR_complex->AhR_translocation Translocation Bay2416964 Bay2416964 Bay2416964->AhR_complex Inhibits DRE Dioxin Response Element (DRE) Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Induces Immunosuppression Immunosuppressive Gene Expression DRE->Immunosuppression Induces AhR_translocation->DRE Binds

Caption: Mechanism of action of this compound in inhibiting the AhR signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo assessment of this compound.

ParameterValueReference(s)
Drug This compound
Mechanism of Action Aryl hydrocarbon receptor (AhR) antagonist
Animal Model Female C57BL/6N mice
Tumor Model Syngeneic B16F10-OVA melanoma
Cell Inoculum 0.5 x 106 cells in 100 µL PBS, subcutaneous
Drug Formulation Ethanol/Solutol/Water (10/40/50) or 0.5% CMC-Na
Dose 30 mg/kg
Administration Route Oral gavage (p.o.)
Dosing Schedule Once daily (QD)
Primary Efficacy Endpoint Tumor volume
Secondary Endpoints Tumor-infiltrating immune cell populations
Immune Cell PopulationExpected Change with this compoundKey Markers
CD8+ T cellsIncreaseCD45+, CD3+, CD8+
Natural Killer (NK) cellsIncreaseCD45+, NK1.1+ or CD56+
GR1+ Myeloid cellsDecreaseCD45+, GR1+
M2 MacrophagesDecreaseCD45+, F4/80+, CD206+

Experimental Protocols

In Vivo Tumor Model and Efficacy Study

This protocol describes the establishment of the B16F10-OVA syngeneic tumor model and the subsequent efficacy evaluation of this compound.

InVivo_Workflow Cell_Culture 1. B16F10-OVA Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation (0.5 x 10^6 cells/mouse) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration (Vehicle or 30 mg/kg this compound) Randomization->Treatment Tumor_Measurement 6. Tumor Volume Measurement (Twice weekly) Treatment->Tumor_Measurement Endpoint 7. Endpoint Analysis (Tumor size, Immune profiling) Tumor_Measurement->Endpoint

Caption: Experimental workflow for the in vivo efficacy assessment of this compound.

Materials:

  • B16F10-OVA mouse melanoma cell line

  • Female C57BL/6N mice (6-8 weeks old)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Vehicle (e.g., Ethanol/Solutol/Water 10/40/50 or 0.5% CMC-Na)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture B16F10-OVA cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells at 80-90% confluency.

  • Tumor Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 106 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (0.5 x 106 cells) into the right flank of each C57BL/6N mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width of the tumors with calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Prepare a formulation of this compound at the desired concentration in the chosen vehicle. Administer 30 mg/kg of this compound or vehicle control daily via oral gavage.

  • Tumor Volume Measurement: Measure tumor dimensions twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines or signs of morbidity). Collect tumors for further analysis.

Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol details the isolation and immunophenotyping of tumor-infiltrating lymphocytes (TILs).

Flow_Cytometry_Workflow Tumor_Harvest 1. Tumor Harvest and Mincing Enzymatic_Digestion 2. Enzymatic Digestion (Collagenase/DNase) Tumor_Harvest->Enzymatic_Digestion Single_Cell_Suspension 3. Single-Cell Suspension Preparation Enzymatic_Digestion->Single_Cell_Suspension Staining 4. Antibody Staining (Surface and Intracellular) Single_Cell_Suspension->Staining Data_Acquisition 5. Flow Cytometry Data Acquisition Staining->Data_Acquisition Data_Analysis 6. Data Analysis and Gating Data_Acquisition->Data_Analysis

References

Application Notes and Protocols: BAY 2416964 in Combination with Pembrolizumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for the combination therapy of BAY 2416964, a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), and pembrolizumab, a humanized monoclonal antibody targeting the programmed cell death protein 1 (PD-1). This document outlines the scientific rationale, preclinical data, and clinical trial design for this immunotherapeutic approach. Detailed protocols for key preclinical experiments are also provided.

Scientific Rationale for Combination Therapy

The combination of this compound and pembrolizumab is predicated on their complementary mechanisms of action to enhance anti-tumor immunity.

  • This compound: The tryptophan-to-kynurenine metabolic pathway is a critical mechanism of tumor immune evasion. Kynurenine, produced by enzymes like IDO1 and TDO2, acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that suppresses the function of various immune cells, including dendritic cells (DCs) and T cells. This compound is a potent AhR antagonist that blocks this immunosuppressive signaling, thereby restoring and enhancing the function of tumor-infiltrating immune cells.[1] Preclinical studies have shown that this compound can induce a proinflammatory tumor microenvironment.[1]

  • Pembrolizumab: A well-established immune checkpoint inhibitor, pembrolizumab binds to the PD-1 receptor on T cells, preventing its interaction with ligands PD-L1 and PD-L2, which are often overexpressed on cancer cells.[2] This blockade releases the "brakes" on T cells, enabling them to recognize and attack cancer cells.[3]

The synergy of this combination lies in a "two-pronged" attack on tumor immunosuppression. While pembrolizumab reinvigorates T cells by blocking the PD-1/PD-L1 axis, this compound acts upstream by inhibiting the AhR pathway, which is implicated in resistance to anti-PD-1 therapy. By inhibiting AhR, this compound is expected to further enhance the activity of antigen-presenting cells and T cells, potentially overcoming resistance to pembrolizumab and leading to a more robust and durable anti-tumor response.

Data Presentation

Preclinical In Vitro Activity of this compound

The following tables summarize the in vitro potency and immunomodulatory effects of this compound.

Assay Cell Line/System Parameter Value Reference
AhR AntagonismHuman U87 glioblastoma cellsIC5022 nM[4]
AhR AntagonismCell-free assayIC50341 nM
CYP1A1 Expression InhibitionHuman monocytic U937 cellsIC504.30 nM
CYP1A1 Expression Inhibition (KA-induced)Human monocytic U937 cellsIC5021 nM
CYP1A1 Expression Inhibition (KA-induced)Mouse splenocytesIC5018 nM
Direct AhR Target Engagement (CETSA)Human HepG2 liver cancer cellsEC50200 nM

IC50: Half-maximal inhibitory concentration; CETSA: Cellular Thermal Shift Assay; KA: Kynurenic Acid.

In Vitro Immunomodulatory Effects of this compound
Experiment Cell Type Treatment Conditions Key Findings Reference
Cytokine ProductionHuman Primary MonocytesLPS + Kynurenic Acid + this compound (1 nM - 10 µM)Dose-dependently rescued the suppression of TNF-α production.
T Cell ActivationCo-culture of human T cells and mature moDCsThis compound (1 nM - 1 µM)Dose-dependently increased IL-2 production, comparable to anti-PD-1.
Combination Effect on T Cell ActivationCo-culture of human T cells and mature moDCsThis compound (3 nM - 1 µM) + anti-PD-1 (3 µg/mL)Enhanced IL-2 production compared to either monotherapy.
T Cell Cytokine ProductionHuman naïve CD4+ T cellsCD3/CD28/IL-2 stimulation + this compound (30-1,000 nM)Dose-dependently increased IFN-γ production.
Stromal-Tumor Microenvironment MimicCo-culture of H1299 NSCLC cells, PBMCs, and fibroblastsThis compound (0.37, 1.1, or 3.3 µM)Increased production of proinflammatory cytokines IFN-γ, IL-2, and TNF-α.

LPS: Lipopolysaccharide; moDCs: Monocyte-derived Dendritic Cells; PBMCs: Peripheral Blood Mononuclear Cells.

Preclinical In Vivo Antitumor Efficacy of this compound Monotherapy
Tumor Model Mouse Strain Treatment Key Outcomes Reference
B16F10-OVA MelanomaC57BL/6This compound (30 mg/kg, p.o., daily)- Reduced tumor volume- Increased CD8+ T cell and NK cell tumor infiltration- Decreased GR1+ myeloid cell and CD206+ M2 macrophage infiltration
Clinical Trial: this compound and Pembrolizumab Combination (NCT04999202)
Parameter Description
Trial Name A Study to Learn How Safe the Study Drug this compound (AhR Inhibitor) in Combination With the Treatment Pembrolizumab is, How This Combination Affects the Body, the Maximum Amount That Can be Given, How it Moves Into, Through and Out of the Body and Its Action Against Advanced Solid Cancers in Adults
Status Active, not recruiting
Phase Phase 1
Study Design Open-label, dose escalation and dose expansion study.
Patient Population Adults with advanced solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and urothelial cancer.
Treatment Arms Dose Escalation: Six dose levels of this compound are planned in combination with a standard dose of pembrolizumab to determine the maximum tolerated dose (MTD) or maximum administered dose (MAD).Dose Expansion: Patients will receive the recommended Phase 2 dose (RP2D) of this compound in combination with pembrolizumab.
Primary Outcome Measures To assess the safety and tolerability of the combination, and to determine the MTD/MAD of this compound.
Secondary Outcome Measures To evaluate the pharmacokinetic profile of this compound and the preliminary anti-tumor activity (Objective Response Rate - ORR).
Results Detailed quantitative results from this combination trial are not yet publicly available. Preliminary results from a monotherapy study of this compound (NCT04069026) in 72 patients with advanced solid tumors showed the drug was well-tolerated. In 67 evaluable patients, 32.8% achieved stable disease.

Experimental Protocols

In Vitro: Assessment of AhR Target Gene Inhibition

Objective: To quantify the inhibitory effect of this compound on the expression of AhR target genes (e.g., CYP1A1) induced by an AhR agonist.

Materials:

  • Human monocytic cell line (e.g., U937)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AhR agonist (e.g., Kynurenic Acid)

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Protocol:

  • Cell Culture: Culture U937 cells according to standard protocols.

  • Cell Plating: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a dilution series of this compound in culture medium.

  • Treatment:

    • Pre-treat cells with the this compound dilution series for 1-2 hours.

    • Add the AhR agonist (e.g., 200 µM Kynurenic Acid) to the wells.

    • Include appropriate controls: vehicle control (DMSO), agonist-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C, 5% CO2.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR using primers specific for the AhR target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Vitro: T Cell Activation and Cytokine Production Assay

Objective: To evaluate the effect of this compound, alone and in combination with an anti-PD-1 antibody, on T cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T cell isolation kit

  • Monocyte isolation kit

  • Reagents for monocyte-derived dendritic cell (moDC) generation (GM-CSF, IL-4)

  • LPS and IFN-γ for moDC maturation

  • This compound

  • Anti-PD-1 antibody (or a suitable surrogate) and isotype control

  • ELISA or multiplex immunoassay kit for IL-2 detection

Protocol:

  • moDC Generation: Isolate monocytes from PBMCs and differentiate them into moDCs using GM-CSF and IL-4 over 5-6 days.

  • moDC Maturation: Mature the moDCs with LPS and IFN-γ for 24 hours.

  • T Cell Isolation: Isolate T cells from the same or a different donor's PBMCs.

  • Co-culture Setup:

    • Plate the mature moDCs in a multi-well plate.

    • Add the isolated T cells to the wells with the moDCs.

    • Add the desired concentrations of this compound, anti-PD-1 antibody, the combination, or vehicle/isotype controls.

  • Incubation: Co-culture the cells for 3-5 days at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Analysis: Measure the concentration of IL-2 in the supernatant using an ELISA or multiplex immunoassay.

  • Data Analysis: Compare the IL-2 levels across the different treatment groups to determine the effect of each treatment and their combination on T cell activation.

In Vivo: Syngeneic Mouse Model for Combination Therapy Evaluation

Objective: To assess the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • Syngeneic tumor cell line (e.g., B16F10-OVA melanoma)

  • This compound formulated for oral gavage

  • Anti-mouse PD-1 antibody (pembrolizumab surrogate, e.g., clone RMP1-14) and isotype control

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of B16F10-OVA cells into the flank of the C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 30 mg/kg, daily, oral gavage)

    • Group 3: Isotype control antibody

    • Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3-4 days)

    • Group 5: this compound + Anti-PD-1 antibody

  • Treatment Administration: Administer the treatments according to the defined schedule for a specified duration (e.g., 2-3 weeks).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Pharmacodynamic Analysis (Optional):

    • Analyze the immune cell composition of the tumors and spleens by flow cytometry to assess changes in CD8+ T cells, NK cells, regulatory T cells, and myeloid-derived suppressor cells.

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare the anti-tumor efficacy of the combination therapy to the monotherapies and control group.

Visualizations

Signaling Pathway of Combination Therapy

G cluster_tumor Tumor Microenvironment cluster_immune Immune Cell (e.g., T Cell, DC) Tumor Cell Tumor Cell Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Kynurenine Kynurenine AhR AhR Kynurenine->AhR activates PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 binds to IDO1/TDO2->Kynurenine Immune Suppression Immune Suppression AhR->Immune Suppression leads to PD-1->Immune Suppression leads to Immune Activation Immune Activation Immune Suppression->Immune Activation inhibition reversed This compound This compound This compound->AhR inhibits Pembrolizumab Pembrolizumab Pembrolizumab->PD-1 inhibits

Caption: Dual blockade of immunosuppressive pathways by this compound and pembrolizumab.

Preclinical Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Lines & Primary Immune Cells Treatment This compound +/- anti-PD-1 Cell_Culture->Treatment Assays Gene Expression (qPCR) Cytokine Production (ELISA) T Cell Activation Treatment->Assays Efficacy_Assessment Tumor Volume Survival Tumor_Implantation Syngeneic Mouse Model (e.g., B16F10) Treatment_Groups Vehicle This compound anti-PD-1 Combination Tumor_Implantation->Treatment_Groups Treatment_Groups->Efficacy_Assessment PD_Analysis Flow Cytometry of Tumor Immune Infiltrate Treatment_Groups->PD_Analysis

Caption: Workflow for preclinical evaluation of this compound and pembrolizumab.

Clinical Trial Logical Flow

G Patient_Population Patients with Advanced Solid Tumors Dose_Escalation Phase 1: Dose Escalation (this compound + fixed Pembrolizumab) Patient_Population->Dose_Escalation Determine_RP2D Determine Recommended Phase 2 Dose (RP2D) & Maximum Tolerated Dose (MTD) Dose_Escalation->Determine_RP2D Primary_Endpoints Primary Endpoints: Safety & Tolerability Dose_Escalation->Primary_Endpoints Dose_Expansion Phase 1: Dose Expansion (RP2D of this compound + Pembrolizumab) in specific tumor cohorts Determine_RP2D->Dose_Expansion Secondary_Endpoints Secondary Endpoints: Pharmacokinetics & Anti-tumor Activity (ORR) Dose_Expansion->Secondary_Endpoints

Caption: Logical design of the Phase 1 clinical trial for this compound and pembrolizumab.

References

Application Notes: Luciferase Reporter Assay for Characterizing Bay 2416964 as an Aryl Hydrocarbon Receptor (AhR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular metabolism.[1][2] Its activation by various ligands, including environmental toxins and endogenous metabolites like kynurenine, can lead to immunosuppression within the tumor microenvironment, thereby promoting cancer progression.[3] Consequently, inhibiting the AhR signaling pathway has emerged as a promising strategy in cancer immunotherapy. Bay 2416964 is a potent and selective small molecule inhibitor of AhR. This application note describes the use of a luciferase reporter assay to quantify the inhibitory activity of this compound on the AhR signaling pathway.

The luciferase reporter assay is a widely used method to study gene expression and regulation. In the context of AhR, cells are engineered to express a luciferase gene under the control of an AhR-responsive promoter containing xenobiotic response elements (XREs). Upon AhR activation by a ligand, the receptor translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to XREs, driving the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of AhR activation. By introducing an inhibitor like this compound, the reduction in luminescence can be measured to determine the compound's inhibitory potency.

Data Presentation: Inhibitory Activity of this compound

The inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor. The following table summarizes the reported IC50 values for this compound in inhibiting AhR activity.

CompoundAssay SystemAgonistIC50 ValueReference
This compoundHuman U87 cellsKynurenic Acid (150 µM)22 nM
This compoundCell-free assay-341 nM
This compoundHuman monocytic U937 cellsKynurenic Acid4.3 nM

Experimental Protocols

Materials and Reagents

  • Cell Line: Hepa-1c1c7 (mouse hepatoma) or U87 (human glioblastoma) cells stably transfected with an XRE-luciferase reporter construct.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) if required for maintaining the reporter cell line.

  • AhR Agonist: Kynurenic acid (KA) or 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

  • AhR Inhibitor: this compound.

  • Assay Plate: White, clear-bottom 96-well microplates suitable for luminescence measurements.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Luciferase Assay System, ONE-Glo™ Luciferase Assay System).

  • Lysis Buffer: Reporter Lysis Buffer.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • DMSO: For dissolving compounds.

Protocol: Luciferase Reporter Assay for AhR Inhibition

  • Cell Seeding:

    • Culture the XRE-luciferase reporter cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the AhR agonist (e.g., 100 mM Kynurenic Acid in DMSO).

    • Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 10 µM).

    • Prepare the agonist solution in cell culture medium at a concentration that induces a submaximal response (e.g., EC80) of the reporter. For example, 200 µM Kynurenic Acid.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the diluted this compound solutions to the respective wells.

    • Add 50 µL of the AhR agonist solution to all wells except the negative control wells (which should receive 50 µL of medium).

    • Include control wells:

      • Negative Control (Vehicle): Cells treated with medium containing the same concentration of DMSO used for the compounds.

      • Positive Control (Agonist only): Cells treated with the AhR agonist alone.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.

  • Luminescence Measurement:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Carefully aspirate the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 20 µL of Lysis Buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Normalize the data by expressing the luminescence of each well as a percentage of the positive control (agonist only).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex Hsp90 Hsp90 XAP2 XAP2 p23 p23 Ligand Ligand (e.g., Kynurenine) Ligand->AhR_complex Activation Bay2416964 This compound Bay2416964->AhR_complex Inhibition AhR_Ligand_complex Activated AhR AhR_complex->AhR_Ligand_complex Conformational Change ARNT ARNT AhR_Ligand_complex->ARNT Heterodimerization XRE XRE (Promoter) AhR_Ligand_complex->XRE Binding cluster_nucleus cluster_nucleus Luciferase Luciferase Gene XRE->Luciferase Transcription mRNA mRNA Luciferase->mRNA Luciferase_protein Luciferase Protein mRNA->Luciferase_protein Translation Luminescence Luminescence Luciferase_protein->Luminescence Reaction with Luciferin

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the mechanism of inhibition by this compound.

Luciferase_Assay_Workflow start Start seed_cells Seed XRE-Luciferase Reporter Cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of This compound and AhR agonist incubate_24h->prepare_compounds treat_cells Treat cells with this compound and AhR agonist prepare_compounds->treat_cells incubate_20h Incubate for 20-24h (37°C, 5% CO2) treat_cells->incubate_20h lyse_cells Lyse cells incubate_20h->lyse_cells add_reagent Add Luciferase Assay Reagent lyse_cells->add_reagent measure_luminescence Measure Luminescence (Luminometer) add_reagent->measure_luminescence analyze_data Data Analysis (Calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Luciferase reporter assay to determine AhR inhibition.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following BAY 2416964 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2416964 is a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses.[1][2][3] In the tumor microenvironment, the activation of AhR by ligands such as kynurenine, a metabolite of tryptophan, leads to immunosuppression.[1][2] this compound blocks this activation, thereby restoring and enhancing anti-tumor immunity. This document provides detailed protocols for the analysis of immune cell populations by flow cytometry after treatment with this compound, enabling researchers to effectively monitor its immunomodulatory effects.

Mechanism of Action of this compound

This compound functions by competitively antagonizing the AhR. In the absence of an inhibitor, ligands such as kynurenine bind to the cytosolic AhR, leading to its translocation into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes like CYP1A1 which are involved in immunosuppression. This compound prevents this ligand-induced nuclear translocation and subsequent gene transcription, thereby reversing the immunosuppressive effects and promoting a pro-inflammatory environment.

BAY2416964_Mechanism_of_Action Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT translocates & binds Kynurenine Kynurenine (AhR Ligand) Kynurenine->AhR binds BAY2416964 This compound BAY2416964->AhR inhibits ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE binds CYP1A1 CYP1A1 Transcription (Immunosuppression) XRE->CYP1A1 induces

Mechanism of Action of this compound.

Expected Immunomodulatory Effects of this compound

Treatment with this compound has been shown to induce a pro-inflammatory tumor microenvironment and enhance anti-tumor immune responses. Key quantitative effects observed in preclinical studies are summarized below.

In Vitro Effects on Human Immune Cells
Cell TypeTreatment ConditionsReadoutEffect of this compoundReference
Human PBMCs, Monocytes, T cellsCo-culture with H1299 NSCLC cells and fibroblastsCytokine Production (IFN-γ, IL-2, TNF-α)Increased production of pro-inflammatory cytokines.
Human Primary MonocytesLPS and Kynurenic Acid stimulationGene Expression (RNAseq)Upregulation of genes associated with pro-inflammatory cytokines and chemokines.
Human Naïve CD4+ and CD8+ T cellsCD3, CD28, and IL-2 stimulationIFN-γ ProductionDose-dependent increase in IFN-γ production.
MART-1 specific T cellsCo-culture with COLO-800 spheroidsT cell CountIncreased absolute count of MART-1 T cells.
In Vivo Effects in a Syngeneic Mouse Melanoma Model (B16F10-OVA)
Immune Cell PopulationLocationEffect of this compoundReference
CD8+ T cellsTumorIncreased infiltration.
Natural Killer (NK) cellsTumorIncreased infiltration.
GR1+ Myeloid cellsTumorDecreased infiltration.
CD206+ M2 MacrophagesTumorDecreased infiltration.

Experimental Protocols

I. Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure for isolating PBMCs and performing surface staining to identify major immune cell subsets.

A. PBMC Isolation

  • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in an appropriate buffer (e.g., PBS with 2% FBS) and perform a cell count.

B. Antibody Panel for PBMC Immunophenotyping

MarkerFluorochromeCell Population
CD45BUV395All Leukocytes
CD3BUV496T cells
CD4APC-R700Helper T cells
CD8PerCP-Cy5.5Cytotoxic T cells
CD19BV421B cells
CD56PE-Cy7NK cells
CD14FITCMonocytes
HLA-DRBV786Antigen Presenting Cells
Live/DeadZombie AquaViability

C. Staining Protocol

  • Aliquot 1 x 10^6 PBMCs into flow cytometry tubes.

  • Add Live/Dead stain according to the manufacturer's protocol and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with 2 mL of staining buffer (PBS + 2% FBS) and centrifuge at 300 x g for 5 minutes.

  • Add the antibody cocktail to the cell pellet and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in 300 µL of staining buffer for flow cytometry analysis.

II. Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) from Mouse Tumors

This protocol describes the dissociation of solid tumors and subsequent staining for the analysis of TILs.

A. Tumor Dissociation

  • Excise the tumor and place it in a petri dish with cold RPMI-1640 medium.

  • Mince the tumor into small pieces using a sterile scalpel.

  • Transfer the tumor pieces to a gentleMACS C Tube containing a tumor dissociation enzyme cocktail (e.g., Miltenyi Biotec Tumor Dissociation Kit).

  • Process the tissue using a gentleMACS Dissociator according to the manufacturer's instructions.

  • Filter the resulting cell suspension through a 70 µm cell strainer.

  • Wash the cells with RPMI-1640 and centrifuge at 300 x g for 7 minutes.

  • (Optional) Perform red blood cell lysis if significant contamination is present.

  • Resuspend the cell pellet and perform a cell count.

B. Antibody Panel for TIL Immunophenotyping (Mouse)

MarkerFluorochromeCell Population
CD45BUV395All Leukocytes
CD3eBUV496T cells
CD4APC-R700Helper T cells
CD8aPerCP-Cy5.5Cytotoxic T cells
NK1.1PE-Cy7NK cells
CD11bBV421Myeloid cells
Ly-6G (Gr-1)FITCGranulocytes/MDSCs
F4/80PEMacrophages
CD206APCM2 Macrophages
Live/DeadZombie AquaViability

C. Staining Protocol Follow the same staining protocol as for PBMCs (Section I.C).

III. Intracellular Cytokine Staining of T cells

This protocol is for the detection of intracellular cytokines such as IFN-γ and TNF-α in T cells following in vitro stimulation.

A. Cell Stimulation

  • Plate PBMCs or isolated T cells at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Stimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.

  • Include an unstimulated control (with protein transport inhibitor only).

B. Staining Protocol

  • After stimulation, harvest the cells and wash them with PBS.

  • Perform surface staining as described in Section I.C, using an antibody panel that includes T cell markers (e.g., CD3, CD4, CD8).

  • After surface staining, wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's protocol.

  • Add the intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in staining buffer for flow cytometry analysis.

Gating Strategies and Experimental Workflows

The following diagrams illustrate the logical workflows for gating immune cell populations and the overall experimental process.

Gating_Strategy_PBMCs Gating Strategy for Human PBMCs Start Total Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Live_Cells Live Cells (Live/Dead-) Singlets->Live_Cells Leukocytes Leukocytes (CD45+) Live_Cells->Leukocytes T_Cells T cells (CD3+) Leukocytes->T_Cells B_Cells B cells (CD19+) Leukocytes->B_Cells NK_Cells NK cells (CD56+ CD3-) Leukocytes->NK_Cells Monocytes Monocytes (CD14+) Leukocytes->Monocytes Helper_T Helper T cells (CD4+) T_Cells->Helper_T Cytotoxic_T Cytotoxic T cells (CD8+) T_Cells->Cytotoxic_T Gating_Strategy_TILs Gating Strategy for Mouse TILs Start Total Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Live_Cells Live Cells (Live/Dead-) Singlets->Live_Cells Leukocytes Leukocytes (CD45+) Live_Cells->Leukocytes T_Cells T cells (CD3e+) Leukocytes->T_Cells NK_Cells NK cells (NK1.1+ CD3e-) Leukocytes->NK_Cells Myeloid_Cells Myeloid cells (CD11b+) Leukocytes->Myeloid_Cells Helper_T Helper T cells (CD4+) T_Cells->Helper_T Cytotoxic_T Cytotoxic T cells (CD8a+) T_Cells->Cytotoxic_T Granulocytes Granulocytes (Ly-6G+) Myeloid_Cells->Granulocytes Macrophages Macrophages (F4/80+) Myeloid_Cells->Macrophages M2_Macrophages M2 Macrophages (CD206+) Macrophages->M2_Macrophages Experimental_Workflow Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PBMC_Isolation PBMC Isolation Cell_Culture Cell Culture & this compound Treatment PBMC_Isolation->Cell_Culture Stimulation Cell Stimulation (for Cytokine Analysis) Cell_Culture->Stimulation Staining_Invitro Staining (Surface & Intracellular) Stimulation->Staining_Invitro FCM_Invitro Flow Cytometry Analysis Staining_Invitro->FCM_Invitro Animal_Model Syngeneic Tumor Model Treatment_Invivo This compound Treatment Animal_Model->Treatment_Invivo Tumor_Harvest Tumor Harvest & Dissociation Treatment_Invivo->Tumor_Harvest Staining_Invivo Staining (Surface) Tumor_Harvest->Staining_Invivo FCM_Invivo Flow Cytometry Analysis Staining_Invivo->FCM_Invivo

References

Troubleshooting & Optimization

Troubleshooting Bay 2416964 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Bay 2416964 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration for in vivo research?

This compound is a potent and orally active antagonist of the aryl hydrocarbon receptor (AhR), with an IC50 of 341 nM.[1] It is being investigated for its potential in the treatment of solid tumors.[1] Like many small molecule inhibitors, particularly those targeting hydrophobic binding pockets, this compound has low aqueous solubility, which presents a challenge for achieving the desired concentrations for in vivo experiments.[1][2] Proper formulation is therefore critical for ensuring bioavailability and obtaining reliable experimental results.

Q2: What are the general solubility characteristics of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO) but has poor solubility in water.[1] Its solubility in ethanol is limited. This solubility profile necessitates the use of co-solvents or suspension formulations for in vivo administration.

Q3: Can I use my DMSO stock solution of this compound for in vivo studies?

While this compound is highly soluble in DMSO, directly using a pure DMSO stock solution for in vivo studies is generally not recommended due to potential toxicity associated with high concentrations of DMSO. It is common practice to prepare a high-concentration stock in DMSO and then dilute it into a suitable vehicle for administration. However, this can lead to precipitation of the compound if the final concentration of DMSO is too low and the aqueous solubility is exceeded.

Q4: How does the Aryl Hydrocarbon Receptor (AhR) signaling pathway work, and what is the role of this compound?

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses. In the tumor microenvironment, the metabolism of tryptophan can lead to the production of ligands, such as kynurenine, which activate AhR. This activation can lead to immunosuppression, helping the tumor evade the immune system. This compound acts as an antagonist, blocking the activation of AhR by these ligands. This inhibition is intended to restore anti-tumor immune responses.

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my in vivo formulation.

  • Possible Cause: The aqueous solubility of this compound has been exceeded. This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous medium.

  • Solutions:

    • Use a Co-solvent System: Employ a mixture of solvents to maintain solubility. A common approach is to use a combination of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80 in an aqueous base.

    • Prepare a Suspension: If a clear solution is not achievable at the desired concentration, creating a homogenous suspension is a viable alternative. Carboxymethyl cellulose (CMC-Na) is frequently used as a suspending agent.

    • pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. For weakly basic compounds, lowering the pH of the vehicle can increase solubility. However, the physiological compatibility of the final formulation's pH must be considered.

    • Sonication: Using a bath or probe sonicator can help to break down aggregates and facilitate the dissolution or suspension of the compound.

Problem: I am observing inconsistent results in my in vivo study.

  • Possible Cause: Poor bioavailability due to suboptimal formulation. If the compound is not adequately dissolved or suspended, its absorption will be variable. Inconsistent preparation of the formulation between experiments can also lead to variability.

  • Solutions:

    • Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing.

    • Fresh Preparations: It is recommended to use freshly prepared formulations for optimal results. The stability of this compound in your chosen formulation over time should be considered.

    • Particle Size Reduction: For suspensions, reducing the particle size of the compound can improve its dissolution rate and bioavailability. This can be achieved through techniques like micronization, although this is a more advanced formulation strategy.

Quantitative Data Summary

Table 1: In Vitro Solubility of this compound

SolventSolubilityConcentration (mM)Notes
DMSO78 mg/mL201.12 mMUse of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.
Ethanol1.5 mg/mL-
WaterInsoluble-

Table 2: Example In Vivo Formulations for this compound

Route of AdministrationFormulation ComponentsExample ConcentrationReference
Oral (Suspension)0.5% Carboxymethyl cellulose sodium (CMC-Na) in ddH₂O2.5 mg/mL
Oral (Solution)Ethanol / Solutol / Water (10/40/50)30 mg/kg dose
Injection (Solution)5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O-
Injection (Solution/Suspension)10% DMSO, 90% Corn oil2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Administration

This protocol is based on the use of carboxymethyl cellulose sodium (CMC-Na) as a suspending agent.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Deionized distilled water (ddH₂O)

  • Magnetic stirrer and stir bar

  • Weighing scale and appropriate weighing containers

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh 0.5 g of CMC-Na.

    • In a suitable beaker, add the 0.5 g of CMC-Na to 100 mL of ddH₂O.

    • Stir the mixture using a magnetic stirrer until the CMC-Na is fully dissolved and the solution is clear. This may take some time.

  • Prepare the this compound Suspension:

    • To prepare a 2.5 mg/mL suspension, weigh 250 mg of this compound.

    • Add the 250 mg of this compound powder to the 100 mL of the prepared 0.5% CMC-Na solution.

    • Stir the mixture vigorously to ensure a homogenous suspension.

  • Administration:

    • Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

Protocol 2: Preparation of this compound Solution for Injection

This protocol utilizes a co-solvent system to achieve a clear solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Deionized distilled water (ddH₂O) or saline

  • Sterile microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • Prepare a High-Concentration Stock in DMSO (Optional but Recommended):

    • Dissolve a known weight of this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the Final Formulation:

    • The final formulation will consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

    • For 1 mL of the final formulation, add the solvents in the following order, ensuring the solution is clear after each addition:

      • 50 µL of DMSO (or an equivalent volume of your DMSO stock solution, adjusting the final DMSO volume accordingly).

      • 400 µL of PEG300. Mix well.

      • 50 µL of Tween 80. Mix well.

      • 500 µL of ddH₂O. Mix well.

  • Final Check:

    • The final solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted. If the compound does not dissolve, the concentration may be too high for this specific formulation.

Visualizations

Bay_2416964_Troubleshooting_Workflow Troubleshooting this compound In Vivo Formulation start Start: Need to prepare This compound for in vivo study solubility_check Is a clear solution required? start->solubility_check suspension Prepare a suspension (e.g., with CMC-Na) solubility_check->suspension No precipitation Does precipitation occur upon dilution of DMSO stock? solubility_check->precipitation Yes success_suspension Homogenous suspension achieved. Proceed to in vivo study. suspension->success_suspension cosolvent Attempt co-solvent system (e.g., DMSO, PEG300, Tween 80) troubleshoot Troubleshoot: - Adjust co-solvent ratios - Lower final concentration - Consider pH adjustment - Use sonication cosolvent->troubleshoot precipitation->cosolvent Yes success_solution Clear solution achieved. Proceed to in vivo study. precipitation->success_solution No troubleshoot->precipitation

Caption: Workflow for troubleshooting this compound in vivo formulation.

AhR_Signaling_Pathway Simplified AhR Signaling Pathway and Inhibition by this compound cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell, DC) Tryptophan Tryptophan Kynurenine Kynurenine (AhR Ligand) Tryptophan->Kynurenine IDO/TDO enzymes AhR_inactive Inactive AhR (Cytoplasm) Kynurenine->AhR_inactive AhR_active Active AhR (Nucleus) AhR_inactive->AhR_active Ligand Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) AhR_active->Gene_Expression Immunosuppression Immunosuppression Gene_Expression->Immunosuppression Bay2416964 This compound (AhR Antagonist) Bay2416964->AhR_inactive Inhibits

Caption: Inhibition of the AhR signaling pathway by this compound.

References

Technical Support Center: BAY 2416964 Preclinical Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY 2416964 preclinical experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the use of this compound, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor involved in regulating immune responses.[3] In the tumor microenvironment, the tryptophan metabolism pathway produces ligands, such as kynurenine, that activate AhR, leading to immunosuppression.[3][4] this compound works by blocking this ligand-induced activation of AhR, thereby preventing its translocation to the nucleus and subsequent transcription of target genes like CYP1A1. This inhibition of the AhR signaling pathway helps to restore anti-tumor immune responses.

Q2: What are the key preclinical applications of this compound?

A2: this compound is primarily investigated for its potential in cancer immunotherapy. Preclinical studies have demonstrated its ability to restore immune cell function, enhance antigen-specific cytotoxic T cell responses, and induce a proinflammatory tumor microenvironment, leading to anti-tumor efficacy in syngeneic cancer models. It is often studied as a monotherapy or in combination with other immunotherapies, like PD-1 checkpoint inhibitors.

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound powder should be kept at -20°C, where it is stable for at least three years. Stock solutions in solvent can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound has good solubility in DMSO (78 mg/mL). It is sparingly soluble in Ethanol (1.5 mg/mL) and is considered insoluble in water. For in vivo studies, various formulations have been used to improve its delivery.

Troubleshooting Guide

In Vitro Experiments
Issue Possible Cause Recommended Action
Inconsistent or no inhibition of AhR activity 1. Incorrect compound concentration: Calculation error or degradation of the compound. 2. Cellular health: Cells may be unhealthy or at a high passage number, leading to altered responses. 3. Assay interference: The compound may interfere with the reporter system (e.g., luciferase).1. Verify concentration: Prepare fresh dilutions from a new stock. Confirm stock concentration if possible. 2. Check cell health: Use low-passage cells and ensure high viability before starting the experiment. 3. Run controls: Include a counterscreen with an AhR-null cell line or test for direct interference with the reporter enzyme.
High background signal in control wells 1. Contamination: Bacterial or mycoplasma contamination in cell culture. 2. Autofluorescence: The compound or media components may be autofluorescent.1. Aseptic technique: Ensure sterile handling and regularly test for mycoplasma. 2. Use appropriate plates: For fluorescence assays, use black-walled plates to reduce background. Measure background fluorescence of the compound alone.
Observed cytotoxicity at high concentrations 1. Off-target effects: The compound may have off-target effects at higher concentrations. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells.1. Determine IC50 for cytotoxicity: Run a cell viability assay (e.g., MTT, MTS) in parallel to your functional assay. 2. Limit solvent concentration: Keep the final DMSO concentration in the culture medium below 0.5%.
In Vivo Experiments
Issue Possible Cause Recommended Action
Poor in vivo efficacy 1. Suboptimal formulation: Poor solubility and bioavailability leading to low exposure. 2. Inappropriate animal model: The chosen tumor model may not be sensitive to AhR inhibition. 3. Dosing regimen: The dose or frequency of administration may be insufficient.1. Optimize formulation: Consider using formulations like Ethanol/Solutol/Water (10/40/50) or a suspension in 0.5% carboxymethyl cellulose (CMC-Na). 2. Model selection: Use syngeneic models with a known role for the AhR pathway in immune suppression, such as the B16F10 melanoma model. 3. Dose escalation study: Perform a pilot study with a range of doses to determine the optimal therapeutic dose. A commonly used dose in preclinical mouse models is 30 mg/kg, administered orally once daily.
Adverse effects or toxicity in animals 1. Vehicle toxicity: The formulation vehicle may be causing adverse effects. 2. Compound toxicity: The dose may be too high, leading to on- or off-target toxicity.1. Vehicle control group: Always include a control group that receives only the vehicle to assess its effects. 2. Toxicity studies: Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range.

Quantitative Data

Table 1: In Vitro Potency of this compound

Assay TypeCell LineLigandIC50Reference
AhR Antagonism--341 nM
CYP1A1 ExpressionU937 (human monocytic)Kynurenic acid4.30 nM
AhR AntagonismU87 (human glioblastoma)-22 nM

Table 2: In Vivo Formulation and Dosing of this compound

FormulationAnimal ModelTumor ModelDoseAdministration RouteReference
Ethanol/Solutol/Water (10/40/50)Female C57/BL6N miceB16F10OVA30 mg/kg, QDOral gavage
0.5% CMC-Na suspension--≥5 mg/mlOral

Experimental Protocols

Protocol 1: In Vitro AhR Reporter Assay
  • Cell Seeding: Seed a human cell line expressing a Dioxin Response Element (DRE)-driven luciferase reporter (e.g., HepG2-luc) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Ligand Stimulation: Add an AhR agonist (e.g., 1 nM TCDD or 100 µM kynurenine) to the wells, followed immediately by the addition of different concentrations of this compound.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the percent inhibition of ligand-induced luciferase activity for each concentration of this compound and determine the IC50 value.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 B16F10-OVA melanoma cells into the flank of female C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 30 mg/kg in Ethanol/Solutol/Water (10/40/50)).

  • Administration: Administer this compound or vehicle control daily via oral gavage.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.

Visualizations

AhR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptophan Tryptophan Kynurenine Kynurenine (AhR Ligand) Tryptophan->Kynurenine IDO1/TDO AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Kynurenine->AhR_complex Binds and Activates AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation BAY2416964 This compound BAY2416964->AhR_complex Inhibits DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IDO1) DRE->Target_Genes Induces Immunosuppression Immunosuppression Target_Genes->Immunosuppression

Caption: Mechanism of Action of this compound in the AhR Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments invitro_start Start: Cell Culture invitro_treat Treatment: This compound + AhR Ligand invitro_start->invitro_treat invitro_assay AhR Activity Assay (e.g., Luciferase) invitro_treat->invitro_assay invitro_end Endpoint: IC50 Determination invitro_assay->invitro_end invivo_start Start: Tumor Implantation invivo_formulate Formulation of This compound invivo_start->invivo_formulate invivo_treat Oral Administration invivo_formulate->invivo_treat invivo_monitor Tumor Growth Monitoring invivo_treat->invivo_monitor invivo_end Endpoint: Efficacy & Immune Analysis invivo_monitor->invivo_end

Caption: General Experimental Workflow for this compound Preclinical Studies.

troubleshooting_logic cluster_invitro In Vitro Specifics cluster_invivo In Vivo Specifics start Unexpected Result in Experiment check_reagents Check Reagents: - Fresh this compound stock? - Correct ligand concentration? start->check_reagents check_cells Check Cells: - Healthy morphology? - Low passage number? start->check_cells check_protocol Check Protocol: - Correct incubation times? - Accurate pipetting? start->check_protocol check_formulation Evaluate Formulation & Bioavailability check_reagents->check_formulation resolve Problem Resolved check_reagents->resolve If issue found check_cytotoxicity Assess Cytotoxicity (MTT/MTS Assay) check_cells->check_cytotoxicity check_model Confirm Model Suitability check_cells->check_model check_cells->resolve If issue found check_interference Check for Assay Interference check_protocol->check_interference check_protocol->resolve If issue found

Caption: A Logical Flowchart for Troubleshooting this compound Experiments.

References

Technical Support Center: Interpreting Unexpected Results from BAY 2416964 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 2416964, a selective Aryl Hydrocarbon Receptor (AhR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] It functions by inhibiting the ligand-induced activation of AhR, thereby preventing its translocation to the nucleus and subsequent transcription of target genes.[1] This blockade restores the function of various immune cells that are often suppressed by AhR activation within the tumor microenvironment.[1][2]

Q2: What are the expected in vitro effects of this compound on immune cells?

In vitro, this compound is expected to restore and enhance immune cell function.[1] Specifically, it has been shown to:

  • Increase the production of pro-inflammatory cytokines such as IFN-γ and IL-2 in T cells.

  • Enhance antigen-specific cytotoxic T cell responses and their ability to kill tumor spheroids.

  • Reverse the immunosuppressive phenotype of monocytes.

Q3: What were the key findings from the Phase I clinical trial of this compound as a monotherapy?

The Phase I clinical trial (NCT04069026) demonstrated that this compound was well-tolerated in patients with advanced solid tumors, with most drug-related adverse events being grade 1 or 2. However, the anti-tumor activity as a monotherapy was limited. Of 67 evaluable patients, only 32.8% achieved stable disease, and there was one partial response in a patient with thymoma. These results were considered disappointing based on the promising preclinical data, though the safety profile supports its use in combination therapies.

Q4: Can this compound exhibit effects that are independent of AhR antagonism?

Recent studies suggest that long-term exposure to this compound may lead to cellular changes that are not observed with short-term treatment and may partially reflect AhR-independent effects. Researchers should be aware that prolonged exposure protocols might reveal different transcriptional and phenotypic outcomes compared to acute treatment.

Q5: Is there potential for resistance to this compound?

While direct resistance mechanisms to this compound have not been extensively characterized, studies on AhR signaling in cancer suggest potential pathways. For instance, activation of Src-mediated bypass signaling has been implicated in resistance to EGFR inhibitors in the context of high AhR expression. This suggests that cancer cells might develop alternative signaling pathways to overcome AhR inhibition.

Troubleshooting Guides

Unexpected Result 1: Limited or No Efficacy in In Vivo Models Despite Potent In Vitro Activity
Possible Cause Troubleshooting Steps
Suboptimal Dosing or Formulation Verify the formulation of this compound. For oral gavage, a common formulation is a suspension in Ethanol/Solutol/Water (10/40/50). Ensure the dose is appropriate for the model; 30 mg/kg once daily has been shown to be effective in some murine models.
Immune-Competent Model Required The primary mechanism of this compound is immune-mediated. Ensure that the in vivo model used is immunocompetent. The compound may show limited efficacy in immunodeficient models (e.g., NSG mice).
Tumor Microenvironment (TME) Factors The specific TME of your tumor model may lack the necessary immune cell infiltration or have an overwhelmingly immunosuppressive environment that cannot be overcome by AhR inhibition alone. Characterize the immune cell infiltrate of your tumor model before and after treatment.
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch The dosing schedule may not be optimal for maintaining sufficient drug exposure in the tumor. Conduct PK/PD studies to correlate drug levels with target engagement (e.g., modulation of AhR target genes in the tumor).
Unexpected Result 2: Partial Agonist Activity Observed at High Concentrations
Possible Cause Troubleshooting Steps
Concentration-Dependent Effects Some studies have reported that at higher concentrations (e.g., 10 µM), this compound can induce the expression of AhR target genes like CYP1A1 in certain cell lines, suggesting partial agonist activity.
Off-Target Effects At high concentrations, the likelihood of off-target effects increases. It is crucial to use the lowest effective concentration to ensure target specificity.
Cell-Type Specific Responses The response to AhR modulators can be highly cell-type and context-dependent. The partial agonism may be specific to the cell line being used.
Experimental Controls Include a positive control for AhR antagonism (e.g., another known antagonist) and a positive control for AhR agonism (e.g., kynurenic acid or TCDD) to properly contextualize the effects of this compound.
Unexpected Result 3: High Variability in Experimental Replicates
Possible Cause Troubleshooting Steps
Compound Solubility and Stability This compound is soluble in DMSO but has low aqueous solubility. Ensure the compound is fully dissolved in DMSO before diluting in culture media. Use fresh DMSO, as moisture can reduce solubility. Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles.
Inconsistent Cell Seeding or Health Ensure uniform cell seeding density and that cells are in a healthy, logarithmic growth phase.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of reagents.
Edge Effects in Assay Plates In 96-well plates, "edge effects" can lead to variability. Avoid using the outer wells or fill them with a buffer to maintain humidity.

Data Summary

In Vitro Potency of this compound
AssayCell LineAgonistIC50
AhR AntagonismHuman U87 glioblastomaKynurenic Acid22 nM
CYP1A1 ExpressionHuman U937 monocyticKynurenic Acid4.3 nM
AhR Antagonism (cell-free)N/AN/A341 nM
Phase I Clinical Trial (NCT04069026) Efficacy Results (Monotherapy)
OutcomeValue
Number of Evaluable Patients67
Stable Disease32.8%
Partial Response1 patient (Thymoma)
Complete Response0

Experimental Protocols

Protocol 1: In Vitro CYP1A1 Induction Assay

This protocol is to assess the ability of this compound to inhibit agonist-induced expression of CYP1A1, a key AhR target gene.

Materials:

  • Human U937 cells (or other suitable cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Kynurenic Acid (KA) (dissolved in appropriate solvent)

  • RNA extraction kit

  • qRT-PCR reagents and primers for CYP1A1 and a housekeeping gene

Procedure:

  • Seed U937 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • Add a final concentration of 200 µM Kynurenic Acid to the wells to induce AhR activation. Include a vehicle control (DMSO) and a KA-only control.

  • Incubate the plate for 4-6 hours at 37°C and 5% CO2.

  • Harvest the cells and extract total RNA using a suitable kit.

  • Perform qRT-PCR to quantify the relative mRNA expression of CYP1A1, normalized to the housekeeping gene.

Protocol 2: T-Cell Activation Assay

This protocol assesses the effect of this compound on T-cell activation, measured by cytokine production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ or CD8+ T-cell isolation kit

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies

  • Recombinant human IL-2

  • This compound (dissolved in DMSO)

  • ELISA kit for IFN-γ

Procedure:

  • Isolate CD4+ or CD8+ T-cells from human PBMCs using a magnetic bead-based isolation kit.

  • Seed the isolated T-cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.

  • Add recombinant human IL-2 to the culture medium.

  • Treat the cells with various concentrations of this compound (e.g., 30-1000 nM). Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Collect the cell culture supernatant.

  • Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway: this compound Mechanism of Action

BAY2416964_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 AhR->HSP90 Complex Formation ARNT ARNT AhR->ARNT Translocation & Dimerization Ligand AhR Ligand (e.g., Kynurenine) Ligand->AhR Binds BAY2416964 This compound BAY2416964->AhR Blocks Binding DRE DRE ARNT->DRE Binds TargetGenes Target Gene Expression (e.g., CYP1A1, AHRR) DRE->TargetGenes Promotes Transcription Suppression Immune Suppression TargetGenes->Suppression

Caption: Mechanism of Action of this compound as an AhR antagonist.

Experimental Workflow: CYP1A1 Induction Assay

CYP1A1_Workflow start Seed Cells pretreat Pre-treat with This compound start->pretreat induce Induce with Kynurenic Acid pretreat->induce incubate Incubate (4-6 hours) induce->incubate harvest Harvest Cells & Extract RNA incubate->harvest qpcr qRT-PCR for CYP1A1 Expression harvest->qpcr analyze Analyze Data qpcr->analyze

Caption: Workflow for assessing inhibition of CYP1A1 induction.

Logical Relationship: Troubleshooting Limited In Vivo Efficacy

InVivo_Troubleshooting Problem Limited In Vivo Efficacy Cause1 Suboptimal Dosing/ Formulation? Problem->Cause1 Cause2 Immunodeficient Model Used? Problem->Cause2 Cause3 Unfavorable TME? Problem->Cause3 Solution1 Verify Formulation & Perform Dose Titration Cause1->Solution1 Solution2 Use Immune-Competent Animal Model Cause2->Solution2 Solution3 Characterize TME & Consider Combination Therapy Cause3->Solution3

Caption: Troubleshooting logic for limited in vivo efficacy of this compound.

References

Managing potential toxicity of Bay 2416964 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities of Bay 2416964 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with this compound.

1. What are the common signs of toxicity to monitor in animal models treated with this compound?

Preclinical studies have indicated that this compound is generally well-tolerated in animal models.[1][2][3] However, it is crucial to monitor for any signs of adverse effects. General health and behavioral changes to observe include:

  • Changes in body weight: While studies have reported stable body weights during treatment[4], any significant weight loss should be noted.

  • Altered food and water consumption.

  • Changes in activity level: Lethargy or hyperactivity.

  • Postural or gait abnormalities.

  • Changes in grooming habits.

  • Any signs of pain or distress.

2. What should I do if I observe signs of toxicity in my animal models?

If you observe any of the signs mentioned above, it is recommended to:

  • Record all observations in detail: Note the onset, duration, and severity of the symptoms.

  • Temporarily reduce the dose or suspend treatment: This can help determine if the observed effects are drug-related.

  • Consult with a veterinarian: A veterinarian can provide expert advice on managing the animal's health.

  • Consider collecting blood and tissue samples for analysis: This can help identify any organ-specific toxicity.

3. How can I adjust the dosing regimen to mitigate potential adverse effects?

If you suspect dose-related toxicity, consider the following adjustments:

  • Dose reduction: Lowering the dose of this compound may alleviate adverse effects while maintaining efficacy.

  • Dosing frequency: If administering the compound daily, consider switching to an every-other-day schedule.

  • Route of administration: While oral gavage is common[5], explore if alternative routes might reduce local irritation or improve the tolerability profile.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the use of this compound in animal models.

1. What is the mechanism of action of this compound?

Bay 2416694 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). The immunosuppressive effects of kynurenine in the tumor microenvironment are primarily mediated by AhR. By inhibiting AhR, this compound aims to restore immune cell function and enhance anti-tumor immune responses.

2. What are the known off-target effects of this compound?

Current preclinical data suggests that this compound is a highly selective AhR inhibitor. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.

3. What are the recommended dosages for this compound in different animal models?

In a syngeneic B16F10-OVA mouse melanoma model, an oral dose of 30 mg/kg administered once daily has been shown to be effective and well-tolerated. For other animal models or tumor types, dose-ranging studies are recommended to determine the optimal therapeutic window.

4. What is the pharmacokinetic profile of this compound?

This compound has demonstrated a favorable pharmacokinetic profile in preclinical studies, supporting once-daily dosing.

5. Are there any known drug interactions with this compound?

Phase 1 clinical trials have been initiated to evaluate the safety and efficacy of this compound in combination with other treatments, such as the PD-1 inhibitor pembrolizumab. Researchers should carefully consider potential pharmacokinetic and pharmacodynamic interactions when co-administering this compound with other compounds.

Data Summary

Table 1: Preclinical Efficacy and Dosing of this compound

Animal ModelTumor TypeDoseRoute of AdministrationOutcomeReference
C57BL/6N miceB16F10-OVA melanoma30 mg/kg, QDOral gavageReduced tumor volume, increased CD8+ T cell and NK cell infiltration
C57BL/Ly5.1 or NSG miceB16F10-OVA melanoma30 mg/kg, QDOralAntitumor efficacy, induced a proinflammatory tumor microenvironment

Experimental Protocols

Protocol 1: General Health Monitoring of Animals Treated with this compound

  • Frequency: Perform daily observations of all animals.

  • Body Weight: Record the body weight of each animal twice weekly.

  • Clinical Signs: Observe for and record any changes in:

    • Appearance (e.g., fur condition, posture)

    • Behavior (e.g., activity level, social interaction)

    • Respiration

    • Feces and urine

  • Food and Water Intake: Monitor and record daily consumption.

  • Scoring System: Utilize a standardized clinical scoring system to quantify the severity of any observed abnormalities.

Protocol 2: Blood Collection for Hematology and Clinical Chemistry

  • Timing: Collect blood samples at baseline (before treatment initiation) and at selected time points during the study (e.g., weekly).

  • Site of Collection: Use appropriate methods for the animal model (e.g., saphenous vein, tail vein).

  • Anticoagulant: Use EDTA-coated tubes for hematology and serum separator tubes for clinical chemistry.

  • Parameters to Analyze:

    • Hematology: Complete blood count (CBC) including red blood cells, white blood cells (with differential), and platelets.

    • Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), and other relevant markers.

Visualizations

Bay2416964_Mechanism_of_Action cluster_tme Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., T Cell) Tumor Cells Tumor Cells IDO1/TDO2 IDO1/TDO2 Tumor Cells->IDO1/TDO2 express Tryptophan Tryptophan Tryptophan->IDO1/TDO2 metabolized by Kynurenine Kynurenine IDO1/TDO2->Kynurenine AhR_complex AhR-Hsp90 Complex Kynurenine->AhR_complex binds to AhR_active Active AhR AhR_complex->AhR_active activates Immune_Activation Immune Activation AhR_complex->Immune_Activation leading to Nucleus Nucleus AhR_active->Nucleus translocates to Gene_Transcription Immunosuppressive Gene Transcription Nucleus->Gene_Transcription Immune_Suppression Immune Suppression Gene_Transcription->Immune_Suppression Bay2416964 Bay2416964 Bay2416964->AhR_complex inhibits

Caption: Mechanism of action of this compound in the tumor microenvironment.

Troubleshooting_Workflow cluster_observation Observation cluster_action Action Toxicity_Signs Signs of Toxicity Observed? (e.g., weight loss, behavioral changes) Continue_Monitoring Continue Routine Monitoring Toxicity_Signs->Continue_Monitoring No Record_Symptoms Record Detailed Symptoms Toxicity_Signs->Record_Symptoms Yes Dose_Modification Reduce Dose or Suspend Treatment Record_Symptoms->Dose_Modification Veterinary_Consult Consult Veterinarian Dose_Modification->Veterinary_Consult Sample_Collection Collect Blood/Tissue for Analysis Veterinary_Consult->Sample_Collection

Caption: Troubleshooting workflow for observed toxicity in animal models.

References

Technical Support Center: Bay 2416964 Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 2416964, a potent and selective aryl hydrocarbon receptor (AHR) antagonist. The following information is intended to help improve the bioavailability of this compound in preclinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a small molecule inhibitor of the aryl hydrocarbon receptor (AHR) with potential applications in cancer immunotherapy.[1][2] Like many small molecule drugs, this compound has low aqueous solubility, which can limit its oral bioavailability and lead to variability in experimental results.[3][4] Enhancing its bioavailability is crucial for achieving consistent and effective in vivo target engagement.

Q2: What are the primary factors that can limit the oral bioavailability of this compound?

The oral bioavailability of a compound like this compound is primarily influenced by:

  • Solubility and Dissolution Rate: The compound's low solubility in gastrointestinal fluids can hinder its dissolution, which is a prerequisite for absorption.

  • Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream.

  • First-Pass Metabolism: Metabolic breakdown of the drug in the liver and/or intestines before it reaches systemic circulation.

Q3: What are some recommended starting formulations to improve the oral bioavailability of this compound in animal studies?

Based on available information and common practices for poorly soluble drugs, here are some suggested oral formulations for in vivo studies:

  • Suspensions:

    • 0.5% Carboxymethyl cellulose (CMC) in water.[5]

    • 0.5% Carboxymethyl cellulose sodium (CMC-Na) in water.

  • Solutions/Co-solvents:

    • A mixture of DMSO, PEG300, Tween 80, and saline.

    • Dissolving in PEG400.

  • Lipid-based formulations:

    • Suspension in corn oil.

    • Self-emulsifying drug delivery systems (SEDDS) can also be explored to enhance solubility and absorption.

It is crucial to assess the stability and homogeneity of any formulation before administration.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral administration.
  • Possible Cause 1: Inconsistent Formulation.

    • Troubleshooting: Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure consistent particle size and prevent settling by vortexing immediately before each administration.

  • Possible Cause 2: Food Effects.

    • Troubleshooting: The presence of food in the gastrointestinal tract can significantly alter drug absorption. Standardize the fasting period for experimental animals before dosing. A typical fasting period is 4-6 hours for mice.

  • Possible Cause 3: Improper Gavage Technique.

    • Troubleshooting: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to erratic absorption and distress in the animal.

Issue 2: Low or undetectable plasma concentrations of this compound.
  • Possible Cause 1: Poor Solubility and Dissolution.

    • Troubleshooting:

      • Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution.

      • Formulation Optimization: Experiment with different solubilizing excipients. A summary of common excipients and their roles is provided in the table below.

      • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.

  • Possible Cause 2: High First-Pass Metabolism.

    • Troubleshooting: While specific metabolic pathways for this compound are not extensively published, pyridazine derivatives can be metabolized by cytochrome P450 enzymes. Co-administration with a broad-spectrum CYP inhibitor (in preclinical studies only) could help determine the extent of first-pass metabolism. This should be done with caution as it can lead to drug-drug interactions.

  • Possible Cause 3: Efflux Transporter Activity.

    • Troubleshooting: P-glycoprotein (P-gp) and other efflux transporters in the gut can pump the drug back into the intestinal lumen, reducing net absorption. An in vitro Caco-2 permeability assay can be performed to assess if this compound is a substrate for these transporters.

Data Presentation

Table 1: Common Excipients to Enhance Oral Bioavailability of Poorly Soluble Drugs
Excipient CategoryExamplesMechanism of ActionReference
Solubilizing Agents Polyethylene Glycols (PEGs), Polysorbates (e.g., Tween 80), Propylene GlycolIncrease the solubility of the drug in the gastrointestinal fluids.
Suspending Agents Carboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC)Increase the viscosity of the vehicle to ensure uniform dispersion of the drug particles.
Wetting Agents Sodium Lauryl Sulfate (SLS), PolysorbatesDecrease the surface tension between the drug particles and the solvent, improving dissolution.
Lipid-based Carriers Corn oil, Sesame oil, Medium-chain triglycerides (MCTs)Enhance lymphatic absorption and can increase the solubility of lipophilic drugs.
Complexing Agents CyclodextrinsForm inclusion complexes with the drug, increasing its apparent solubility.
Table 2: Pharmacokinetic Parameters of this compound (Template)

Specific quantitative pharmacokinetic data for this compound with different formulations are not publicly available in a comparative format. Researchers are encouraged to use the following template to record and compare their own experimental data.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
[Example] 0.5% CMC Suspension
[Example] 20% PEG400 Solution
[Example] Corn Oil Suspension
Your Formulation 1
Your Formulation 2

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Mice
  • Animal Model: Use appropriate mouse strain (e.g., C57BL/6), age, and weight.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Fasting: Fast the mice for 4-6 hours before oral administration, with free access to water.

  • Formulation Preparation: Prepare the desired formulation of this compound. Ensure homogeneity, especially for suspensions, by vortexing immediately before dosing each animal.

  • Dosing: Administer the formulation via oral gavage at a consistent volume (e.g., 10 mL/kg). Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a fluorescent marker like Lucifer yellow.

  • Compound Preparation: Prepare a solution of this compound in a suitable transport buffer.

  • Permeability Assessment (Apical to Basolateral):

    • Add the Bay 24166964 solution to the apical (A) side of the Transwell® insert.

    • At specified time intervals, collect samples from the basolateral (B) side.

  • Permeability Assessment (Basolateral to Apical):

    • Add the this compound solution to the basolateral (B) side.

    • At specified time intervals, collect samples from the apical (A) side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: the rate of drug appearance in the receiver chamber.

      • A: the surface area of the membrane.

      • C0: the initial concentration of the drug in the donor chamber.

  • Calculate Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Mandatory Visualizations

Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex associates with HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex p23 p23 p23->AHR_complex Ligand This compound (Antagonist) Ligand->AHR_complex AHR_ARNT AHR:ARNT Heterodimer AHR_complex->AHR_ARNT translocates & dissociates (blocked by this compound) ARNT ARNT ARNT->AHR_ARNT dimerizes with XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes initiates

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis start Select this compound Formulation Strategy solubility Assess Solubility & Stability start->solubility formulation Prepare Dosing Formulation solubility->formulation dosing Oral Gavage to Mice formulation->dosing sampling Blood Sampling (Time Course) dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_calc bioavailability Determine Bioavailability pk_calc->bioavailability end Optimized Formulation bioavailability->end

References

Addressing resistance to Bay 2416964 treatment in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with BAY 2416964, a potent and selective Aryl Hydrocarbon Receptor (AhR) inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Question Possible Causes Troubleshooting Steps
Why am I not observing a decrease in the expression of AhR target genes (e.g., CYP1A1, AHRR) after this compound treatment? 1. Suboptimal Ligand Concentration: The concentration of the AhR ligand (e.g., kynurenic acid) used to induce AhR activity may be insufficient. 2. Incorrect this compound Concentration: The concentration of this compound may be too low to effectively antagonize AhR. 3. Cell Line Insensitivity: The cell line being used may have low AhR expression or mutations in the AhR pathway. 4. Assay Timing: The time point for measuring gene expression may not be optimal.1. Optimize Ligand Concentration: Perform a dose-response experiment to determine the optimal concentration of the AhR ligand for inducing target gene expression in your cell line. 2. Optimize this compound Concentration: Conduct a dose-response experiment with this compound to determine the IC50 in your experimental system. Concentrations typically range from nanomolar to low micromolar.[1][2] 3. Confirm AhR Expression: Verify AhR expression in your cell line at the protein and mRNA levels. Consider using a positive control cell line with known AhR expression. 4. Perform a Time-Course Experiment: Measure target gene expression at multiple time points after treatment to identify the optimal window for observing inhibition.
My in vivo tumor model is not responding to this compound treatment. What are the potential reasons? 1. Inadequate Dosing or Bioavailability: The dose of this compound may be too low, or its oral bioavailability may be poor in the specific animal model. 2. Tumor Microenvironment (TME): The TME may lack the necessary immune cell infiltrate for this compound to exert its anti-tumor effects.[3][4] 3. Immune-Competent Model: this compound's efficacy is dependent on a functional immune system.[3] 4. Acquired Resistance: Prolonged treatment may lead to the development of resistance mechanisms.1. Verify Dose and Formulation: Ensure the correct dose is being administered and that the vehicle is appropriate for oral gavage. The reported effective dose in a B16F10-OVA murine melanoma model was 30 mg/kg, p.o. 2. Characterize the TME: Analyze the immune cell composition of the tumors (e.g., CD8+ T cells, NK cells, myeloid cells) before and after treatment. 3. Use an Appropriate Model: Employ syngeneic tumor models in immune-competent mice to properly evaluate the immunomodulatory effects of this compound. 4. Investigate Resistance Mechanisms: If initial responses are followed by relapse, consider investigating potential resistance pathways, such as upregulation of compensatory signaling pathways.
I am observing high variability in my experimental results with this compound. 1. Compound Stability and Storage: Improper storage or handling of this compound can lead to degradation. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 3. Assay Performance: Technical variability in the execution of assays can lead to inconsistent data.1. Follow Storage Recommendations: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions regularly. 2. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density, passage number, and media supplements. 3. Include Proper Controls: Use positive and negative controls in all experiments. Run technical and biological replicates to assess variability.
Long-term treatment with this compound is leading to a loss of efficacy. What could be happening? 1. Upregulation of the AhR Pathway: Cells may adapt by increasing the expression of AhR or its signaling components. 2. Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of AhR inhibition. 3. Altered Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.1. Monitor AhR Pathway Components: Analyze the expression of AhR, ARNT, and key target genes over the course of long-term treatment. 2. Profile for Resistance Markers: Use techniques like RNA sequencing to identify upregulated signaling pathways in resistant cells compared to sensitive cells. 3. Investigate Drug Efflux: Assess the expression and activity of ABC transporters in resistant cells.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about this compound.

1. What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a key role in tumor immune resistance. The metabolism of tryptophan to kynurenine in the tumor microenvironment leads to the production of AhR ligands. Activation of AhR in immune cells suppresses their function, allowing tumors to evade the immune system. This compound blocks the activation of AhR by these ligands, thereby restoring immune cell function and promoting an anti-tumor immune response. It prevents the translocation of AhR from the cytoplasm to the nucleus, which is required for its transcriptional activity.

2. In which cancer types has this compound shown potential?

Preclinical studies have shown that AhR is expressed in tumor cells and tumor-infiltrating immune cells in various cancers, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC). A Phase I clinical trial has enrolled patients with a variety of advanced solid tumors, such as colorectal, breast, pancreatic, kidney, and ovarian cancer. The initial expansion cohorts of this trial focused on NSCLC and HNSCC.

3. What are the expected effects of this compound on the tumor microenvironment?

This compound has been shown to induce a proinflammatory tumor microenvironment. In vivo, treatment with this compound in a syngeneic melanoma model resulted in increased infiltration of proinflammatory CD8+ T cells and natural killer (NK) cells into the tumor. Conversely, it decreased the infiltration of GR1+ myeloid cells and CD206+ M2 macrophages, which are immunosuppressive.

4. Can this compound be used in combination with other therapies?

Yes, the safety profile and mechanism of action of this compound support its use in combination therapies. Increased proinflammatory responses within the tumor microenvironment can sometimes lead to resistance via activation of pathways like PD-1. Therefore, combining an AhR inhibitor like this compound with an anti-PD-(L)1 checkpoint inhibitor is a promising strategy. A clinical trial investigating this compound in combination with the PD-1 inhibitor pembrolizumab is ongoing.

5. What is the significance of long-term this compound treatment in experimental models?

Long-term exposure of cancer cells to this compound may be necessary to observe certain phenotypic changes. One study showed that while short-term treatment inhibited kynurenine-induced AhR activity, only long-term treatment (at least 6 weeks) reduced cell proliferation and migration in a manner similar to AhR knockout. This suggests that prolonged inhibition of AhR signaling can lead to more profound and sustained anti-cancer effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Parameter Cell Line Value Reference
IC50 (AhR Antagonism)-341 nM
IC50 (CYP1A1 Expression)Human Monocytic U9374.30 nM
EC50 (Direct Target Engagement)Human Hep G2200 nM

Table 2: In Vivo Efficacy of this compound

Model Dose and Schedule Effect Reference
Syngeneic B16F10-OVA Melanoma30 mg/kg, QD, p.o.Decreased tumor growth

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating this compound.

1. AhR Nuclear Translocation Assay

  • Objective: To determine if this compound inhibits the ligand-induced translocation of AhR from the cytoplasm to the nucleus.

  • Cell Line: Human Hep G2 liver cancer cells.

  • Procedure:

    • Culture Hep G2 cells in a suitable medium.

    • Treat cells with an AhR agonist (e.g., TCDD) in the presence or absence of varying concentrations of this compound.

    • After incubation, fix and permeabilize the cells.

    • Stain for AhR using a specific primary antibody and a fluorescently labeled secondary antibody.

    • Stain the nuclei with a counterstain (e.g., DAPI).

    • Visualize the subcellular localization of AhR using fluorescence microscopy.

    • Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of translocation.

2. Gene Expression Analysis of AhR Targets

  • Objective: To measure the effect of this compound on the expression of AhR target genes (e.g., CYP1A1).

  • Cell Lines: Human U87, mouse Hepa-1c1c7, or human monocytic U937 cells.

  • Procedure:

    • Seed cells in appropriate culture plates.

    • Treat cells with an AhR ligand (e.g., kynurenic acid) with or without different concentrations of this compound for a specified duration (e.g., 20 hours).

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target genes (e.g., CYP1A1) and a housekeeping gene for normalization.

    • Calculate the relative gene expression levels.

3. In Vivo Antitumor Efficacy Study

  • Objective: To evaluate the antitumor efficacy of this compound in a syngeneic mouse model.

  • Animal Model: C57BL/6 mice bearing B16F10-OVA melanoma tumors.

  • Procedure:

    • Inject B16F10-OVA cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 30 mg/kg) or vehicle control orally once daily (QD, p.o.).

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations

AhR Signaling Pathway and Inhibition by this compound

AhR_Pathway cluster_TME Tumor Microenvironment cluster_Cell Immune Cell / Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Tryptophan Tryptophan IDO/TDO IDO/TDO Tryptophan->IDO/TDO Kynurenine Kynurenine IDO/TDO->Kynurenine AhR_complex AhR Complex Kynurenine->AhR_complex Ligand Binding AhR_active Active AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Translocation XRE Xenobiotic Response Element AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1) XRE->Target_Genes Transcription Immunosuppression Immunosuppression Target_Genes->Immunosuppression BAY2416964 This compound BAY2416964->AhR_complex Inhibition

Caption: Mechanism of AhR inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_resistance Resistance Studies a Cell Line Selection (AhR Expressing) b Dose-Response Curve (IC50 Determination) a->b e Syngeneic Tumor Model (e.g., B16F10-OVA) c Target Gene Expression (qRT-PCR for CYP1A1) b->c d Functional Assays (Proliferation, Migration) c->d f This compound Treatment (e.g., 30 mg/kg, p.o.) e->f i Long-term Treatment Models g Tumor Growth Monitoring f->g h TME Analysis (IHC for Immune Cells) g->h j Molecular Profiling (RNA-seq) i->j k Identify Bypass Pathways j->k l Test Combination Therapies (e.g., + anti-PD-1) k->l

Caption: Workflow for preclinical evaluation of this compound.

References

Best practices for long-term storage and handling of Bay 2416964

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the long-term storage and handling of Bay 2416964, a potent and selective aryl hydrocarbon receptor (AhR) antagonist used in cancer immunotherapy research.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with essential information to ensure the compound's stability and integrity throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A: For optimal long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1] Under these conditions, the compound is stable for at least three to four years. Storage at 4°C is also possible for shorter periods, with stability maintained for up to two years.

Q2: How should I store this compound once it's dissolved in a solvent?

A: Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C. At -80°C, the compound in solvent is stable for six months to two years. For shorter-term storage, solutions can be kept at -20°C for up to one month.

Q3: How is this compound typically shipped, and what should I do if the ice pack has melted upon arrival?

A: The compound is stable at ambient room temperature for the typical duration of shipping and customs processing. Therefore, if the accompanying ice pack has melted upon receipt, it will not affect the quality of the product. The powder is not generally sensitive to short-term temperature fluctuations.

Q4: In which solvents is this compound soluble?

A: this compound is soluble in Dimethyl sulfoxide (DMSO), with solubility reported at concentrations of 10 mg/mL or higher. It is only slightly soluble in Ethanol (0.1-1 mg/mL) and is considered insoluble in water.

Q5: Does this compound need to be protected from light?

A: While specific light sensitivity data is not prominently available, general best practice for chemical compounds is to store them protected from light. If a product requires light protection, it is often shipped in an amber glass bottle.

Troubleshooting Guide

Q1: My this compound powder is not dissolving completely in DMSO. What can I do?

A: If you encounter solubility issues, sonication is recommended to aid dissolution. Using fresh, moisture-free DMSO can also improve solubility, as absorbed moisture can reduce the solvent's effectiveness. If you do not have a sonicator, try vortexing for an extended period or preparing a more dilute solution.

Q2: I observed precipitation in my stock solution after storing it at -20°C. Is it still usable?

A: Precipitation can occur when a concentrated solution is frozen. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure all contents are redissolved. If the precipitate does not go back into solution after warming and vortexing, it should not be used. To avoid this, ensure you are not exceeding the solubility limits and consider storing at a slightly lower concentration.

Q3: When preparing an in vivo formulation, I noticed phase separation or precipitation. How can I resolve this?

A: For in vivo formulations, which often involve aqueous components, it is crucial to add solvents sequentially and mix thoroughly at each step. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help dissolve the compound. It is highly recommended to prepare these working solutions freshly on the day of use to ensure homogeneity and prevent degradation.

Data Presentation

Table 1: Recommended Storage Conditions and Stability

Form Storage Temperature Duration Citations
Powder (Solid) -20°C ≥ 3 years
4°C 2 years
In Solvent -80°C 6 months - 2 years

| | -20°C | 1 - 6 months | |

Table 2: Solubility of this compound

Solvent Solubility Citations
DMSO ≥ 10 mg/mL
Ethanol 0.1 - 1 mg/mL (Slightly soluble)

| Water | Insoluble | |

Experimental Protocols & Workflows

Protocol: Preparation of a this compound Stock Solution and Working Formulation

This protocol describes the preparation of a 25 mg/mL DMSO stock solution and a subsequent working formulation for in vivo injection experiments, adapted from common methodologies.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation (25 mg/mL): a. Aseptically weigh the desired amount of this compound powder. b. Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL. c. Vortex the solution thoroughly. If needed, place the tube in an ultrasonic bath for several minutes until the solid is completely dissolved. d. Dispense the stock solution into single-use aliquots in sterile tubes. e. Store the aliquots at -80°C for long-term use.

  • Working Solution Preparation (e.g., 2.5 mg/mL for Injection): Note: This working solution should be prepared fresh immediately before use. a. Thaw one aliquot of the 25 mg/mL DMSO stock solution at room temperature. b. To prepare 1 mL of working solution, add the solvents in the following order, mixing completely after each addition: i. Take 100 µL of the 25 mg/mL DMSO stock solution. ii. Add 400 µL of PEG300 and mix until the solution is clear. iii. Add 50 µL of Tween-80 and mix again until clear. iv. Add 450 µL of saline to reach the final volume of 1 mL. c. The final solution is a 2.5 mg/mL suspension or solution ready for administration (e.g., intraperitoneal injection).

Visualizations

G cluster_0 Receiving & Storage cluster_1 Stock Solution Preparation cluster_2 Working Solution Preparation (In Vivo) Receive Receive Compound (Stable at RT for shipping) StorePowder Store Powder (-20°C for long-term) Receive->StorePowder Upon receipt Weigh Weigh Powder StorePowder->Weigh AddSolvent Add fresh DMSO Weigh->AddSolvent Dissolve Vortex & Sonicate to aid dissolution AddSolvent->Dissolve StoreStock Store Stock Solution (Aliquot, -80°C) Dissolve->StoreStock Thaw Thaw Stock Aliquot StoreStock->Thaw Prepare Prepare Formulation (e.g., with PEG300, Tween-80, Saline) Thaw->Prepare Use Use Immediately (Prepare fresh daily) Prepare->Use G cluster_pathway AhR Signaling Pathway cluster_nucleus Nucleus Ligand Endogenous Ligand (e.g., Kynurenine) AhR_cyto AhR (Cytosolic Complex) Ligand->AhR_cyto Activates AhR_nuc Activated AhR/ARNT Complex AhR_cyto->AhR_nuc Translocation Bay2416964 This compound Bay2416964->AhR_cyto Inhibits DRE DRE (DNA Response Element) AhR_nuc->DRE Binds to GeneExp Target Gene Expression (e.g., CYP1A1, AHRR) DRE->GeneExp Induces ImmunoSupp Immunosuppression GeneExp->ImmunoSupp Leads to

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on data analysis strategies and troubleshooting for experiments involving Bay 2416964, a selective Aryl Hydrocarbon Receptor (AhR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] It functions by preventing the ligand-induced translocation of AhR from the cytoplasm to the nucleus.[3] This blockage inhibits the transcription of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1), thereby mitigating the immunosuppressive effects mediated by AhR activation.[3][4]

Q2: In what experimental systems has this compound been validated?

A2: this compound has demonstrated activity in both in vitro and in vivo models. In vitro, it has been shown to restore immune cell function in human and mouse cells, enhance cytotoxic T cell responses, and promote the killing of tumor spheroids. In vivo, oral administration of this compound has been well-tolerated in mice, leading to a proinflammatory tumor microenvironment and demonstrating antitumor efficacy in syngeneic cancer models.

Q3: What are the key downstream effects of AhR inhibition by this compound?

A3: Inhibition of AhR by this compound leads to several key downstream effects aimed at restoring anti-tumor immunity. These include:

  • Increased activity of CD4+ and CD8+ T cells.

  • Increased production of proinflammatory cytokines such as IFN-γ, IL-2, and TNF-α.

  • Reduced immunosuppression by blocking the effects of tryptophan catabolites like kynurenine, which are known AhR ligands.

  • Induction of a proinflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T cells and NK cells, and a decrease in immunosuppressive myeloid cells.

Q4: What is the recommended concentration range for in vitro experiments?

A4: The optimal concentration of this compound for in vitro experiments can vary depending on the cell type and experimental endpoint. However, effective concentrations have been reported in the nanomolar to low micromolar range. For instance, an IC50 of 22 nM has been observed in U87 cells, and concentrations of 30-1,000 nM have been shown to increase IFN-γ production in human T cells. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant inhibition of AhR activity observed. 1. Suboptimal concentration of this compound: The concentration may be too low for the specific cell line or experimental conditions. 2. Inactive compound: Improper storage or handling may have degraded the compound. 3. Low AhR expression: The cell line used may not express sufficient levels of AhR. 4. Presence of potent, uncharacterized AhR agonists in media: Components in the cell culture media may be activating AhR.1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Ensure the compound is stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment. 3. Verify AhR expression in your cell line using qPCR or Western blot. 4. Use tryptophan-free media or media with known, low levels of AhR agonists.
High variability in replicate data. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate reagents and affect cell growth.1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation.
Unexpected cytotoxicity observed. 1. High concentration of this compound: Exceeding the optimal concentration range can lead to off-target effects and toxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Extended incubation time: Prolonged exposure to the compound may be detrimental to cell health.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. 2. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% for DMSO). 3. Optimize the incubation time for your specific assay.
Difficulty reproducing in vivo antitumor efficacy. 1. Inadequate dosing or formulation: The dose may be too low, or the formulation may not provide adequate bioavailability. 2. Tumor model variability: The chosen syngeneic model may not be sensitive to AhR-mediated immune modulation. 3. Animal health status: Underlying health issues in the animals can impact immune responses and tumor growth.1. Refer to published studies for recommended dosing and formulation (e.g., 30 mg/kg, p.o. in Ethanol/Solutol/Water). 2. Ensure the tumor model expresses AhR and is known to be responsive to immune checkpoint inhibition. 3. Source animals from a reputable vendor and ensure proper husbandry and health monitoring.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell LineLigandIC50 / Effective ConcentrationEndpoint Measured
AhR AntagonismHuman U87Kynurenic Acid (KA)IC50: 22 nMLuciferase Expression
AhR AntagonismMouse Hepa-1c1c7Kynurenic Acid (KA)-Luciferase Expression
CYP1A1 ExpressionHuman Monocytic U937-IC50: 4.30 nMCYP1A1 mRNA
CYP1A1/AHRR ExpressionLPS-stimulated human monocytesKynurenic Acid (KA)100 nMDecreased mRNA expression
IFN-γ ProductionHuman naïve CD4+ T cellsCD3/CD28/IL-230-1,000 nMIncreased IFN-γ

Table 2: In Vivo Effects of this compound

Animal ModelTumor ModelDosageKey Outcomes
MiceB16/F10-OVA melanoma30 mg/kg, p.o.Reduced tumor volume, Increased CD8+ T cell and NK cell infiltration, Decreased GR1+ myeloid cell and M2 macrophage infiltration

Experimental Protocols

1. In Vitro AhR Reporter Assay

  • Objective: To determine the antagonistic activity of this compound on AhR signaling.

  • Methodology:

    • Seed human U87 or mouse Hepa-1c1c7 cells, which are stably transfected with an AhR-responsive luciferase reporter construct, into 96-well plates.

    • The following day, treat the cells with a dose range of this compound (e.g., 1 pM to 10 µM) for 1 hour.

    • Add a known AhR agonist, such as kynurenic acid (e.g., 150 µM), to all wells except the negative control.

    • Incubate for 20 hours.

    • Measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

2. Cytokine Production Assay

  • Objective: To assess the effect of this compound on T cell effector function.

  • Methodology:

    • Isolate human peripheral blood mononuclear cells (PBMCs) and purify naïve CD4+ T cells.

    • Stimulate the T cells with anti-CD3, anti-CD28 antibodies, and IL-2 in the presence or absence of a dose range of this compound (e.g., 3 nM to 1 µM).

    • For some conditions, add TGF-β to assess the ability of this compound to overcome immunosuppression.

    • Culture the cells for 72-96 hours.

    • Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA or a multiplex cytokine assay.

Mandatory Visualizations

Bay2416964_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates & Binds ARNT Ligand AhR Ligand (e.g., Kynurenine) Ligand->AhR Binds Bay2416964 This compound Bay2416964->AhR Inhibits ARNT ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds Transcription Transcription DRE->Transcription TargetGenes Target Genes (e.g., CYP1A1, AHRR) Transcription->TargetGenes

Caption: Signaling pathway of AhR and the inhibitory action of this compound.

Experimental_Workflow_AhR_Inhibition cluster_invitro In Vitro Analysis cluster_endpoints Potential Endpoints start Seed AhR-expressing cells treatment Treat with this compound +/- AhR Agonist start->treatment incubation Incubate treatment->incubation endpoint Measure Endpoint incubation->endpoint reporter Luciferase Reporter Assay endpoint->reporter qpcr qPCR for Target Genes (CYP1A1, AHRR) endpoint->qpcr cytokine Cytokine ELISA (IFN-γ, IL-2) endpoint->cytokine viability Cell Viability Assay (MTT, CTG) endpoint->viability

Caption: General experimental workflow for assessing this compound activity in vitro.

References

Validation & Comparative

Bay 2416964 in Preclinical Models: A Comparative Guide to Aryl Hydrocarbon Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl hydrocarbon Receptor (AhR) has emerged as a critical regulator of immune responses within the tumor microenvironment. Its activation, often triggered by metabolites of tryptophan such as kynurenine, leads to immunosuppression and promotes tumor growth.[1][2] Consequently, the development of AhR inhibitors represents a promising therapeutic strategy in oncology. This guide provides a comparative overview of Bay 2416964, a potent and selective AhR inhibitor, against other preclinical AhR inhibitors, supported by available experimental data.

Mechanism of Action of this compound

This compound is a potent, selective, and orally active antagonist of the Aryl hydrocarbon Receptor (AhR).[3] Its mechanism of action involves blocking the activation of AhR by both exogenous and endogenous ligands.[4][5] Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1 and AHRR. This compound effectively prevents this nuclear translocation and subsequent gene transcription.

In Vitro and In Vivo Efficacy of this compound

Preclinical studies have demonstrated the immunomodulatory and anti-tumor effects of this compound.

In Vitro Findings:

  • This compound has been shown to restore the function of human and mouse immune cells.

  • It enhances antigen-specific cytotoxic T cell responses and the killing of tumor spheroids.

  • In co-cultures mimicking the tumor microenvironment, this compound increased the production of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α.

In Vivo Findings:

  • Oral administration of this compound was well-tolerated in mice.

  • It induced a proinflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T cells and natural killer (NK) cells, and a decrease in immunosuppressive myeloid cells and M2 macrophages.

  • The compound demonstrated significant anti-tumor efficacy in a syngeneic mouse melanoma model (B16/F10-OVA), leading to reduced tumor volume.

Comparative Analysis of AhR Inhibitors

While direct head-to-head comparative studies are limited, this section provides a summary of the preclinical data for this compound and other notable AhR inhibitors.

InhibitorIC50Key Preclinical FindingsReference
This compound 341 nM (cell-free); 22 nM (U87 cells); 4.30 nM (U937 cells, CYP1A1 expression)Potent and selective AhR antagonist. Restores immune cell function, enhances anti-tumor immunity in vitro and in vivo. Orally bioavailable.
IK-175 11 nM (CYP1A1 expression, human T cells); 7 nM (IL22 production, human T cells)Orally active AHR antagonist. Inhibits tumor growth and reverses immune suppression in mouse tumor models, both as a monotherapy and in combination with anti-PD-1.
CH-223191 Not explicitly stated in provided results.Blocks TCDD-mediated nuclear translocation and DNA binding of AhR. In some tumor models, its blockade of AhR increased tumor burden, suggesting a complex role for AhR depending on the context.

Experimental Protocols

Cell Viability and Proliferation Assays

To assess the impact of AhR inhibitors on cell viability, murine (Hepa1) and human (HepG2) hepatoma cell lines can be used. Cells are treated with varying concentrations of the inhibitor (e.g., up to 10⁻⁵ M) for different time points (e.g., 72 hours). Cell viability is then determined using standard assays such as the MTT or CellTiter-Glo assay.

AhR Nuclear Translocation Assay

The ability of an inhibitor to block ligand-induced AhR nuclear translocation can be evaluated by Western blot analysis. Cultured cells (e.g., Hepa1) are pretreated with the inhibitor for 1 hour before stimulation with an AhR agonist like TCDD (1 nM). After an additional hour, nuclear extracts are prepared and subjected to Western blotting to detect the presence of AhR in the nucleus.

In Vivo Tumor Models

The anti-tumor efficacy of AhR inhibitors can be tested in syngeneic mouse models. For example, B16/F10-OVA melanoma cells are implanted into C57BL/6 mice. Once tumors are established, mice are treated with the inhibitor (e.g., this compound at 30 mg/kg, orally). Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors can be harvested for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.

Visualizing the AhR Signaling Pathway and Experimental Workflow

To better understand the mechanism of AhR inhibition and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR HSP90 XAP2 p23 AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex Ligand Ligand (e.g., Kynurenine) Ligand->AhR_complex Activation Bay2416964 This compound Bay2416964->AhR_complex Inhibition AhR_ARNT AhR ARNT AhR_complex->AhR_ARNT Nuclear Translocation ARNT ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induces

Caption: Canonical AhR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Tumor & Immune Cell Lines Treatment Treat with AhR Inhibitor Cell_Lines->Treatment Animal_Model Syngeneic Mouse Tumor Model Cell_Lines->Animal_Model Assays Functional Assays: - Cell Viability - Cytokine Production - Gene Expression Treatment->Assays Dosing Oral Administration of AhR Inhibitor Animal_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Analysis Ex Vivo Analysis: - Immune Cell Infiltration - Cytokine Profile Tumor_Measurement->Analysis

Caption: Preclinical Evaluation Workflow for AhR Inhibitors.

Inhibitor_Comparison_Logic AhR Aryl Hydrocarbon Receptor (AhR) Immune_Suppression Tumor Immune Suppression AhR->Immune_Suppression Promotes Bay2416964 This compound Bay2416964->AhR Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity Bay2416964->Anti_Tumor_Immunity Enhances IK175 IK-175 IK175->AhR Inhibits IK175->Anti_Tumor_Immunity Enhances CH223191 CH-223191 CH223191->AhR Inhibits

Caption: Logical Relationship of AhR Inhibitors and Immune Response.

Conclusion

References

A Head-to-Head Comparison of Bay 2416964 and Epacadostat: Targeting the Tryptophan Catabolism Pathway in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic pathway of tryptophan catabolism has emerged as a critical axis in tumor immune evasion, creating an immunosuppressive microenvironment that hampers anti-tumor immunity. Two notable small molecule inhibitors targeting this pathway, Bay 2416964 and epacadostat, have garnered significant attention in the field of immuno-oncology. While both aim to restore immune surveillance, they employ distinct mechanisms of action. Epacadostat, a first-generation agent, directly inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key catalyst in tryptophan degradation. In contrast, this compound represents a next-generation approach by targeting the Aryl Hydrocarbon Receptor (AhR), a transcription factor that lies downstream of IDO1 and mediates many of the immunosuppressive effects of tryptophan metabolites.

This guide provides a comprehensive head-to-head comparison of this compound and epacadostat, leveraging available preclinical and clinical data to inform researchers and drug development professionals. We present a detailed analysis of their mechanisms of action, experimental validation, and clinical performance, with a focus on quantitative data and detailed methodologies.

Mechanism of Action: A Tale of Two Targets

Epacadostat is a potent and selective, reversible, competitive inhibitor of the IDO1 enzyme.[1] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[2] By inhibiting IDO1, epacadostat prevents the conversion of tryptophan to kynurenine, thereby aiming to reverse the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment.[3]

This compound, on the other hand, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[4][5] Kynurenine, the product of the IDO1-mediated reaction, is a key endogenous ligand for AhR. Upon activation by kynurenine and other ligands, AhR translocates to the nucleus and drives the transcription of genes that promote an immunosuppressive environment, including the differentiation of regulatory T cells (Tregs) and the suppression of effector T cell and dendritic cell function. By blocking AhR activation, this compound aims to inhibit the downstream signaling cascade that mediates immune suppression, regardless of the source of AhR ligands.

Tryptophan Catabolism Pathway cluster_nucleus Nucleus Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 AhR_inactive AhR (inactive) + Chaperones Kynurenine->AhR_inactive Activates IDO1 IDO1 Enzyme Epacadostat Epacadostat Epacadostat->IDO1 Inhibits AhR_active AhR (active) + ARNT AhR_inactive->AhR_active Translocates to Nucleus Gene_Expression Immunosuppressive Gene Expression AhR_active->Gene_Expression Drives Transcription Bay2416964 This compound Bay2416964->AhR_inactive Inhibits Nucleus Nucleus Immune_Suppression Immune Suppression Gene_Expression->Immune_Suppression

Figure 1: Simplified signaling pathway of tryptophan catabolism and points of intervention for epacadostat and this compound.

Preclinical Efficacy: A Head-to-Head Look

Direct head-to-head in vivo comparisons of this compound and epacadostat in the same animal model are not yet available in published literature. However, in vitro studies and in vivo experiments in different models provide valuable insights into their relative potency and efficacy.

In Vitro Comparison

A key preclinical study directly compared the in vitro activity of this compound and epacadostat in a co-culture of human non-small cell lung cancer (NSCLC) cells (H1299), peripheral blood mononuclear cells (PBMCs), and fibroblasts. In this system, this compound demonstrated a pro-inflammatory response, increasing the production of IFN-γ, IL-2, and TNF-α. In contrast, epacadostat treatment led to predominantly anti-inflammatory responses with decreases in IFN-γ, IL-2, IL-6, and IL-17. This suggests that in this model, the effects of AhR inhibition by this compound are independent of IDO1.

ParameterThis compoundEpacadostatReference
Effect on Cytokine Production (in vitro co-culture)
IFN-γIncreasedDecreased
IL-2IncreasedDecreased
TNF-αIncreased-
IL-6-Decreased
IL-17-Decreased

Table 1: In Vitro Comparison of this compound and Epacadostat on Cytokine Production

In Vivo Efficacy

This compound: In a syngeneic B16F10-OVA melanoma mouse model, oral administration of this compound at 30 mg/kg once daily demonstrated significant anti-tumor efficacy. This was associated with a pro-inflammatory tumor microenvironment, characterized by an increase in CD8+ T cells and NK cells. The treatment was well-tolerated with no significant impact on body weight.

Epacadostat: In a CT26 colon carcinoma mouse model, oral dosing of epacadostat at 100 mg/kg was shown to inhibit tumor growth by reducing kynurenine levels. The anti-tumor effect was demonstrated to be immune-mediated, as no efficacy was observed in immunodeficient mice.

CompoundAnimal ModelDosing RegimenOutcomeReference
This compound B16F10-OVA melanoma30 mg/kg, p.o., QDSignificant anti-tumor efficacy, pro-inflammatory TME
Epacadostat CT26 colon carcinoma100 mg/kg, p.o.Inhibition of tumor growth, reduced kynurenine

Table 2: Summary of In Vivo Efficacy Data

Pharmacokinetics and Preclinical Safety

ParameterThis compoundEpacadostat
IC50 341 nM (AhR antagonism)10 nM (IDO1 inhibition)
Preclinical Oral Bioavailability Favorable profile for once-daily dosingGood oral bioavailability across multiple species
Preclinical Safety Well-tolerated in rodent and non-rodent toxicology studiesWell-tolerated in 28-day IND toxicology studies in mice and dogs

Table 3: Comparative Pharmacokinetic and Preclinical Safety Profile

Clinical Development and Performance

This compound

This compound is currently in early-phase clinical development. Initial results from a first-in-human, Phase I study (NCT04069026) in patients with advanced solid tumors have been reported.

  • Safety: The drug was well-tolerated across all tested dose levels. The most common drug-related treatment-emergent adverse events (TEAEs) of any grade were nausea (13.9%) and fatigue (11.1%). Grade 3 drug-related TEAEs occurred in 12.5% of patients, with no grade 4 or higher events.

  • Efficacy: Of 67 evaluable patients, 32.8% achieved stable disease. One patient with thymoma had a partial response.

Epacadostat

Epacadostat has undergone extensive clinical investigation, including several Phase III trials. While early phase studies showed promise, particularly in combination with checkpoint inhibitors, the pivotal Phase III ECHO-301 trial in patients with unresectable or metastatic melanoma was a notable failure.

  • ECHO-301/KEYNOTE-252 Trial: This trial evaluated the combination of epacadostat and pembrolizumab versus pembrolizumab alone. The study was stopped early as the combination did not demonstrate an improvement in progression-free survival or overall survival compared to pembrolizumab monotherapy.

  • Other Combination Studies: Combination studies with ipilimumab and nivolumab also showed modest clinical activity.

Clinical Trial AspectThis compoundEpacadostat
Phase of Development Phase ICompleted Phase III
Monotherapy Efficacy 32.8% Stable Disease, 1 Partial Response (in Phase I)No objective responses as a single agent
Combination Efficacy Currently under investigationFailed to show benefit in Phase III with pembrolizumab
Key Adverse Events Nausea, Fatigue (mostly Grade 1/2)Rash, Fatigue, Pruritus, Elevated LFTs

Table 4: Summary of Clinical Trial Data

Experimental Protocols

AhR Luciferase Reporter Assay (for this compound)

This assay is used to determine the ability of a compound to inhibit the activation of the Aryl Hydrocarbon Receptor.

AhR Luciferase Reporter Assay Workflow Start Seed AhR-responsive reporter cells in a 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat cells with AhR agonist (e.g., Kynurenine) and varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24 hours Treat->Incubate2 Lyse Lyse cells and add luciferase substrate Incubate2->Lyse Measure Measure luminescence Lyse->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Figure 2: Workflow for an AhR Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed human U87 or mouse Hepa1c1c7 cells, stably transfected with an AhR-inducible firefly luciferase reporter gene construct, into a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to attach overnight.

  • Compound Treatment: The next day, treat the cells with a known AhR agonist (e.g., 150 µM kynurenic acid) in the presence of serial dilutions of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the concentration of this compound.

IDO1 Enzyme Inhibition Assay (for Epacadostat)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IDO1.

IDO1 Enzyme Inhibition Assay Workflow Start Prepare reaction mixture (buffer, ascorbate, methylene blue, catalase) Add_Inhibitor Add varying concentrations of epacadostat Start->Add_Inhibitor Add_Enzyme Add purified recombinant IDO1 Add_Inhibitor->Add_Enzyme Add_Substrate Initiate reaction with L-tryptophan Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction with trichloroacetic acid (TCA) Incubate->Stop_Reaction Hydrolyze Hydrolyze N-formylkynurenine to kynurenine Stop_Reaction->Hydrolyze Measure Measure kynurenine (e.g., absorbance at 321 nm) Hydrolyze->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Figure 3: Workflow for an in vitro IDO1 Enzyme Inhibition Assay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

  • Inhibitor Addition: Add serial dilutions of epacadostat to the wells of a 96-well plate. Include a vehicle control.

  • Enzyme Addition: Add purified recombinant IDO1 enzyme to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine.

  • Measurement: Measure the absorbance of kynurenine at 321 nm.

  • Data Analysis: Calculate the IC50 value by plotting the absorbance against the concentration of epacadostat.

Conclusion

This compound and epacadostat represent two distinct strategies for targeting the immunosuppressive tryptophan catabolism pathway. Epacadostat, a direct IDO1 inhibitor, showed initial promise but ultimately failed to demonstrate clinical benefit in a large Phase III trial, raising questions about the sufficiency of targeting IDO1 alone. This compound, by targeting the downstream effector AhR, offers a potentially more comprehensive approach by blocking the convergence of multiple immunosuppressive signals.

Preclinical data suggests that this compound may have a more favorable immunomodulatory profile in vitro compared to epacadostat. The initial clinical data for this compound demonstrates a manageable safety profile and early signs of anti-tumor activity in a heavily pre-treated patient population. Further clinical investigation, particularly in combination with other immunotherapies, will be crucial to determine the ultimate therapeutic potential of this novel AhR inhibitor. The contrasting clinical trajectories of these two agents underscore the complexities of targeting metabolic pathways in cancer and highlight the importance of understanding the downstream signaling events that drive immunosuppression.

References

Validating the Selectivity of BAY-2416964 for the Aryl Hydrocarbon Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY-2416964, a novel aryl hydrocarbon receptor (AHR) antagonist, with other commonly used AHR inhibitors. The information presented is based on available preclinical data to assist researchers in evaluating its suitability for their studies.

Introduction to BAY-2416964

BAY-2416964 is a potent and orally active small molecule inhibitor of the aryl hydrocarbon receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, and its activation is implicated in tumor growth and resistance to immunotherapy.[3] BAY-2416964 antagonizes the immunosuppressive effects induced by AHR ligands, thereby enhancing the pro-inflammatory activity of immune cells.[3] It is currently being investigated in clinical trials for the treatment of advanced solid tumors.[4]

Comparative Analysis of AHR Antagonists

The following table summarizes the reported potency of BAY-2416964 in comparison to other well-known AHR antagonists, GNF351 and CH-223191. It is important to note that the IC50 values are derived from different studies and experimental conditions, and therefore should be interpreted with caution.

CompoundAssay TypeCell Line / SystemAgonistIC50 (nM)Reference
BAY-2416964 Cell-free--341
Cellular (AHR activation)Human U87 cells-22
Cellular (AHR activation)Mouse cells-15
CYP1A1 ExpressionHuman U937 cellsKynurenic Acid4.3
GNF351 Ligand BindingMouse liver cytosol (humanized AHR)Photoaffinity ligand62
Reporter Gene AssayHepG2 cellsTCDD8.5
CH-223191 Reporter Gene AssayHepG2 cellsTCDD30

Remarks on Selectivity and Off-Target Effects:

  • BAY-2416964 is described as a "highly selective AHR inhibitor". Preclinical studies have shown it to be well-tolerated in vivo.

  • GNF351 is a potent AHR antagonist but suffers from poor oral bioavailability.

  • CH-223191 , while a potent AHR antagonist, has been reported to have AHR-independent pro-proliferative effects. It also does not affect estrogen receptor transcription activity.

Experimental Methodologies for Validating AHR Selectivity

Several key experiments are employed to determine the potency and selectivity of AHR inhibitors.

AHR Reporter Gene Assay

This is a cell-based assay to quantify the ability of a compound to inhibit ligand-induced AHR activation.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing AHR-responsive elements (DREs/XREs). In the presence of an AHR agonist, the receptor is activated and drives the expression of the reporter gene. An antagonist will inhibit this process, leading to a decrease in the reporter signal.

Generalized Protocol:

  • Cell Culture: Plate a human cell line (e.g., HepG2) stably or transiently expressing the AHR-responsive reporter construct in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., BAY-2416964) for a defined period (e.g., 1 hour).

  • Agonist Stimulation: Add a known AHR agonist (e.g., TCDD or kynurenine) to the wells and incubate for a further period (e.g., 24 hours).

  • Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced reporter activity.

AHR Nuclear Translocation Assay

This assay visually or quantitatively assesses the ability of an antagonist to prevent the ligand-induced movement of AHR from the cytoplasm to the nucleus.

Principle: In its inactive state, AHR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus. An antagonist will block this translocation.

Generalized Protocol (Immunofluorescence):

  • Cell Culture: Grow cells (e.g., HepG2) on coverslips in a multi-well plate.

  • Treatment: Treat the cells with the AHR antagonist followed by an agonist.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody specific to AHR, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a nuclear counterstain (e.g., DAPI).

  • Imaging: Visualize the subcellular localization of AHR using a fluorescence microscope. In agonist-treated cells, AHR will be concentrated in the nucleus, while in antagonist-treated cells, it will remain in the cytoplasm.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm direct target engagement of a compound with its protein target in a cellular environment.

Principle: The binding of a ligand to a protein can alter its thermal stability. By heating cells to various temperatures, the aggregation and precipitation of the target protein can be measured. A compound that binds to the protein will increase its stability, resulting in more soluble protein at higher temperatures.

Generalized Protocol:

  • Cell Treatment: Incubate intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the precipitated proteins from the soluble fraction by centrifugation.

  • Detection: Analyze the amount of soluble AHR in the supernatant by methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble AHR as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing Key Pathways and Workflows

To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-HSP90-XAP2 Ligand->AHR_complex Binds Activated_AHR Activated AHR AHR_complex->Activated_AHR Conformational Change BAY-2416964 BAY-2416964 BAY-2416964->AHR_complex Inhibits Binding Activated_AHR->Activated_AHR_n Nuclear Translocation ARNT ARNT AHR_ARNT_dimer AHR-ARNT Dimer DRE DRE/XRE AHR_ARNT_dimer->DRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1) DRE->Target_Genes Transcription Activated_AHR_n->ARNT Dimerizes

Caption: AHR Signaling Pathway and Inhibition by BAY-2416964.

Experimental_Workflow cluster_assays Selectivity & Potency Assays Reporter_Assay Reporter Gene Assay (IC50 determination) Translocation_Assay Nuclear Translocation Assay (Mechanism confirmation) CETSA Cellular Thermal Shift Assay (Target engagement) Gene_Expression Target Gene Expression (e.g., qPCR for CYP1A1) Start Cell Culture Treatment Treat cells with BAY-2416964 (dose-response) Start->Treatment Stimulation Stimulate with AHR agonist (e.g., Kynurenine) Treatment->Stimulation Endpoint Perform Assays Stimulation->Endpoint Endpoint->Reporter_Assay Endpoint->Translocation_Assay Endpoint->CETSA Endpoint->Gene_Expression

Caption: Experimental Workflow for Validating AHR Antagonism.

References

A Comparative Analysis of Aryl Hydrocarbon Receptor Antagonists: Bay 2416964 and CH-223191

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of two prominent Aryl Hydrocarbon Receptor (AhR) antagonists: Bay 2416964 and CH-223191. This analysis is based on publicly available experimental data to objectively evaluate their performance and potential applications.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including immune response and tumorigenesis. Its role in mediating the immunosuppressive effects of kynurenine, a tryptophan metabolite found in the tumor microenvironment, has made it a compelling target for cancer immunotherapy.[1][2] Both this compound and CH-223191 are small molecule inhibitors designed to block AhR signaling, but they exhibit distinct profiles in terms of potency, selectivity, and documented biological effects.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and CH-223191, providing a direct comparison of their inhibitory activities.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineAgonistAssayIC50Reference
Human U87 GlioblastomaKynurenic Acid (KA)DRE-Luciferase Reporter22 nM[1]
Mouse Hepa-1c1c7 HepatomaKynurenic Acid (KA)DRE-Luciferase Reporter15 nM[1]
Human U937 MonocyticKynurenic Acid (KA)CYP1A1 Expression21 nM[1]
Mouse SplenocytesKynurenic Acid (KA)CYP1A1 Expression18 nM
Cell-free Assay-AhR Antagonism341 nM
Human U937 MonocyticKynurenic Acid (KA)CYP1A1 Expression4.30 nM

Table 2: In Vitro Inhibitory Activity of CH-223191

Cell LineAgonistAssayIC50Reference
HepG2TCDDLuciferase Reporter30 nM
Guinea Pig CellsTCDDGene Induction1.1 µM
Mouse CellsTCDDGene Induction1.5 µM
Rat CellsTCDDGene Induction3.1 µM
Human CellsTCDDGene Induction0.2 µM

Mechanism of Action and Signaling Pathway

Both this compound and CH-223191 function as antagonists of the Aryl Hydrocarbon Receptor. The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription. These target genes include cytochrome P450 enzymes like CYP1A1. Both antagonists act by preventing this ligand-induced activation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine, TCDD) AhR_complex AhR-Hsp90-XAP2-p23 Ligand->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Heterodimerization Bay_2416964 This compound Bay_2416964->AhR_complex Inhibits CH_223191 CH-223191 CH_223191->AhR_complex Inhibits DRE DRE (DNA) AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Initiates

Figure 1: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway and points of inhibition by this compound and CH-223191.

Comparative Performance and Selectivity

This compound has been characterized as a potent and selective AhR inhibitor that antagonizes both exogenous and endogenous AhR ligands. It has demonstrated the ability to restore immune cell function in vitro and exhibits anti-tumor efficacy in syngeneic mouse models. Notably, this compound has a favorable pharmacokinetic profile, supporting once-daily oral dosing. It has been shown to have no agonistic activity on its own.

CH-223191 , on the other hand, is described as a potent and specific AhR antagonist that notably exhibits ligand-selective antagonism. It is more effective against halogenated aromatic hydrocarbons like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) than against polycyclic aromatic hydrocarbons. CH-223191 is considered a "pure" antagonist, showing no agonist activity even at high concentrations, and it does not have an affinity for the estrogen receptor. In vivo studies have shown that CH-223191 can prevent TCDD-induced toxicities in mice.

In Vivo Efficacy

This compound has been tested in a syngeneic B16F10-OVA melanoma mouse model. Oral administration of this compound was well-tolerated and led to a pro-inflammatory tumor microenvironment, demonstrating antitumor efficacy.

CH-223191 has been shown to potently prevent TCDD-induced cytochrome P450 induction, liver toxicity, and wasting syndrome in mice when administered orally at 10 mg/kg/day.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the general protocols used in the evaluation of these compounds.

AhR Transactivation Assay (Luciferase Reporter Assay)

This assay is a common method to assess the activation or inhibition of the AhR signaling pathway.

Luciferase_Assay_Workflow start Start cell_culture Culture AhR-expressing cells (e.g., U87, Hepa-1c1c7, HepG2) stably transfected with a DRE-luciferase reporter construct start->cell_culture treatment Treat cells with AhR agonist (e.g., KA, TCDD) in the presence or absence of antagonist (this compound or CH-223191) cell_culture->treatment incubation Incubate for a defined period (e.g., 20-24 hours) treatment->incubation lysis Lyse cells to release intracellular contents incubation->lysis luciferase_assay Add luciferase substrate and measure luminescence using a luminometer lysis->luciferase_assay data_analysis Analyze data to determine IC50 values luciferase_assay->data_analysis end End data_analysis->end

Figure 2: General workflow for an AhR transactivation luciferase reporter assay.

For the specific protocol for this compound, U87 or Hepa1c1c7 cells were stimulated with 150–200 µM of kynurenic acid and incubated with this compound for 20 hours before measuring firefly luciferase activity. For CH-223191, HepG2 cells were treated with various concentrations of the antagonist for 1 hour, followed by treatment with 3 nM TCDD for 24 hours before the luciferase activity was assayed.

CYP1A1 Expression Assay

This assay measures the expression of a key AhR target gene to determine the functional consequence of AhR activation or inhibition.

CYP1A1_Expression_Workflow start Start cell_treatment Treat cells (e.g., U937, splenocytes) with AhR agonist and antagonist start->cell_treatment rna_extraction Isolate total RNA from the cells cell_treatment->rna_extraction cdna_synthesis Synthesize cDNA via reverse transcription rna_extraction->cdna_synthesis qpcr Perform quantitative PCR (qPCR) using primers specific for CYP1A1 and a housekeeping gene cdna_synthesis->qpcr data_analysis Analyze relative gene expression levels to determine inhibition qpcr->data_analysis end End data_analysis->end

Figure 3: General workflow for a CYP1A1 expression assay.

In Vivo Tumor Model (for this compound)

The in vivo efficacy of this compound was evaluated in a syngeneic ovalbumin-expressing B16F10 melanoma model in mice. The compound was administered orally, and tumor volume was monitored to assess anti-tumor activity.

In Vivo Toxicity Model (for CH-223191)

The protective effects of CH-223191 were assessed in male ICR mice treated with TCDD. CH-223191 was administered orally, and endpoints included the measurement of cytochrome P450 induction, liver histology, and plasma levels of liver enzymes (AST and ALT).

Conclusion

Both this compound and CH-223191 are valuable research tools for investigating the role of the Aryl Hydrocarbon Receptor in various biological processes. This compound emerges as a promising candidate for cancer immunotherapy, with demonstrated in vivo anti-tumor efficacy and a favorable pharmacokinetic profile for oral administration. CH-223191 stands out for its well-characterized ligand-selective antagonism, making it a precise tool for studying the effects of specific classes of AhR agonists. The choice between these two antagonists will depend on the specific research question, the desired spectrum of AhR inhibition, and the experimental model being used. Further head-to-head comparative studies would be beneficial to fully elucidate their relative advantages in different therapeutic contexts.

References

Synergistic Potential of BAY 2416964 with Checkpoint Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continually evolving, with a significant focus on combination strategies to overcome resistance to checkpoint inhibitors. One promising avenue of investigation is the targeting of the Aryl Hydrocarbon Receptor (AhR), a key regulator of the tumor microenvironment. This guide provides a comprehensive comparison of the novel AhR inhibitor, BAY 2416964, and its synergistic effects when combined with checkpoint blockade, alongside a look at alternative AhR inhibitors in development.

Mechanism of Action: Reversing Immune Suppression

This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] In the tumor microenvironment, the degradation of tryptophan by enzymes like IDO1 and TDO2 produces metabolites, most notably kynurenine, which act as endogenous ligands for AhR.[2][3] Activation of AhR in immune cells, such as dendritic cells and T cells, leads to a tolerogenic state, characterized by the suppression of anti-tumor immunity.[2][3] this compound competitively binds to AhR, preventing its activation by these immunosuppressive metabolites. This blockade is designed to restore and enhance the function of tumor-infiltrating immune cells, thereby promoting a pro-inflammatory microenvironment conducive to tumor rejection. The inhibition of the AhR pathway is also hypothesized to overcome resistance to anti-PD-1/PD-L1 therapies.

Preclinical Evidence: this compound in Syngeneic Mouse Models

In vivo studies utilizing the B16-OVA syngeneic melanoma model have demonstrated the anti-tumor efficacy of this compound as a monotherapy. Oral administration of this compound at a dose of 30 mg/kg once daily resulted in significant suppression of tumor growth. This anti-tumor effect was accompanied by a favorable modulation of the tumor immune infiltrate, characterized by an increase in cytotoxic CD8+ T cells and Natural Killer (NK) cells, and a decrease in immunosuppressive GR1+ myeloid cells and CD206+ M2 macrophages.

Quantitative Preclinical Data: this compound
Experimental ModelTreatment GroupTumor Volume (mm³) Day 21Tumor Growth Inhibition (%)CD8+ T cells (% of CD45+ cells)NK cells (% of CD45+ cells)GR1+ Myeloid cells (% of CD45+ cells)CD206+ M2 Macrophages (% of F4/80+ cells)
B16-OVA Melanoma Vehicle~1500-~5~2~40~60
This compound (30 mg/kg)~500~67%~15~5~20~30

Note: Tumor volumes and cell percentages are approximated from graphical data presented in preclinical studies. Tumor Growth Inhibition is calculated relative to the vehicle control group.

Clinical Development: this compound in Combination with Pembrolizumab

A Phase I clinical trial (NCT04069026) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. While the trial is ongoing and detailed efficacy data from the combination arm is not yet fully available, the rationale for this combination is strong, given the potential of AhR inhibition to sensitize tumors to checkpoint blockade.

Alternative AhR Inhibitors and Combination Strategies

The therapeutic potential of targeting the AhR pathway is being explored by other agents in clinical development, providing a basis for comparison.

IK-175: An Alternative AhR Inhibitor

IK-175 is another orally available, selective AhR antagonist that has been investigated as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in a Phase 1a/b clinical trial (NCT04200963).

Clinical Efficacy of IK-175 in Urothelial Carcinoma

Initial results from the dose-expansion cohort in patients with urothelial carcinoma who had progressed on prior checkpoint inhibitors have shown promising anti-tumor activity.

Treatment ArmNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Duration of Response (DoR)
IK-175 Monotherapy 1010% (1 Partial Response)20%14.9+ months
IK-175 + Nivolumab 1020% (2 Partial Responses)40%4.5 - 6+ months

Data is from the dose-expansion cohort in urothelial carcinoma patients.

Experimental Protocols

In Vivo B16-OVA Syngeneic Mouse Model (this compound)
  • Animal Model: Female C57BL/6 mice.

  • Tumor Cell Line: B16-OVA (ovalbumin-expressing melanoma cell line).

  • Tumor Implantation: Subcutaneous injection of 5 x 10^5 B16-OVA cells into the flank of the mice.

  • Treatment: Once tumors are established (e.g., reaching a palpable size), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a dose of 30 mg/kg once daily (QD). The vehicle control group receives the corresponding vehicle solution.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (length x width²)/2.

  • Immunophenotyping: At the end of the study, tumors are excised, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD8, NK1.1, GR1, F4/80, CD206) for analysis by flow cytometry.

Visualizing the Synergy: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound in the Tumor Microenvironment

Caption: Mechanism of this compound in reversing AhR-mediated immune suppression.

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow start Start tumor_implantation Tumor Implantation (B16-OVA cells in C57BL/6 mice) start->tumor_implantation tumor_establishment Tumor Establishment (Palpable tumors) tumor_implantation->tumor_establishment randomization Randomization tumor_establishment->randomization treatment_group Treatment Group (this compound, 30 mg/kg, p.o., QD) randomization->treatment_group control_group Control Group (Vehicle, p.o., QD) randomization->control_group monitoring Tumor Volume Measurement (2-3 times/week) treatment_group->monitoring control_group->monitoring endpoint Study Endpoint monitoring->endpoint tumor_excision Tumor Excision endpoint->tumor_excision flow_cytometry Flow Cytometry Analysis (Immune Cell Infiltration) tumor_excision->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Caption: Workflow for preclinical evaluation of this compound in a syngeneic mouse model.

Conclusion

This compound, through its potent and selective inhibition of the AhR pathway, demonstrates significant promise as a novel cancer immunotherapy agent. Preclinical data strongly supports its ability to remodel the tumor microenvironment towards a pro-inflammatory state and inhibit tumor growth. The ongoing clinical investigation in combination with pembrolizumab will be crucial in determining its synergistic potential and clinical utility. A comparative look at other AhR inhibitors like IK-175 highlights a growing interest in this therapeutic target, with early clinical signals suggesting that this class of drugs could offer a new strategy to overcome resistance to checkpoint blockade, particularly in immunologically "cold" tumors. The data presented in this guide underscores the importance of continued research into AhR inhibitors as a valuable addition to the immuno-oncology armamentarium.

References

Reproducibility of In Vivo Efficacy Studies with Bay 2416964: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Bay 2416964, a novel and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The data presented is based on publicly available preclinical studies, offering a resource for researchers interested in the reproducibility and comparative efficacy of this emerging cancer immunotherapy agent.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-tumor efficacy in a syngeneic mouse melanoma model. The primary mechanism of action is the inhibition of the AhR, a transcription factor that plays a crucial role in tumor immune evasion. By blocking AhR, this compound restores immune cell function within the tumor microenvironment, leading to enhanced anti-tumor responses.

Quantitative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of this compound in the B16F10-OVA melanoma mouse model, as reported in a key preclinical study.[1][2] For comparative context, data on the IDO1 inhibitor Epacadostat is also included, although it should be noted that these results are not from a head-to-head study and experimental conditions may vary.

Treatment GroupDosageTumor ModelPrimary Efficacy EndpointResult
This compound 30 mg/kg, once daily, oralB16F10-OVA melanomaTumor Growth InhibitionSignificant suppression of tumor growth compared to vehicle control.[1][2]
Immune Cell InfiltrationIncreased frequency of CD8+ T cells and Natural Killer (NK) cells; Decreased frequency of immunosuppressive myeloid cells in the tumor microenvironment.[2]
Vehicle Control N/AB16F10-OVA melanomaTumor GrowthProgressive tumor growth observed.
Epacadostat (for comparison) 100 mg/kg, twice daily, oralCT26 colon carcinomaKynurenine SuppressionSuppressed kynurenine levels in plasma, tumors, and lymph nodes.
VariousB16F10 melanomaTumor Growth InhibitionEfficacy as a monotherapy has been limited in some studies.

Note: The B16F10 melanoma model is known to be aggressive and poorly immunogenic, making the observed efficacy of this compound noteworthy.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols are crucial. The following is a summary of the methodology used in the primary in vivo efficacy study of this compound.

In Vivo Antitumor Efficacy Study in B16F10-OVA Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Tumor Cell Line: B16F10 melanoma cells engineered to express ovalbumin (B16F10-OVA).

  • Tumor Implantation: Subcutaneous injection of B16F10-OVA cells into the flank of the mice.

  • Treatment: Once tumors were established, mice were treated orally with either vehicle or this compound at a dose of 30 mg/kg, once daily.

  • Efficacy Assessment: Tumor volumes were measured at regular intervals to monitor growth. At the end of the study, tumors were excised for analysis of the immune cell infiltrate by flow cytometry.

  • Statistical Analysis: Tumor growth curves were analyzed using a two-way ANOVA with a Tukey multiple comparison test.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Cancer Immunity

The diagram below illustrates the signaling pathway targeted by this compound. In the tumor microenvironment, tryptophan is metabolized into kynurenine, which acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). Activated AhR translocates to the nucleus and promotes the expression of genes that lead to immunosuppression, including the differentiation of regulatory T cells (Tregs) and the suppression of dendritic cell (DC) and cytotoxic T lymphocyte (CTL) function. This compound acts as an antagonist, blocking this pathway and restoring anti-tumor immunity.

AhR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell, DC) Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Metabolism Kynurenine->AhR_complex Ligand Binding IDO1/TDO2->Kynurenine Active_AhR AhR-ARNT (active) AhR_complex->Active_AhR Activation & Nuclear Translocation Gene_Expression Target Gene Expression Active_AhR->Gene_Expression Immunosuppression Immunosuppression (e.g., Treg differentiation, CTL inhibition) Gene_Expression->Immunosuppression Bay_2416964 This compound Bay_2416964->AhR_complex Inhibition

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the key steps in the preclinical evaluation of this compound's in vivo efficacy.

Experimental_Workflow Start Start Tumor_Implantation Tumor Cell Implantation (B16F10-OVA) Start->Tumor_Implantation Tumor_Establishment Tumor Establishment Tumor_Implantation->Tumor_Establishment Treatment_Initiation Treatment Initiation (this compound or Vehicle) Tumor_Establishment->Treatment_Initiation Monitoring Tumor Growth Monitoring Treatment_Initiation->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Analysis (Flow Cytometry) Endpoint->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis End End Data_Analysis->End

Workflow for assessing the in vivo efficacy of this compound.

References

Bay 2416964: A Comparative Analysis of Cross-Species Reactivity in Human and Murine Cells

Author: BenchChem Technical Support Team. Date: November 2025

A potent and selective aryl hydrocarbon receptor (AhR) antagonist, Bay 2416964, demonstrates comparable inhibitory activity in both human and mouse cells, highlighting its potential for translational research and preclinical development. This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols.

This compound is an orally bioavailable small molecule inhibitor that targets the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses.[1][2] The immunosuppressive effects of AhR activation in the tumor microenvironment have made it a compelling target for cancer immunotherapy.[3][4] This document outlines the cross-species reactivity of this compound in human and mouse cells, providing key performance data and the experimental methodologies used for its evaluation.

Comparative Efficacy of this compound

This compound effectively inhibits AhR activation induced by both exogenous and endogenous ligands in both human and mouse cells.[1] This cross-species activity is crucial for the validation of preclinical findings in mouse models and their translation to human clinical trials.

Cell Line/Primary CellsSpeciesAssay TypeLigandIC50 ValueReference
U87 (Glioblastoma)HumanAhR TransactivationKynurenic Acid22 nM
U937 (Monocytic)HumanCYP1A1 ExpressionKynurenic Acid4.30 nM / 21 nM
Primary MonocytesHumanCYP1A1/AHRR mRNA ExpressionKynurenic AcidEffective at 100 nM
Naïve CD4+ T CellsHumanIFN-γ ProductionCD3/CD28/IL-2Effective at 30-1000 nM
Hepa-1c1c7 (Hepatoma)MouseAhR TransactivationKynurenic AcidInhibition observed
SplenocytesMouseCYP1A1 ExpressionKynurenic Acid18 nM
B16/F10-OVA (Melanoma)MouseIn vivo tumor growth-30 mg/kg (p.o.)

Mechanism of Action: AhR Signaling Pathway

This compound functions by antagonizing the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic response elements (XREs) on the DNA, leading to the transcription of target genes such as CYP1A1 and AHRR. This compound blocks this ligand-induced nuclear translocation and subsequent gene expression.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex AhR->AhR_complex Ligand Ligand (e.g., Kynurenine) Ligand->AhR_complex Activation Bay2416964 This compound Bay2416964->AhR_complex Inhibition AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Nuclear Translocation ARNT ARNT XRE XRE (on DNA) AhR_ARNT->XRE Binding Target_Genes Target Genes (CYP1A1, AHRR) XRE->Target_Genes Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Inhibition by this compound.

Comparison with Alternative AhR Inhibitors

While other AhR inhibitors exist, this compound offers distinct advantages. For instance, the inhibitor SR1 is not mouse cross-reactive, limiting its utility in preclinical in vivo studies. Another compound, CH-223191, has been reported to have AhR-independent pro-proliferative activities. In contrast, this compound is orally bioavailable and has demonstrated immunomodulatory effects and anti-tumor efficacy in vivo, making it a promising candidate for clinical development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

AhR Transactivation Assay

This assay measures the ability of a compound to inhibit ligand-induced activation of a reporter gene under the control of an AhR-responsive promoter.

  • Cell Culture: U87 (human) or Hepa1c1c7 (mouse) cells are seeded in 96-well plates and cultured overnight.

  • Transfection: Cells are transfected with a luciferase reporter plasmid containing xenobiotic response elements (XREs).

  • Treatment: Cells are stimulated with an AhR agonist, such as kynurenic acid (KA), in the presence or absence of varying concentrations of this compound (e.g., 72 pM to 20 µM).

  • Incubation: The cells are incubated for 20 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and firefly luciferase activity is measured using a luminometer.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

CYP1A1 Expression Assay (qRT-PCR)

This assay quantifies the mRNA levels of CYP1A1, a primary target gene of AhR, to assess the inhibitory activity of this compound.

  • Cell Culture and Treatment: Human monocytic U937 cells or mouse splenocytes are treated with an AhR agonist (e.g., kynurenic acid) with or without different concentrations of this compound.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA.

  • Quantitative PCR: Real-time PCR is performed using primers specific for CYP1A1 and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of CYP1A1 mRNA is calculated, and IC50 values are determined.

Experimental_Workflow cluster_human Human Cells cluster_mouse Mouse Cells Human_Cells e.g., U87, U937, Primary Monocytes Treatment Treatment with AhR Agonist (KA) & This compound Human_Cells->Treatment Mouse_Cells e.g., Hepa-1c1c7, Splenocytes Mouse_Cells->Treatment Assay Downstream Assays Treatment->Assay Transactivation Transactivation Assay (Luciferase) Assay->Transactivation qRT_PCR qRT-PCR (CYP1A1 Expression) Assay->qRT_PCR Data_Analysis Data Analysis (IC50 Calculation) Transactivation->Data_Analysis qRT_PCR->Data_Analysis

Caption: Workflow for Assessing Cross-Species Reactivity of this compound.

Conclusion

This compound is a potent AhR inhibitor with confirmed cross-species reactivity between human and mouse cells. The comparable inhibitory concentrations in both species validate the use of murine models for preclinical evaluation of this compound. The provided experimental frameworks offer a basis for further investigation into the therapeutic potential of this compound in oncology and immunology.

References

Bay 2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor in Clinical Development for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the mechanism of action, clinical trial results from NCT04069026, and comparison with alternative therapies for researchers, scientists, and drug development professionals.

Bay 2416964 is a first-in-class, potent, and orally bioavailable small molecule inhibitor of the aryl hydrocarbon receptor (AhR). This novel immunomodulatory agent is currently under investigation in a Phase I clinical trial (NCT04069026) for the treatment of advanced solid tumors. This guide provides a detailed overview of the preclinical validation of this compound's mechanism of action, a summary of the initial clinical findings, and a comparative analysis with existing therapeutic alternatives.

Mechanism of Action: Reversing Immune Suppression by Targeting AhR

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the activation of AhR by various ligands, including tryptophan catabolites like kynurenine, leads to the suppression of anti-tumor immunity. This immunosuppressive effect is mediated through the enhanced function of regulatory T cells (Tregs) and the impaired activity of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).

This compound is designed to block the binding of these immunosuppressive ligands to AhR, thereby preventing its activation and subsequent nuclear translocation. By inhibiting the AhR signaling pathway, this compound aims to restore and enhance the anti-tumor immune response.

Signaling Pathway of this compound

Bay2416964_Mechanism cluster_tme Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., T Cell, DC) Tumor Cells Tumor Cells Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Metabolism Kynurenine Kynurenine IDO1/TDO2->Kynurenine AhR_inactive AhR (inactive) [Cytoplasm] Kynurenine->AhR_inactive Ligand Binding AhR_active AhR (active) [Nucleus] AhR_inactive->AhR_active Activation & Translocation Anti-tumor Immunity Anti-tumor Immunity Gene Transcription Immunosuppressive Gene Transcription AhR_active->Gene Transcription Bay2416964 This compound Bay2416964->AhR_inactive Inhibition Immune Suppression Immune Suppression Gene Transcription->Immune Suppression Preclinical_Workflow cluster_cell_based Cell-Based Assays cluster_functional Functional Immune Assays cluster_invivo In Vivo Studies Reporter_Assay AhR Reporter Gene Assay CYP1A1_Analysis CYP1A1 Expression Analysis (qPCR) Reporter_Assay->CYP1A1_Analysis Confirms Target Engagement MLR Mixed Lymphocyte Reaction (MLR) CYP1A1_Analysis->MLR Links to Immune Function Cytokine_Profiling Cytokine Profiling (Luminex/ELISA) MLR->Cytokine_Profiling Quantifies Immune Response Tumor_Model Syngeneic Mouse Tumor Models Cytokine_Profiling->Tumor_Model Translates to In Vivo Efficacy Immune_Phenotyping Tumor Infiltrating Lymphocyte Analysis (Flow Cytometry) Tumor_Model->Immune_Phenotyping Validates Mechanism In Vivo

Safety Operating Guide

Navigating the Disposal and Handling of BAY 2416964: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BAY 2416964 are paramount for laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe management of this compound, a potent and orally active antagonist of the aryl hydrocarbon receptor (AhR), ensuring compliance and fostering a secure research environment.

This compound is an investigational compound used in cancer immunotherapy research.[1][2][3] As with any laboratory chemical, adherence to strict safety and disposal protocols is non-negotiable. This document outlines the critical information necessary for the responsible management of this compound, from initial handling to final disposal.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for handling chemical compounds in a laboratory setting should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from spills.

Handling:

  • Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Prevent contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.

  • Do not eat, drink, or smoke in areas where the compound is handled.

Proper Disposal Procedures for this compound

As a standard practice, all chemical waste, including this compound and any contaminated materials, should be treated as hazardous waste unless explicitly confirmed to be non-hazardous by a qualified professional.[4]

Step-by-Step Disposal Guide:

  • Identification and Classification: Label the waste container clearly as "Hazardous Waste" and specify the contents, including "this compound".[5]

  • Segregation: Keep this compound waste separate from other incompatible chemical waste streams to prevent accidental reactions.

  • Containerization: Use a suitable, leak-proof, and clearly labeled container for waste collection. The container must be kept closed except when adding waste.

  • Storage: Store the waste container in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal service. Never dispose of chemical waste down the drain or in regular trash.

Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning and removal of any labels, the container may be disposed of as regular trash.

Quantitative Data Summary

The following tables summarize key quantitative data related to the experimental use of this compound.

ParameterValueSource
In Vitro Activity
AhR Antagonist IC₅₀341 nM
CYP1A1 Expression IC₅₀4.3 nM (in U937 cells)
In Vivo Application
Oral Dosage (mice)30 mg/kg, once daily
Clinical Trial (Phase I)
Initial Expansion Dose500 mg, twice daily

Experimental Protocols

In Vitro Inhibition of CYP1A1 Expression: This protocol assesses the ability of this compound to inhibit the expression of the AhR-regulated gene CYP1A1 in human monocytic U937 cells.

  • Cell Culture: Culture U937 cells in RPMI medium.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Induction: Induce AhR activation.

  • Analysis: Measure the expression of CYP1A1 to determine the inhibitory concentration.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model: This protocol evaluates the antitumor effects of this compound in a preclinical cancer model.

  • Model: Use a syngeneic ovalbumin-expressing B16F10 melanoma model in mice.

  • Treatment: Administer this compound orally at a dose of 30 mg/kg once daily.

  • Monitoring: Monitor tumor growth and the immune response within the tumor microenvironment.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating gene expression. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1. This compound acts as an antagonist, blocking this pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., TCDD) AhR_complex Inactive AhR Complex (AhR, HSP90, XAP2) ligand->AhR_complex Binds to AhR_active Active AhR AhR_complex->AhR_active Conformational Change & Dissociation AhR_nuc AhR AhR_active->AhR_nuc Translocation BAY2416964 This compound BAY2416964->AhR_complex Inhibits AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates In_Vivo_Workflow start Start: Syngeneic Tumor Model (e.g., B16F10 Melanoma) tumor_implantation Tumor Cell Implantation start->tumor_implantation treatment_groups Randomization into Treatment Groups tumor_implantation->treatment_groups treatment Daily Oral Administration (Vehicle or this compound) treatment_groups->treatment monitoring Tumor Volume Measurement & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Immune Cell Infiltration monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

References

Personal protective equipment for handling Bay 2416964

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of BAY 2416964, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist investigated for cancer immunotherapy.

This document provides critical safety and logistical information to ensure the safe handling and use of this compound in a laboratory setting. Adherence to these guidelines is essential to mitigate risks and maintain a safe research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards requiring stringent safety measures. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[1]

  • Hand Protection: Wear protective gloves at all times.[1]

  • Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form, to avoid inhalation of dust or aerosols.[1]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is used.

  • Storage: Store in a tightly sealed container at -20°C for up to one year for optimal stability. For shorter periods of less than two weeks, shipping at room temperature is acceptable.

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.

  • Personal Protection: Wear full personal protective equipment, including respiratory protection.

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation.

    • For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal: Dispose of contaminated material as hazardous waste according to institutional and local regulations.

Disposal:

Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or water systems.

Experimental Protocols

This compound is an antagonist of the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the simplified signaling pathway of AhR and the inhibitory action of this compound.

AhR_Pathway Simplified AhR Signaling Pathway and Inhibition by this compound cluster_ligand Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Endogenous Ligands Endogenous Ligands AhR_HSP90 AhR-HSP90 Complex Endogenous Ligands->AhR_HSP90 activate Exogenous Ligands Exogenous Ligands Exogenous Ligands->AhR_HSP90 activate AhR AhR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT translocates & binds HSP90 HSP90 AhR_HSP90->AhR dissociates ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element AhR_ARNT->XRE binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression induces This compound This compound This compound->AhR inhibits

Caption: Inhibition of the AhR signaling pathway by this compound.

The following experimental workflow outlines a general procedure for in vitro studies with this compound.

experimental_workflow General In Vitro Experimental Workflow for this compound cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., U87, monocytes) Compound_Preparation 2. Prepare this compound working solutions Cell_Treatment 3. Treat cells with This compound +/- AhR agonist Compound_Preparation->Cell_Treatment Incubation 4. Incubate for a defined period Cell_Treatment->Incubation Endpoint_Assay 5. Perform endpoint assays (e.g., qPCR, ELISA, Western Blot) Incubation->Endpoint_Assay Data_Analysis 6. Analyze and interpret results Endpoint_Assay->Data_Analysis

Caption: A typical workflow for in vitro experiments using this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.